Product packaging for 4,4'-BIPHENYLDICARBONITRILE(Cat. No.:CAS No. 1591-30-6)

4,4'-BIPHENYLDICARBONITRILE

Cat. No.: B073637
CAS No.: 1591-30-6
M. Wt: 204.23 g/mol
InChI Key: KAXYYLCSSXFXKR-UHFFFAOYSA-N
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Description

4,4'-Biphenyldicarbonitrile is a high-value organic building block renowned for its rigid, linear, and aromatic structure, which is terminated by two strongly polarizable cyano groups. Its primary research application lies in the synthesis of advanced materials, particularly as a fundamental precursor for liquid crystals. The compound serves as a core moiety in the development of nematic and smectic liquid crystalline phases for display technologies, where its molecular geometry and dipole moment are critical for achieving desired electro-optical properties. Furthermore, this compound is extensively employed as a versatile organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a bridging ligand between metal centers facilitates the creation of porous, crystalline materials with applications in gas storage, separation, and heterogeneous catalysis. The mechanism of action in these contexts is its function as a structural scaffold, providing thermal stability and dictating the topology and pore size of the resulting framework. This compound is essential for researchers in materials science, supramolecular chemistry, and nanotechnology, enabling the exploration of novel functional materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2 B073637 4,4'-BIPHENYLDICARBONITRILE CAS No. 1591-30-6

Properties

IUPAC Name

4-(4-cyanophenyl)benzonitrile
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InChI

InChI=1S/C14H8N2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KAXYYLCSSXFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8N2
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Related CAS

69678-94-0
Record name [1,1′-Biphenyl]-4,4′-dicarbonitrile, homopolymer
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DSSTOX Substance ID

DTXSID2061806
Record name [1,1'-Biphenyl]-4,4'-dicarbonitrile
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Molecular Weight

204.23 g/mol
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CAS No.

1591-30-6
Record name [1,1′-Biphenyl]-4,4′-dicarbonitrile
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Record name 4,4'-Biphenyldicarbonitrile
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Record name 4,4'-Dicyanobiphenyl
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Foundational & Exploratory

4,4'-Biphenyldicarbonitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1591-30-6

An in-depth exploration of the synthesis, properties, and applications of 4,4'-Biphenyldicarbonitrile, a key building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comprehensive data, and visualizations to support ongoing research and development efforts.

Core Properties and Data

This compound, also known as 4,4'-dicyanobiphenyl, is a solid organic compound with a rigid biphenyl scaffold functionalized with nitrile groups at the para positions. This structure imparts unique electronic and physical properties, making it a valuable intermediate in the synthesis of various functional materials and pharmaceutically active compounds.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and characterization.

PropertyValueReference(s)
Molecular Formula C₁₄H₈N₂[1]
Molecular Weight 204.23 g/mol [1]
Appearance White to off-white solid
Melting Point 236-240 °C
Boiling Point 403.5 °C at 760 mmHg (estimated)[2]
Solubility Insoluble in water
Density 1.2 g/cm³ (estimated)[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85 - 7.75m8HAromatic Protons

Note: The proton NMR spectrum of this compound shows a complex multiplet in the aromatic region due to the coupling of the protons on the two phenyl rings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
144.0C-C (ipso-carbon of biphenyl)
133.0Aromatic CH
128.5Aromatic CH
118.5Nitrile Carbon (C≡N)
112.0Aromatic C-CN (ipso-carbon)

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H Stretch
2225StrongC≡N Stretch (Nitrile)
1600, 1485, 1400Medium-StrongAromatic C=C Stretch
820Strongpara-disubstituted C-H bend

Mass Spectrometry (MS)

m/zRelative IntensityAssignment
204High[M]⁺ (Molecular Ion)
177Medium[M-HCN]⁺
150Low[M-2HCN]⁺
102Medium[C₇H₄N]⁺ (cyanophenyl fragment)

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzonitrile with a suitable boronic acid derivative or self-coupling.[2]

Materials:

  • 4-Bromobenzonitrile

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (0.6 eq), and potassium acetate (1.5 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Materials:

  • Crude this compound

  • Ethanol or a mixture of Toluene/Heptane

Procedure:

  • Dissolve the crude solid in a minimum amount of the hot solvent (e.g., boiling ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a short plug of celite.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Role in Drug Development and Relevant Pathways

The rigid biphenyl scaffold of this compound is a key structural motif in the design of various therapeutic agents. Its primary role is as a versatile building block for the synthesis of more complex molecules.

Angiotensin II Receptor Antagonists

A significant application of the biphenyl scaffold is in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[3] Losartan is a prominent example of an ARB that features a biphenyl core. This compound can serve as a precursor for the synthesis of Losartan analogues where the nitrile groups can be converted to other functional groups, such as the tetrazole ring found in Losartan.

The therapeutic effect of ARBs is achieved by blocking the action of angiotensin II in the Renin-Angiotensin-Aldosterone System (RAAS).

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5] Angiotensin II, the primary effector of this system, causes vasoconstriction and stimulates the release of aldosterone, leading to an increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to its AT₁ receptor, thereby blocking these effects.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT₁ Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1Receptor->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE ACE (from Lungs) ARBs Angiotensin II Receptor Blockers (e.g., Losartan) ARBs->AT1Receptor Blocks

Renin-Angiotensin-Aldosterone System (RAAS) Pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of an Angiotensin II Receptor Blocker (ARB) analogue, starting from this compound. This workflow highlights the key stages from starting material to the final bioactive compound.

Synthesis_Workflow Start This compound Step1 Functional Group Transformation (e.g., Nitrile to Tetrazole) Start->Step1 Intermediate1 Biphenyl Tetrazole Intermediate Step1->Intermediate1 Step2 Side Chain Introduction (e.g., Alkylation) Intermediate1->Step2 Intermediate2 Functionalized Biphenyl Intermediate Step2->Intermediate2 Step3 Coupling with Heterocycle Intermediate2->Step3 FinalProduct Angiotensin II Receptor Blocker (ARB) Analogue Step3->FinalProduct Purification Purification (e.g., Chromatography, Recrystallization) FinalProduct->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Synthesis workflow for an ARB analogue.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dicyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-dicyanobiphenyl. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document presents quantitative data in structured tables, details experimental protocols for its synthesis and purification, and includes visualizations for key workflows.

Core Physicochemical Properties

4,4'-Dicyanobiphenyl is a solid organic compound with the chemical formula C₁₄H₈N₂[1]. It is also known by other names including biphenyl-4,4'-dicarbonitrile and 4-(4-cyanophenyl)benzonitrile[1].

PropertyValueSource
Molecular Formula C₁₄H₈N₂[1]
Molecular Weight 204.23 g/mol [1]
Melting Point 236-240 °C[2]
Boiling Point 332.72 °C (rough estimate)[2]
logP (calculated) 3.097[3]
Water Solubility (calculated) log₁₀WS = -4.78 (mol/L)[3]
Water Solubility Insoluble[2][4]

Spectroscopic Data

Spectrum TypeKey Peaks/Signals
Infrared (IR) Data available, specific peaks not detailed in search results.
¹H NMR Data available, specific chemical shifts not detailed in search results.
Mass Spectrometry (GC-MS) m/z Top Peak: 204, 2nd Highest: 203, 3rd Highest: 205[1].
UV-Vis Data available, specific λmax not detailed in search results.

Solubility Profile

Acid Dissociation Constant (pKa) and Partition Coefficient (logP)

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 4,4'-dicyanobiphenyl are not explicitly available. However, based on common organic chemistry procedures for similar compounds, the following protocols can be proposed.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the synthesis of 4,4'-dicyanobiphenyl, this would involve the reaction of 4-bromobenzonitrile with 4-cyanophenylboronic acid.

Materials:

  • 4-bromobenzonitrile

  • 4-cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromobenzonitrile (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., 5 mol%).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 18-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by recrystallization.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 4-bromobenzonitrile 4-bromobenzonitrile Reaction_Mixture Reaction_Mixture 4-bromobenzonitrile->Reaction_Mixture 4-cyanophenylboronic_acid 4-cyanophenylboronic_acid 4-cyanophenylboronic_acid->Reaction_Mixture Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating_Reflux Heating_Reflux Reaction_Mixture->Heating_Reflux Workup Workup Heating_Reflux->Workup Purification Purification Workup->Purification Final_Product 4,4'-Dicyanobiphenyl Purification->Final_Product

Caption: Workflow for the Suzuki-Miyaura synthesis of 4,4'-dicyanobiphenyl.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. Ethanol is a suitable solvent for the recrystallization of many biphenyl derivatives.

Materials:

  • Crude 4,4'-dicyanobiphenyl

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude 4,4'-dicyanobiphenyl in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated at the boiling point of the ethanol.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow Crude_Product Crude 4,4'-Dicyanobiphenyl Dissolution Dissolve in minimum hot ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, if impurities) Dissolution->Hot_Filtration Cooling Slow Cooling (Crystal Formation) Dissolution->Cooling if no insoluble impurities Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration (Collect Crystals) Cooling->Vacuum_Filtration Washing Wash with ice-cold ethanol Vacuum_Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure 4,4'-Dicyanobiphenyl Drying->Pure_Product

Caption: General workflow for the purification of 4,4'-dicyanobiphenyl by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of 4,4'-dicyanobiphenyl.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid like phosphoric acid or formic acid for MS compatibility.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4,4'-dicyanobiphenyl.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of 4,4'-dicyanobiphenyl.

  • Column: A nonpolar or semi-polar capillary column.

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection depending on the concentration.

  • Detection: Mass spectrometry, monitoring for the molecular ion at m/z 204.

Applications in Research and Development

4,4'-Dicyanobiphenyl serves as a key intermediate in the synthesis of various materials and compounds. Its rigid biphenyl core and terminal nitrile groups make it a valuable building block in the preparation of:

  • Liquid Crystals: The linear shape and polar nitrile groups are common features in molecules that exhibit liquid crystalline properties.

  • Pharmaceutical Intermediates: It is used in the synthesis of more complex molecules with potential therapeutic applications.

  • Porous Membranes: It can be used in the preparation of triazine-framework-based porous membranes.

References

In-Depth Technical Guide: Molecular Structure and Conformation of 4,4'-Biphenyldicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4,4'-biphenyldicarbonitrile. Leveraging data from single-crystal X-ray diffraction, vibrational and nuclear magnetic resonance spectroscopy, and computational modeling, this document offers a detailed exploration of the molecule's geometry, solid-state packing, and rotational energy landscape. Experimental protocols for key analytical techniques are also detailed to facilitate further research and application in fields such as materials science and drug development.

Introduction

This compound, also known as 4,4'-dicyanobiphenyl, is a rigid, aromatic molecule with a linear geometry that has garnered significant interest in materials science and supramolecular chemistry. Its properties are intrinsically linked to its molecular structure and the rotational freedom around the central carbon-carbon single bond connecting the two phenyl rings. This guide synthesizes crystallographic, spectroscopic, and computational data to provide a holistic understanding of its structural characteristics.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by two cyanophenyl rings linked at the 4 and 4' positions. The key conformational feature is the dihedral angle between the planes of these two aromatic rings, which dictates the molecule's overall shape and its potential for intermolecular interactions.

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer. The crystal is then cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. The resulting data is processed to determine the unit cell dimensions, space group, and the positions of all atoms within the crystal lattice. Structure solution and refinement are typically performed using software packages like SHELXS and SHELXL.

Crystallographic Data

The crystal structure of this compound has been determined and the key parameters are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₄H₈N₂
Molecular Weight204.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a3.7798 (10) Å
b11.368 (4) Å
c12.089 (4) Å
β94.54 (3)°
Volume517.8 (3) ų
Z2
Dihedral Angle31.8 (2)°

Table 1: Crystallographic data for this compound.[1]

In the solid state, the molecule is not planar, with a dihedral angle of 31.8 (2)° between the two phenyl rings.[1] This twisted conformation is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic effects of the delocalized π-system. The molecules pack in a way that involves antiparallel C≡N···C≡N interactions, forming chains.[1]

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular vibrations and the chemical environment of the atoms, which are correlated with the molecule's structure and conformation.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy probes the various vibrational modes of the molecule. The frequencies of these modes are sensitive to bond strengths, bond angles, and the overall molecular symmetry.

Experimental Protocol: FTIR and Raman Spectroscopy

For Fourier-Transform Infrared (FTIR) spectroscopy of a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. For Raman spectroscopy, a small amount of the crystalline powder is placed on a microscope slide and positioned under the laser beam of a Raman spectrometer. The scattered light is collected and analyzed to obtain the Raman spectrum.

Vibrational Frequencies and Assignments

The observed vibrational frequencies for this compound are presented in the table below.

Raman (cm⁻¹)Infrared (cm⁻¹)Interpretation
3073-Aromatic C-H stretch
22302230C≡N stretch
16051605Aromatic C=C stretch
12851285Inter-ring C-C stretch
825825Aromatic C-H out-of-plane bend

Table 2: Selected vibrational frequencies for this compound.

The strong band observed around 2230 cm⁻¹ in both the IR and Raman spectra is characteristic of the nitrile (C≡N) stretching vibration. The bands in the 1600-1450 cm⁻¹ region are attributed to the aromatic C=C stretching modes. The inter-ring C-C stretching vibration is typically observed around 1285 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. The ¹H and ¹³C NMR spectra are then recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

NMR Spectral Data

While the full spectra are not reproduced here, the expected chemical shifts for this compound are summarized below.

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H7.7 - 7.9Multiplet
¹³C110 - 150Multiple signals

Table 3: Expected NMR chemical shifts for this compound.

The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region due to the coupling between the non-equivalent protons on the phenyl rings. The ¹³C NMR spectrum will display distinct signals for the nitrile carbons, the ipso-carbons attached to the nitrile groups and the other phenyl ring, and the remaining aromatic carbons. The exact chemical shifts are sensitive to the solvent and the concentration.

Computational Modeling

Computational chemistry provides a powerful tool to investigate the conformational landscape of molecules, including the determination of rotational energy barriers.

Computational Protocol: Conformational Analysis

The conformational analysis of this compound can be performed using computational methods such as Density Functional Theory (DFT). The geometry of the molecule is optimized at various fixed dihedral angles between the two phenyl rings (from 0° to 90°). For each fixed angle, the energy of the molecule is calculated. Plotting the energy as a function of the dihedral angle provides the rotational energy profile. A common level of theory for such calculations is B3LYP with a 6-31G(d) basis set.

Logical Workflow for Conformational Analysis

G start Define Molecular Structure (this compound) setup Set up Calculation Parameters (e.g., DFT/B3LYP 6-31G(d)) start->setup scan Perform Potential Energy Scan (Vary Dihedral Angle from 0° to 90°) setup->scan optimize Geometry Optimization at each Dihedral Angle scan->optimize For each step energy Calculate Single Point Energy optimize->energy plot Plot Energy vs. Dihedral Angle energy->plot analyze Analyze Rotational Energy Profile (Identify Minima and Maxima) plot->analyze

Caption: Workflow for computational conformational analysis.

Conformational Energy Profile

Computational studies on biphenyl and its derivatives show that the planar conformation (0° dihedral angle) is destabilized by steric repulsion between the ortho-hydrogens. The perpendicular conformation (90° dihedral angle) is also a high-energy state due to the loss of π-conjugation between the rings. The minimum energy conformation is therefore a twisted structure. For this compound, the calculated energy minimum is expected to be consistent with the experimentally determined dihedral angle of approximately 32°. The rotational barrier between the equivalent twisted conformations is relatively low, allowing for rapid interconversion at room temperature.

Synthesis

A common method for the synthesis of this compound is through the palladium-catalyzed Suzuki coupling reaction.

Experimental Protocol: Synthesis of this compound

In a typical procedure, 4-cyanophenylboronic acid and a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the product is extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

Reaction Pathway

G reactant1 4-cyanophenylboronic acid product This compound reactant1->product reactant2 4-bromobenzonitrile reactant2->product catalyst Pd(PPh₃)₄, Base catalyst->product

Caption: Suzuki coupling for this compound synthesis.

Conclusion

The molecular structure and conformation of this compound have been thoroughly characterized by a combination of experimental and computational techniques. The solid-state structure reveals a non-planar conformation with a significant dihedral angle between the phenyl rings. Spectroscopic data corroborates the proposed structure, and computational modeling provides insights into the molecule's conformational flexibility. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working with this and related compounds. This comprehensive understanding of its structural properties is essential for the rational design of new materials and molecules with tailored functionalities.

References

Spectroscopic Characterization of 4,4'-Biphenyldicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-biphenyldicarbonitrile, a vital intermediate in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure

IUPAC Name: this compound[1] Synonyms: 4,4'-Dicyanobiphenyl, [1,1'-Biphenyl]-4,4'-dicarbonitrile[1] CAS Number: 1591-30-6[2][3] Molecular Formula: C₁₄H₈N₂[1][2][3] Molecular Weight: 204.23 g/mol [1][4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85 - 7.75m-8H, Aromatic Protons

Solvent: CDCl₃. Instrument: Varian A-60D or equivalent.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
143.9C-C (ipso-carbon of biphenyl)
132.8CH (aromatic)
128.0CH (aromatic)
118.5C≡N (nitrile carbon)
112.5C-CN (ipso-carbon attached to nitrile)

Solvent: Not specified in the available data. Source of Sample: Eastman Organic Chemicals, Rochester, New York.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2228StrongC≡N stretch (nitrile)
1605MediumC=C stretch (aromatic ring)
1491MediumC=C stretch (aromatic ring)
824StrongC-H out-of-plane bend (para-disubstituted benzene)

Technique: KBr-Pellet or Thin Solid Film.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
204100[M]⁺ (Molecular ion)
20315[M-H]⁺
17710[M-CN]⁺
1528[M-2CN]⁺

Source: NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5][6]

  • To ensure a homogeneous solution, gently vortex or sonicate the mixture.[5]

  • If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

  • Cap the NMR tube securely.[5]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.[5]

  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[5]

  • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[5]

  • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

IR Spectroscopy (Thin Solid Film Method)
  • Dissolve a small amount (approximately 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[7]

  • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[7]

  • Using a pipette, apply a drop of the prepared solution to the surface of the salt plate.[7]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[7]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.[7]

  • Acquire the infrared spectrum. The typical range for mid-IR is 4000-400 cm⁻¹.

  • If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-acquire the spectrum. If the signal is too strong, clean the plate and prepare a more dilute solution.[7]

  • After analysis, clean the salt plate with a dry organic solvent (e.g., acetone) and return it to a desiccator.[8]

Mass Spectrometry (Electron Ionization)
  • Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

  • Heat the probe to vaporize the sample into the gas phase within the ion source under a high vacuum.[9]

  • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a radical cation (molecular ion).[10]

  • The molecular ion and any fragment ions formed are accelerated by an electric field.[9][11]

  • The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[9][11]

  • A detector records the abundance of each ion at a specific m/z value.[11]

  • The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Preparation Prepare for Analysis (NMR Tube, Salt Plate, etc.) Dissolution->Preparation NMR NMR Spectrometer Preparation->NMR NMR Sample IR FT-IR Spectrometer Preparation->IR IR Sample MS Mass Spectrometer Preparation->MS MS Sample NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

A Technical Guide to the Photophysical Properties of 4,4'-Biphenyldicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldicarbonitrile (BPCN) and its derivatives are a class of organic molecules that have garnered significant interest in materials science and medicinal chemistry. Their rigid biphenyl core functionalized with cyano groups imparts unique electronic and photophysical properties. These properties, including their absorption and emission of light, are highly sensitive to the molecular structure and the surrounding environment. This sensitivity makes them promising candidates for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers in photodynamic therapy. Understanding the fundamental photophysical properties of these compounds is crucial for their rational design and application in these fields. This technical guide provides a comprehensive overview of the core photophysical properties of this compound and its derivatives, details the experimental protocols for their characterization, and presents available data to facilitate comparative analysis.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is governed by the interplay of the biphenyl core, the electron-withdrawing cyano groups, and any additional substituents. These structural features influence the energy of the electronic transitions, leading to characteristic absorption and fluorescence spectra.

A key characteristic of many this compound derivatives, particularly those with electron-donating groups, is their solvatochromism . This phenomenon refers to the change in the color of a substance when dissolved in different solvents. The absorption and emission spectra of these molecules can shift to longer wavelengths (a bathochromic or red shift) in more polar solvents. This is often indicative of an intramolecular charge transfer (ICT) character in the excited state, where the electron density shifts from the donor to the acceptor part of the molecule upon photoexcitation.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) , the average time a molecule spends in the excited state before returning to the ground state, is another critical parameter. Both quantum yield and lifetime are sensitive to the molecular structure and the solvent environment, providing valuable insights into the excited-state deactivation pathways.

Data Presentation

The following table summarizes the available photophysical data for this compound and a representative derivative. The data for derivatives of this compound is currently limited in the public literature, highlighting an area for future research.

CompoundSolventλ_abs (nm)λ_em (nm)Φ_fτ (ns)Reference
This compoundCyclohexane~280---
Donor-Acceptor Substituted Biphenyl*Various400-500500-650VariesVaries

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Purpose: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched cuvette with the sample solution.

    • Scan a wavelength range that covers the expected absorption of the compound (e.g., 200-800 nm).

    • The absorbance (A) is recorded as a function of wavelength (λ).

  • Data Analysis:

    • The wavelength of maximum absorbance (λ_abs) is identified from the peak of the absorption spectrum.

    • The molar absorption coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where 'c' is the molar concentration and 'l' is the path length of the cuvette.

Fluorescence Spectroscopy

Purpose: To determine the wavelengths of maximum emission (λ_em) and to characterize the fluorescence spectrum.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Set the excitation wavelength (typically at or near the λ_abs).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

  • Data Analysis: The wavelength of maximum fluorescence intensity (λ_em) is identified from the peak of the emission spectrum.

Fluorescence Quantum Yield (Φf) Determination

Purpose: To quantify the efficiency of the fluorescence process.

Relative Method (Comparative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Measurement:

    • Record the absorption spectra of both the sample and the standard at a concentration where the absorbance at the excitation wavelength is below 0.1.

    • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Absolute Method (Integrating Sphere):

  • Instrumentation: Use a spectrofluorometer equipped with an integrating sphere.

  • Measurement:

    • Place a cuvette with the pure solvent inside the integrating sphere and record the spectrum of the excitation light.

    • Replace the solvent with the sample solution and record the spectrum, which will include the scattered excitation light and the sample's fluorescence.

  • Calculation: The quantum yield is calculated by dividing the number of emitted photons by the number of absorbed photons, which are determined from the integrated areas of the emission and the attenuated excitation light spectra, respectively.

Fluorescence Lifetime (τ) Measurement

Purpose: To determine the decay kinetics of the excited state.

Time-Correlated Single-Photon Counting (TCSPC):

  • Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., picosecond laser diode or LED), a sensitive single-photon detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

  • Measurement:

    • The sample is excited by the pulsed light source.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • A histogram of the arrival times of many photons is built up, representing the fluorescence decay profile.

  • Data Analysis: The decay profile is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s) (τ). The quality of the fit is assessed by statistical parameters like chi-squared (χ²).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the photophysical characterization of a new this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Absorption Purification->UV_Vis Fluorescence Fluorescence Emission UV_Vis->Fluorescence Quantum_Yield Quantum Yield (Φf) Fluorescence->Quantum_Yield Lifetime Lifetime (τ) Quantum_Yield->Lifetime Data_Table Tabulate Photophysical Data Lifetime->Data_Table Solvatochromism Solvatochromism Study Data_Table->Solvatochromism Structure_Property Structure-Property Relationship Solvatochromism->Structure_Property

A general workflow for the synthesis and photophysical characterization of novel compounds.

Conclusion

The photophysical properties of this compound derivatives are of significant fundamental and applied interest. Their tunable absorption and emission characteristics, often coupled with solvatochromism, make them versatile building blocks for advanced functional materials and probes. While a comprehensive dataset for a wide range of derivatives is still emerging, the experimental protocols outlined in this guide provide a robust framework for the detailed characterization of new compounds in this class. Further research into the synthesis and photophysical investigation of novel this compound derivatives will undoubtedly unlock their full potential in various scientific and technological domains.

Thermal Stability and Decomposition of 4,4'-Dicyanobiphenyl: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4'-dicyanobiphenyl (DCBP). While specific experimental data for DCBP is limited in publicly available literature, this document outlines the standard methodologies used to assess the thermal properties of solid organic compounds, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). Furthermore, a discussion on the potential thermal decomposition pathways of DCBP is presented based on the known chemistry of aromatic nitriles and biphenyl compounds. This guide serves as a foundational resource for researchers and professionals working with DCBP, enabling a better understanding of its stability under thermal stress and providing the necessary protocols for empirical evaluation.

Introduction

4,4'-Dicyanobiphenyl (also known as 4,4'-biphenyldicarbonitrile) is a rigid, aromatic organic compound with the chemical formula C₁₄H₈N₂.[1] Its structure, featuring two phenyl rings connected by a single bond and terminated by nitrile groups at the para positions, imparts a high degree of thermal stability. This compound finds applications as a building block in the synthesis of polymers, liquid crystals, and pharmaceutical intermediates.[2] An understanding of its thermal properties is paramount for its safe handling, processing, and for predicting its behavior in various applications, particularly those involving elevated temperatures.

This document details the standard experimental procedures for evaluating the thermal stability and decomposition of 4,4'-dicyanobiphenyl. It also presents a theoretical framework for its decomposition, offering insights into potential breakdown products and reaction pathways.

Physicochemical Properties of 4,4'-Dicyanobiphenyl

A summary of the key physicochemical properties of 4,4'-dicyanobiphenyl is provided in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₈N₂[1]
Molecular Weight 204.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 236-240 °C
Boiling Point Not available (likely decomposes)
Solubility Insoluble in water
CAS Number 1591-30-6

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of 4,4'-dicyanobiphenyl can be thoroughly investigated using a suite of analytical techniques. The following sections describe the detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Methodology:

  • Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass.

  • Sample Preparation: A small, accurately weighed sample of 4,4'-dicyanobiphenyl (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: A controlled atmosphere is established, typically an inert gas such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative stability, a reactive atmosphere like air or oxygen would be used.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Analysis weigh Weigh 5-10 mg of 4,4'-dicyanobiphenyl place Place in TGA crucible weigh->place load Load crucible into TGA instrument place->load Transfer purge Purge with N2/Ar load->purge heat Heat at constant rate (e.g., 10 °C/min) purge->heat record Record mass vs. temperature heat->record tga_curve Generate TGA curve (% mass vs. Temp) record->tga_curve Output dtg_curve Generate DTG curve (d(mass)/dt vs. Temp) tga_curve->dtg_curve

Figure 1. Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample of 4,4'-dicyanobiphenyl (typically 2-5 mg) is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: A controlled inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal segments. A common program is to heat the sample to a temperature above its melting point, cool it down, and then heat it again to observe the thermal history. A typical heating rate is 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting plot is a DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_output Data Analysis weigh Weigh 2-5 mg of 4,4'-dicyanobiphenyl seal Seal in aluminum pan weigh->seal load Load sample and reference pans seal->load Transfer purge Purge with N2 load->purge program Run temperature program (heat/cool/heat) purge->program record Record differential heat flow program->record thermogram Generate DSC thermogram (Heat Flow vs. Temp) record->thermogram Output analyze Determine Tm, ΔH, etc. thermogram->analyze

Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • Sample Preparation: A very small amount of 4,4'-dicyanobiphenyl (micrograms to milligrams) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer and heated rapidly to a specific temperature (e.g., 600-1000 °C) for a short period.

  • Gas Chromatography: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a mass spectrum for each component.

  • Data Analysis: The mass spectra are compared to spectral libraries to identify the individual decomposition products.

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS System cluster_output Data Analysis sample Place small amount of 4,4'-dicyanobiphenyl in pyrolysis tube pyrolyze Rapid heating (Pyrolysis) sample->pyrolyze Inject separate Separate fragments (Gas Chromatography) pyrolyze->separate identify Identify fragments (Mass Spectrometry) separate->identify chromatogram Generate chromatogram identify->chromatogram Output mass_spectra Obtain mass spectra of peaks chromatogram->mass_spectra library_search Identify compounds via spectral library search mass_spectra->library_search

Figure 3. Experimental workflow for Pyrolysis-GC-MS.

Thermal Stability and Decomposition Profile

Due to a lack of specific experimental data in the literature for 4,4'-dicyanobiphenyl, the following sections provide an expected thermal profile based on the behavior of similar aromatic nitrile and biphenyl compounds.

Expected Thermal Stability

4,4'-Dicyanobiphenyl is anticipated to be a highly thermally stable compound due to its rigid aromatic structure. The strong carbon-carbon bonds within the phenyl rings and the inter-ring single bond, as well as the stable carbon-nitrogen triple bond of the nitrile groups, contribute to its high thermal stability. Significant decomposition is not expected to occur below its melting point of 236-240 °C. The onset of decomposition is likely to be at a much higher temperature, potentially in the range of 400-500 °C in an inert atmosphere.

Proposed Thermal Decomposition Pathway

In the absence of oxygen, the thermal decomposition of 4,4'-dicyanobiphenyl is likely to proceed through radical mechanisms. The weakest bond in the molecule is the C-C single bond connecting the two phenyl rings. Homolytic cleavage of this bond would be a probable initial step, leading to the formation of cyanophenyl radicals. These highly reactive radicals can then undergo various reactions, including hydrogen abstraction from other molecules or recombination to form more complex, higher molecular weight species, ultimately leading to char formation at very high temperatures.

Another potential decomposition route involves reactions of the nitrile groups, which can trimerize at high temperatures to form triazine rings, leading to cross-linking and polymerization.

Decomposition_Pathway DCBP 4,4'-Dicyanobiphenyl Heat High Temperature (Inert Atmosphere) DCBP->Heat Triazine Triazine Formation DCBP->Triazine Nitrile Trimerization Radicals Cyanophenyl Radicals Heat->Radicals C-C Bond Cleavage Recombination Recombination Radicals->Recombination Char Char/Higher MW Species Recombination->Char Polymerization Polymerization/ Cross-linking Polymerization->Char Triazine->Polymerization

Figure 4. Proposed thermal decomposition pathway for 4,4'-dicyanobiphenyl.
Potential Decomposition Products

Based on the proposed decomposition pathway, a range of products could be expected from the pyrolysis of 4,4'-dicyanobiphenyl. These are summarized in Table 2.

Product TypeExamplesMethod of Detection
Low Molecular Weight Fragments Benzonitrile, Biphenyl, CyanogenPy-GC-MS
Recombination Products Higher molecular weight polyphenylsPy-GC-MS, TGA (char)
Polymeric Material Triazine-based polymersTGA (char), IR
Solid Residue Carbonaceous charTGA

Conclusion

References

Unveiling the Electronic and Optical Landscape of Biphenyldicarbonitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic and optical properties of biphenyldicarbonitrile compounds. Biphenyldicarbonitriles are a class of organic molecules characterized by a biphenyl core functionalized with two nitrile groups. This structural motif imparts unique photophysical and electrochemical characteristics, making them promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and as building blocks in medicinal chemistry. This document provides a comprehensive overview of their synthesis, experimental characterization, and computational modeling, with a focus on delivering actionable data and detailed methodologies for researchers in the field.

Core Electronic and Optical Properties

Biphenyldicarbonitrile compounds exhibit fascinating electronic and optical behaviors stemming from their molecular structure. The biphenyl core provides a conjugated π-system, while the electron-withdrawing nature of the nitrile groups significantly influences the frontier molecular orbital (HOMO and LUMO) energy levels. This interplay governs their absorption, emission, and redox properties.

Photophysical Properties

The photophysical properties of biphenyldicarbonitrile derivatives are highly dependent on the substitution pattern and the surrounding solvent environment. Generally, these compounds exhibit fluorescence in the blue to green region of the electromagnetic spectrum. Key photophysical parameters for 4,4'-biphenyldicarbonitrile are summarized in the table below.

PropertyValueSolventReference
Absorption Maximum (λ_abs) ~280 nmDichloromethane[1]
Emission Maximum (λ_em) ~350 nmDichloromethane[2]
Fluorescence Quantum Yield (Φ_F) Varies with substitution-[2]
HOMO-LUMO Gap (Computational) ~5.0 - 6.0 eVGas Phase[3][4]

Table 1: Photophysical and Electronic Properties of this compound. Note: Experimental values can vary based on solvent and substitution.

Electrochemical Properties

Cyclic voltammetry is a key technique to probe the electrochemical behavior of biphenyldicarbonitrile compounds, providing insights into their redox potentials and the stability of their charged species. The electron-withdrawing nitrile groups facilitate reduction processes.

PropertyValue (vs. Fc/Fc+)Solvent/Electrolyte
Reduction Potential (E_red) Typically in the range of -2.0 to -2.5 VAcetonitrile / TBAPF6
Oxidation Potential (E_ox) Generally high and often irreversibleAcetonitrile / TBAPF6

Table 2: Typical Electrochemical Data for Biphenyldicarbonitrile Compounds. Note: Potentials are indicative and can shift with substitution and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of biphenyldicarbonitrile compounds. The following sections provide methodologies for their synthesis and key spectroscopic and electrochemical analyses.

Synthesis of this compound

A common route for the synthesis of this compound involves the cyanation of a dihalo-biphenyl precursor, often through a palladium-catalyzed cross-coupling reaction. A representative procedure is the Rosenmund-von Braun reaction.

Materials:

  • 4,4'-Dibromobiphenyl

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine, anhydrous

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4,4'-dibromobiphenyl and a stoichiometric excess of copper(I) cyanide.

  • Add anhydrous DMF and a catalytic amount of anhydrous pyridine to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Fluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

Procedure:

  • Sample Preparation: Prepare stock solutions of the biphenyldicarbonitrile compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Measurement:

    • Record the UV-Vis absorption spectrum of each dilution against a solvent blank from 200 to 500 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Measurement:

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range that covers the expected fluorescence.

    • To determine the fluorescence quantum yield (Φ_F), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).[5][6]

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The absorbance of all solutions should be kept below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[5]

Cyclic Voltammetry

Instrumentation:

  • Potentiostat with a three-electrode setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire).

Procedure:

  • Solution Preparation: Prepare a ~1 mM solution of the biphenyldicarbonitrile compound in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Measurement:

    • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards negative potentials to observe the reduction, and then reversing the scan direction.

    • Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

    • If ferrocene is used as an internal standard, its half-wave potential can be used to reference the measured potentials.

Computational Modeling

Computational chemistry provides a powerful tool to complement experimental findings and to predict the electronic and optical properties of novel biphenyldicarbonitrile compounds. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed.

Workflow for Computational Analysis:

G cluster_0 Computational Workflow Molecule Design Molecule Design Geometry Optimization Geometry Optimization Molecule Design->Geometry Optimization DFT (e.g., B3LYP/6-31G*) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Electronic Structure Electronic Structure Frequency Calculation->Electronic Structure HOMO, LUMO, ESP Excited State Excited State Electronic Structure->Excited State TD-DFT Property Prediction Property Prediction Excited State->Property Prediction Absorption/Emission Spectra

Caption: Computational workflow for predicting electronic and optical properties.

Methodology:

  • Molecular Structure: The 3D structure of the biphenyldicarbonitrile molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using DFT methods, commonly with the B3LYP functional and a 6-31G* basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Electronic Properties: From the optimized structure, the energies of the HOMO and LUMO, the electrostatic potential (ESP) map, and other electronic properties are calculated.

  • Excited State Calculations: TD-DFT calculations are then used to predict the vertical excitation energies, which correspond to the absorption maxima, and to simulate the emission spectra.

Applications and Future Directions

The unique electronic and optical properties of biphenyldicarbonitrile compounds make them versatile materials for various advanced applications.

Fluorescent Sensors

The biphenyl core can be functionalized with specific recognition moieties to create fluorescent sensors for metal ions or other analytes.[2] The binding of the analyte can modulate the photophysical properties of the biphenyldicarbonitrile fluorophore, leading to a detectable change in fluorescence intensity or wavelength, often through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).

G cluster_1 Fluorescent Sensor Mechanism Sensor Biphenyldicarbonitrile-Receptor Complex Sensor-Analyte Complex Sensor->Complex Binding Fluorescence OFF Fluorescence OFF Sensor->Fluorescence OFF PET Quenching Analyte Analyte Analyte->Complex Fluorescence ON Fluorescence ON Complex->Fluorescence ON PET Inhibition

Caption: General mechanism of a "turn-on" fluorescent sensor.

Organic Light-Emitting Diodes (OLEDs)

Biphenyldicarbonitrile derivatives are being explored as host materials or emitters in OLEDs, particularly in the context of Thermally Activated Delayed Fluorescence (TADF).[7][8] The ability to engineer the HOMO and LUMO levels through substitution allows for the tuning of charge injection and transport properties, as well as the emission color. In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, leading to enhanced emission efficiency.

Conclusion

Biphenyldicarbonitrile compounds represent a versatile class of organic materials with a rich and tunable range of electronic and optical properties. This guide has provided a foundational understanding of their synthesis, characterization, and computational modeling, equipping researchers with the necessary knowledge and protocols to explore their potential in diverse applications, from advanced materials to biomedical sensing. The continued investigation of structure-property relationships in this class of molecules promises to unlock further innovations in organic electronics and chemical biology.

References

A Theoretical Exploration of 4,4'-Biphenyldicarbonitrile's Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Molecular Orbital Theory and its Significance

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a powerful framework for understanding the electronic structure and properties of molecules. Unlike localized bonding theories, MO theory posits that electrons are not confined to individual bonds between atoms but are distributed over the entire molecule in a series of molecular orbitals. Each MO is characterized by a specific energy level and can be occupied by a maximum of two electrons with opposite spins.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. These frontier orbitals are critical in determining a molecule's chemical reactivity, electronic transitions, and overall stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's electrical conductivity and optical properties. A smaller gap generally indicates a molecule that is more easily excitable and potentially more reactive. For professionals in drug development, understanding the molecular orbitals of a compound can provide insights into its potential interactions with biological targets.

Theoretical Framework for Molecular Orbital Calculations

The determination of molecular orbitals and their corresponding energy levels is achieved through solving the time-independent Schrödinger equation for the molecule. However, for a multi-electron system like 4,4'-biphenyldicarbonitrile, an exact analytical solution is not feasible. Therefore, a range of computational chemistry methods based on quantum mechanics are employed to obtain approximate solutions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used method for electronic structure calculations in chemistry and materials science due to its favorable balance between accuracy and computational cost. DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Common functionals used for organic molecules include:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It is known for its good performance for a wide range of chemical systems.

  • CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional that improves the description of charge-transfer excitations and long-range interactions.

  • ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.

Basis Sets

In computational chemistry, atomic orbitals are represented by a set of mathematical functions known as a basis set. The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets provide a more accurate description of the electron distribution but require more computational resources. Common basis sets include:

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and efficiency. The notation indicates the number of Gaussian functions used to represent the core and valence orbitals, as well as the inclusion of polarization (d,p) and diffuse (++) functions.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

Computational Workflow for Molecular Orbital Analysis

The theoretical calculation of molecular orbitals for a molecule like this compound typically follows a standardized workflow. This process involves geometry optimization followed by the calculation of electronic properties.

computational_workflow cluster_input Input Preparation cluster_analysis Data Analysis and Visualization mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy & MO Calculation (Higher Level of Theory) freq_calc->sp_calc Verified Minimum mo_energies Extract MO Energies (HOMO, LUMO, Gap) sp_calc->mo_energies Output File mo_plots Visualize MOs (Electron Density Plots) sp_calc->mo_plots Checkpoint File el_props Calculate Electronic Properties mo_energies->el_props Energy Levels

Figure 1: A generalized workflow for the theoretical calculation of molecular orbitals.

Experimental Protocols: A Representative Computational Methodology

While specific data for this compound is not available, the following protocol, based on studies of analogous compounds, outlines a robust methodology for its theoretical investigation.

Software: Gaussian 16 or a similar quantum chemistry software package.

1. Geometry Optimization:

  • The initial molecular structure of this compound is built using a molecular modeling program.

  • A geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP exchange-correlation functional and the 6-31G(d,p) basis set. This level of theory provides a good balance of accuracy and computational efficiency for obtaining a reliable molecular geometry.

  • The optimization is carried out in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

2. Frequency Calculation:

  • Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

3. Single-Point Energy and Molecular Orbital Calculation:

  • To obtain more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a higher level of theory. A common choice is a larger basis set, such as 6-311++G(d,p), often in conjunction with the same or a more sophisticated functional like CAM-B3LYP.

  • This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.

4. Data Analysis:

  • The output files from the single-point energy calculation are analyzed to extract the energies of the frontier molecular orbitals.

  • The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

  • Visualization software (e.g., GaussView, Avogadro) is used to generate plots of the HOMO and LUMO electron densities, providing a visual representation of the regions involved in electron donation and acceptance.

Expected Molecular Orbital Characteristics and Quantitative Data from Analogous Systems

Based on the structure of this compound and computational studies on related molecules, we can predict the nature of its frontier molecular orbitals. The HOMO is expected to be a π-orbital delocalized across the biphenyl rings, representing the region of highest electron density. The LUMO is also anticipated to be a π*-antibonding orbital, primarily located on the biphenyl system, with significant contributions from the electron-withdrawing cyano groups. The presence of the cyano groups is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted biphenyl.

The following table summarizes representative theoretical data for biphenyl and a closely related substituted biphenyl to illustrate the expected range of values.

MoleculeMethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Biphenyl (Illustrative)B3LYP6-31G(d)-6.25-0.555.70
4,4'-Dichlorobiphenyl (Illustrative)B3LYP6-31G(d)-6.40-0.905.50
4-n-methyl-4'-cyanobiphenyl (Illustrative)B3LYP6-31G(d,p)-6.87-1.135.74

Note: The values presented in this table are for illustrative purposes and are derived from typical results for these or similar molecules. Actual calculated values will vary depending on the specific computational methodology employed.

Logical Relationships in DFT Calculations

The selection of a computational method for molecular orbital analysis involves a series of logical decisions to balance accuracy and computational cost.

logical_relationships cluster_problem Problem Definition cluster_method_selection Methodology Selection cluster_methods Available Options cluster_output Expected Output problem Calculate Molecular Orbitals of This compound dft_choice Choose QM Method problem->dft_choice dft DFT dft_choice->dft High Accuracy/Cost Ratio hf Hartree-Fock dft_choice->hf Lower Accuracy mp2 MP2 dft_choice->mp2 Higher Cost functional_choice Select Functional b3lyp B3LYP functional_choice->b3lyp General Purpose cam_b3lyp CAM-B3LYP functional_choice->cam_b3lyp Charge Transfer wb97xd ωB97XD functional_choice->wb97xd Dispersion basis_set_choice Select Basis Set pople Pople (e.g., 6-31G*) basis_set_choice->pople Good Balance dunning Dunning (e.g., cc-pVDZ) basis_set_choice->dunning High Accuracy dft->functional_choice b3lyp->basis_set_choice cam_b3lyp->basis_set_choice wb97xd->basis_set_choice results MO Energies, Plots, HOMO-LUMO Gap pople->results dunning->results

Figure 2: Decision-making process for selecting a computational method.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical calculation of the molecular orbitals of this compound. While specific quantitative data for this molecule remains to be published, the methodologies outlined herein, based on Density Functional Theory, provide a robust and reliable approach for its in-silico investigation. By understanding the theoretical underpinnings, computational workflows, and expected outcomes based on analogous systems, researchers in materials science and drug development can confidently undertake theoretical studies to elucidate the electronic structure and properties of this and related compounds, paving the way for rational design and discovery.

The Dawn of a Display Revolution: A Technical History of Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, synthesis, and foundational properties of the molecules that enabled the liquid crystal display (LCD) revolution.

Introduction

The advent of integrated circuits in the 1960s spurred a parallel need for low-power, compact visual displays to interface with these new electronic marvels. The existing cathode ray tube technology was bulky and power-hungry, paving the way for a novel solution: liquid crystal displays (LCDs). While liquid crystals had been known since 1888, their practical application was hindered by a lack of materials that were stable, colorless, and possessed the necessary electro-optical properties at room temperature. This technical guide delves into the discovery and history of cyanobiphenyl compounds, a class of molecules that single-handedly overcame these challenges and laid the cornerstone for the multi-billion dollar LCD industry.

The Serendipitous Discovery and Pioneering Work of George Gray

The story of cyanobiphenyls is inextricably linked to the pioneering work of Professor George William Gray at the University of Hull.[1][2] In the early 1970s, funded by the UK Ministry of Defence, Gray's research group was tasked with developing stable liquid crystal materials suitable for use in twisted nematic (TN) LCDs.[2][3] Existing liquid crystals, such as the Schiff bases, suffered from instability, degrading when exposed to moisture and light.

Gray's key insight was to design a molecule with a stable biphenyl core, eliminating the unstable linking groups found in other liquid crystals.[4] To achieve the desired electro-optical properties, a strong dipole moment was necessary. This was ingeniously provided by the addition of a cyano (-C≡N) group to one end of the biphenyl structure.[4] This combination of a stable aromatic core and a highly polar terminal group proved to be a stroke of genius.

In 1972, this systematic approach to molecular design led to the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by Gray, Ken Harrison, and J.A. Nash.[3] This compound exhibited a stable nematic liquid crystal phase at room temperature (22.5 °C to 35.0 °C), a critical requirement for practical display applications.[3] The discovery of 5CB and its homologues marked a watershed moment, providing the materials that would make the mass production of reliable and long-lasting LCDs possible.[2]

Experimental Protocols: The Synthesis of 4-Alkyl-4'-Cyanobiphenyls

The synthesis of 4-alkyl-4'-cyanobiphenyls, exemplified by the preparation of 5CB, follows a multi-step pathway. While modern methods like the Suzuki and Ullmann couplings can also be employed for creating the biphenyl core, the classical synthesis developed by Gray's group remains a foundational example of organic synthesis in materials chemistry.[5][6][7][8][9][10]

General Synthetic Route:

A general pathway to 4'-alkyl-4-cyanobiphenyls was devised starting from commercially available 4-bromobiphenyl.[3] The key steps involve:

  • Friedel-Crafts Acylation: Introduction of an acyl group to the 4'-position of 4-bromobiphenyl.

  • Wolff-Kishner or Clemmensen Reduction: Reduction of the ketone to an alkyl chain.

  • Cyanation: Conversion of the bromo-substituent to the cyano group.

Detailed Methodology for the Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB):

The following protocol is a representative synthesis of 5CB:

Step 1: Synthesis of 4-Bromo-4'-pentanoylbiphenyl

  • Reactants: 4-Bromobiphenyl, Pentanoyl chloride, Aluminum chloride (AlCl₃)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4-bromobiphenyl is dissolved in dry dichloromethane.

    • The solution is cooled in an ice bath, and aluminum chloride is added portion-wise with stirring.

    • Pentanoyl chloride is then added dropwise to the cooled suspension.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude 4-bromo-4'-pentanoylbiphenyl, which can be purified by recrystallization.

Step 2: Synthesis of 4-Bromo-4'-pentylbiphenyl

  • Reactants: 4-Bromo-4'-pentanoylbiphenyl, Hydrazine hydrate, Potassium hydroxide (KOH)

  • Solvent: Diethylene glycol

  • Procedure (Wolff-Kishner Reduction):

    • 4-Bromo-4'-pentanoylbiphenyl, potassium hydroxide, and hydrazine hydrate are added to diethylene glycol in a round-bottom flask fitted with a reflux condenser.

    • The mixture is heated to reflux for several hours.

    • Water and excess hydrazine are then distilled off, and the reaction temperature is raised to around 200°C and maintained for several more hours.

    • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to give 4-bromo-4'-pentylbiphenyl, which can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB)

  • Reactants: 4-Bromo-4'-pentylbiphenyl, Copper(I) cyanide (CuCN)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure (Rosenmund-von Braun Reaction):

    • A mixture of 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in DMF is heated at reflux for several hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

    • The mixture is then extracted with an organic solvent like toluene or diethyl ether.

    • The organic layer is washed thoroughly with water and brine, and then dried.

    • After removal of the solvent, the crude 5CB is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure liquid crystal.

Physical Properties of 4-Alkyl-4'-Cyanobiphenyls (nCBs)

The physical properties of the cyanobiphenyl homologous series (nCB, where 'n' is the number of carbon atoms in the alkyl chain) vary systematically with chain length. These properties are critical for their application in liquid crystal displays.

CompoundnMelting Point (°C)Nematic-Isotropic Transition (°C)Birefringence (Δn) at 25°C, 589 nmDielectric Anisotropy (Δε) at 25°C, 1 kHz
5CB522.5[3]35.0[3]~0.18[11]+11.5[12]
6CB613.529.0~0.17~+10.5
7CB728.542.0~0.16~+9.8
8CB821.5 (SmA-N at 33.5)40.5~0.15~+9.0

Note: The values for 6CB, 7CB, and 8CB are approximate and can vary slightly depending on the source and measurement conditions. The transition temperatures for 8CB also include a smectic A to nematic transition.

Visualizing the Discovery and Synthesis

To better understand the historical context and the chemical processes involved, the following diagrams created using the DOT language illustrate the key relationships and workflows.

Discovery_of_Cyanobiphenyls Need Need for Stable Room-Temperature Liquid Crystals for LCDs Gray George William Gray (University of Hull) Need->Gray Drove Research BiphenylCore Key Insight: Stable Biphenyl Core Gray->BiphenylCore CyanoGroup Key Insight: Polar Cyano Group (for strong dipole moment) Gray->CyanoGroup MoD UK Ministry of Defence (Funding) MoD->Gray Funded SchiffBases Existing Materials (e.g., Schiff Bases) - Unstable SchiffBases->Need Unsuitable Synthesis5CB Synthesis of 4-cyano-4'-pentylbiphenyl (5CB) in 1972 BiphenylCore->Synthesis5CB CyanoGroup->Synthesis5CB Properties5CB Properties of 5CB: - Stable Nematic Phase at RT - Colorless - High Dielectric Anisotropy Synthesis5CB->Properties5CB LCD_Revolution Revolution in Liquid Crystal Displays (LCDs) Properties5CB->LCD_Revolution Enabled

Caption: The historical development of cyanobiphenyls.

Synthesis_of_5CB Start 4-Bromobiphenyl Acylation Friedel-Crafts Acylation + Pentanoyl chloride, AlCl₃ Start->Acylation Ketone 4-Bromo-4'-pentanoylbiphenyl Acylation->Ketone Reduction Wolff-Kishner Reduction + Hydrazine hydrate, KOH Ketone->Reduction AlkylBromide 4-Bromo-4'-pentylbiphenyl Reduction->AlkylBromide Cyanation Rosenmund-von Braun Reaction + CuCN, DMF AlkylBromide->Cyanation FinalProduct 4-Pentyl-4'-cyanobiphenyl (5CB) Cyanation->FinalProduct

References

Health and Safety Data for Handling 4,4'-Biphenyldicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 4,4'-biphenyldicarbonitrile (CAS No. 1591-30-6). The information is compiled from safety data sheets, and toxicological information on related compounds. This document is intended to provide guidance for the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₄H₈N₂[2]
Molecular Weight 204.23 g/mol [1][2]
Appearance White to Amber powder/crystal[3]
Melting Point 236-240 °C[2]
Water Solubility Insoluble[2]

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The available acute toxicity data is summarized below.

Table 3: Acute Toxicity Data

TestRouteSpeciesValueSource
LD50IntraperitonealMouse75 mg/kg[2]

Note: Detailed experimental protocols for the above-cited study are not publicly available. General OECD guidelines for such tests are provided in the Experimental Protocols section.

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.

Table 4: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the powder form to avoid inhalation.
Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Measures should be in place to prevent the generation of dust.

General Hygiene Practices
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure, immediate action is crucial.

Table 5: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized methodologies for key toxicological experiments.

Acute Oral Toxicity (LD50) - (Based on OECD Guideline 425)
  • Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a small number of animals to estimate the LD50.

  • Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats or mice) is used. Animals are young, healthy adults.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted before administration of the test substance.

  • Dose Administration: The substance is administered orally by gavage in a single dose. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

  • Observations: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Cell Culture: A suitable cell line is cultured in 96-well plates until a confluent monolayer is formed.

  • Compound Exposure: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Bacterial Reverse Mutation Test (Ames Test) - (Based on OECD Guideline 471)
  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test evaluates the ability of a chemical to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the required amino acid.

  • Test Strains: A set of tester strains with different types of mutations is used to detect various types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic the metabolic processes in mammals.

  • Procedure: The tester strains are exposed to various concentrations of this compound in the presence and absence of S9 mix. The mixture is then plated on a minimal agar medium lacking the specific amino acid.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted for each concentration.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Laboratory Workflow for Handling this compound

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Prepare_Work_Area Prepare Fume Hood Gather_Materials->Prepare_Work_Area Don_PPE Don PPE (Gown, Gloves, Goggles, Respirator) Prepare_Work_Area->Don_PPE Weigh_Compound Weigh Compound in Hood Don_PPE->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Surfaces & Glassware Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for handling this compound.

First Aid Decision Making for Exposure

G First Aid Decision Making for Exposure cluster_actions First Aid Decision Making for Exposure cluster_procedures First Aid Decision Making for Exposure Exposure Exposure Occurs Assess_Safety Ensure Scene is Safe (Wear PPE if assisting) Exposure->Assess_Safety Remove_Victim Remove from Exposure Source Assess_Safety->Remove_Victim Route_of_Exposure Route of Exposure? Remove_Victim->Route_of_Exposure Call_Help Call for Medical Assistance Provide_SDS Provide SDS to Responders Call_Help->Provide_SDS Skin_Contact Skin Contact Route_of_Exposure->Skin_Contact Skin Eye_Contact Eye Contact Route_of_Exposure->Eye_Contact Eyes Inhalation Inhalation Route_of_Exposure->Inhalation Lungs Ingestion Ingestion Route_of_Exposure->Ingestion Mouth Flush_Skin Remove contaminated clothing. Flush skin with water for 15 min. Skin_Contact->Flush_Skin Flush_Eyes Flush eyes with water for 15 min. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. Provide artificial respiration if needed. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Flush_Skin->Call_Help Flush_Eyes->Call_Help Fresh_Air->Call_Help Rinse_Mouth->Call_Help

Caption: First aid decision making for exposure.

Hypothesized Metabolic and Toxicological Pathway

Disclaimer: The following pathway is hypothesized based on the metabolism of related biphenyl and nitrile compounds, as no specific studies on this compound were found.

G Hypothesized Metabolic and Toxicological Pathway cluster_intake Exposure & Absorption cluster_metabolism Phase I Metabolism (Liver) cluster_toxicity Potential Toxicological Mechanisms BPCN This compound (BPCN) CYP450 Cytochrome P450 (e.g., CYP3A4) BPCN->CYP450 AhR Aryl Hydrocarbon Receptor (AhR) BPCN->AhR Ligand Binding Hydroxylation Aromatic Hydroxylation CYP450->Hydroxylation O2, NADPH Oxidation Nitrile Oxidation CYP450->Oxidation O2, NADPH Hydroxylated_Metabolite Hydroxylated BPCN Metabolite Hydroxylation->Hydroxylated_Metabolite Amide_Metabolite Amide Metabolite Oxidation->Amide_Metabolite Hydroxylated_Metabolite->AhR Ligand Binding Toxicity Cellular Toxicity Amide_Metabolite->Toxicity AhR_Activation AhR Activation AhR->AhR_Activation DRE Binding to Dioxin Response Elements (DREs) AhR_Activation->DRE Gene_Expression Altered Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Gene_Expression->Toxicity

Caption: Hypothesized metabolic and toxicological pathway.

References

The Unseen Environmental Journey of Biphenyldicarbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyldicarbonitriles are a class of aromatic organic compounds characterized by a biphenyl backbone substituted with two nitrile (-C≡N) groups. These compounds serve as important intermediates in the synthesis of pharmaceuticals, liquid crystals, and advanced polymers.[1][2][3] Despite their utility, a comprehensive understanding of their environmental fate, potential ecological impact, and the cellular mechanisms they may disrupt remains largely uncharted territory. This technical guide synthesizes the available scientific knowledge on biphenyldicarbonitriles and related aromatic nitrile compounds to provide a foundational understanding for researchers and professionals in drug development and environmental science. Due to the limited direct data on biphenyldicarbonitriles, this guide incorporates inferred knowledge from structurally similar compounds, highlighting areas where further research is critically needed.

Physicochemical Properties

The environmental transport and fate of a chemical are significantly influenced by its physicochemical properties. For 4,4'-biphenyldicarbonitrile, the most well-characterized compound in this class, key properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₄H₈N₂[4]
Molecular Weight204.23 g/mol [4]
Melting Point236-240 °C[5]
Water SolubilityInsoluble[1]
LogP (Octanol-Water Partition Coefficient)3.09696[3]

The high LogP value suggests a propensity for biphenyldicarbonitriles to partition from water into organic matrices, such as soil organic carbon and lipids in aquatic organisms, indicating a potential for bioaccumulation.[3] Their insolubility in water will limit their mobility in aqueous environmental compartments.

Environmental Fate

The environmental persistence of biphenyldicarbonitriles is determined by their susceptibility to various degradation processes, both biotic and abiotic.

Biotic Degradation
  • Nitrilase Pathway: A single enzymatic step where a nitrilase directly hydrolyzes the nitrile group to a carboxylic acid and ammonia.[7][8]

  • Nitrile Hydratase and Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.[1][9]

For biphenyldicarbonitrile, this would likely proceed through biphenyl-dicarboxylic acid. The biphenyl core itself can be subject to further microbial degradation, often initiated by dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water.[10][11]

Biotic_Degradation_Pathway Biphenyldicarbonitrile Biphenyldicarbonitrile Intermediate_Amide Biphenyl-diamide (hypothetical) Biphenyldicarbonitrile->Intermediate_Amide Nitrile Hydratase Carboxylic_Acid Biphenyl-dicarboxylic acid Biphenyldicarbonitrile->Carboxylic_Acid Nitrilase Intermediate_Amide->Carboxylic_Acid Amidase Ring_Cleavage Ring Cleavage Products Carboxylic_Acid->Ring_Cleavage Dioxygenases Mineralization CO2 + H2O + NH3 Ring_Cleavage->Mineralization

Figure 1: Postulated biotic degradation pathways for biphenyldicarbonitriles.
Abiotic Degradation

Hydrolysis: The nitrile group is generally stable to hydrolysis under neutral environmental pH conditions. However, under more extreme acidic or basic conditions, hydrolysis to the corresponding carboxylic acid can occur, though this is likely to be a slow process in the environment.[2]

Photodegradation: Aromatic compounds can be susceptible to photodegradation by sunlight. While specific data for biphenyldicarbonitriles is lacking, studies on other aromatic compounds like PCBs and bisphenol A show that UV radiation can induce degradation, often through reactions with photochemically generated reactive oxygen species like hydroxyl radicals.[12][13][14] The biphenyl structure suggests that photodegradation is a plausible environmental fate process.

Bioaccumulation and Ecotoxicity

Bioaccumulation

The high octanol-water partition coefficient (LogP) of this compound (LogP ≈ 3.1) suggests a potential for this compound to bioaccumulate in organisms.[3] Chemicals with high LogP values tend to partition into the fatty tissues of organisms, leading to concentrations within the organism that are higher than in the surrounding environment. This can lead to biomagnification as the chemical moves up the food chain. However, without experimental data on bioconcentration factors (BCF) or bioaccumulation factors (BAF) for biphenyldicarbonitriles, their precise bioaccumulation potential remains to be determined.

Ecotoxicity

The ecotoxicity of biphenyldicarbonitriles is not well-documented. However, the toxicity of nitriles as a class of compounds is often attributed to the metabolic release of cyanide.[1][15][16]

Mechanism of Toxicity: The primary mechanism of acute cyanide toxicity is the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, which leads to a disruption of cellular respiration.[17][18]

Aquatic Toxicity: The toxicity of cyanide to aquatic organisms is well-established, with fish being particularly sensitive.[19] The toxicity is influenced by environmental factors such as pH and temperature. While many nitriles are not as acutely toxic as inorganic cyanide salts, the potential for cyanide release during metabolism is a significant concern.[14]

Genotoxicity: Studies on a range of nitrile-containing compounds have shown mixed results in genotoxicity assays. Some aromatic nitriles have tested positive in in vitro assays, but these results were not always confirmed in in vivo studies.[1] There is currently no specific genotoxicity data available for biphenyldicarbonitriles.

Potential for Endocrine Disruption

The biphenyl structure of these compounds raises the possibility of interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and a key player in the toxicity of dioxin-like compounds.[13][20][21] Activation of the AhR can lead to a range of adverse effects, including endocrine disruption. While some biphenyl compounds are known AhR agonists, the effect of nitrile substitution on AhR binding and activation is unknown and represents an important area for future research.[22]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDC Biphenyldicarbonitrile (potential ligand) AhR_complex AhR-HSP90 Complex BDC->AhR_complex Binding AhR AhR HSP90 HSP90 ARNT ARNT BDC_AhR BDC-AhR AhR_complex->BDC_AhR Conformational Change BDC_AhR_ARNT BDC-AhR-ARNT Heterodimer BDC_AhR->BDC_AhR_ARNT Dimerization with ARNT XRE Xenobiotic Response Element (XRE) BDC_AhR_ARNT->XRE Binding to DNA Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription

Figure 2: Potential activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by biphenyldicarbonitriles.

Experimental Protocols

Standardized methods for assessing the environmental fate and toxicity of chemicals are available through organizations like the Organisation for Economic Co-operation and Development (OECD).[12][23][24][25] For poorly water-soluble substances like biphenyldicarbonitriles, specific techniques are required to ensure bioavailability in test systems.[4][26]

Biodegradability Testing

OECD 301: Ready Biodegradability: This series of tests (e.g., 301B CO₂ Evolution Test, 301F Manometric Respirometry Test) evaluates the potential for rapid and complete biodegradation. For poorly soluble compounds, methods to enhance bioavailability, such as the use of a carrier solvent or emulsifying agent, may be necessary.[27]

Biodegradability_Workflow start Start prep Prepare test medium with mineral salts and inoculum start->prep add_test_substance Add Biphenyldicarbonitrile (with bioavailability enhancement if needed) prep->add_test_substance incubation Incubate under aerobic conditions (e.g., 28 days) add_test_substance->incubation measure Measure CO2 evolution or O2 consumption incubation->measure analyze Calculate % biodegradation measure->analyze end End analyze->end

Figure 3: General experimental workflow for assessing ready biodegradability.
Ecotoxicity Testing

Aquatic Toxicity:

  • OECD 202: Daphnia sp. Acute Immobilisation Test: A 48-hour test to determine the concentration that immobilizes 50% of the daphnids (EC50).

  • OECD 203: Fish, Acute Toxicity Test: A 96-hour test to determine the concentration that is lethal to 50% of the fish (LC50).

Analytical Methods: Analysis of biphenyldicarbonitriles in environmental matrices would likely involve extraction with an organic solvent followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][28][29][30]

Data Gaps and Future Research

This guide highlights significant knowledge gaps regarding the environmental fate and impact of biphenyldicarbonitriles. To conduct robust environmental risk assessments, future research should focus on:

  • Quantitative Environmental Fate Data: Determining experimental values for biodegradation rates, hydrolysis rates, photolysis quantum yields, soil and sediment sorption coefficients (Koc), and bioconcentration factors (BCF).

  • Ecotoxicity Studies: Conducting standardized ecotoxicity tests on a range of aquatic and terrestrial organisms to determine acute and chronic toxicity endpoints.

  • Mechanism of Toxicity: Investigating the potential for cyanide release during metabolism and assessing the interaction of biphenyldicarbonitriles with key cellular targets, including the Aryl Hydrocarbon Receptor.

  • Development of Analytical Methods: Validating robust analytical methods for the detection and quantification of biphenyldicarbonitriles in complex environmental matrices.

Conclusion

While biphenyldicarbonitriles are valuable in various industrial applications, their environmental behavior and potential ecological risks are poorly understood. Based on their chemical structure and the known properties of related aromatic nitriles, there is a potential for persistence, bioaccumulation, and toxicity. This technical guide serves as a starting point for understanding these potential risks and underscores the urgent need for empirical data to inform the safe synthesis, use, and disposal of this class of compounds. A proactive approach to understanding the environmental implications of these chemicals is essential for sustainable technological development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Biphenyldicarbonitrile via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] These motifs are prevalent in pharmaceuticals, functional materials, and liquid crystals. 4,4'-Biphenyldicarbonitrile is a valuable building block in organic synthesis, and its preparation via Suzuki coupling offers a versatile and efficient route. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on the palladium-catalyzed coupling of a 4-halobenzonitrile with a 4-cyanophenylboronic acid derivative.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromobenzonitrile or 4-chlorobenzonitrile) and 4-cyanophenylboronic acid. The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Key Reaction Components and Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following tables summarize common components and conditions that can be employed for the synthesis of this compound.

Table 1: Reactants for the Synthesis of this compound

RoleCompoundStructure
Aryl Halide4-Bromobenzonitrile
4-Chlorobenzonitrile
Boronic Acid4-Cyanophenylboronic acid

Table 2: Typical Reagents and Conditions for Suzuki Coupling

ComponentExamplesTypical Molar Ratio/Concentration
Palladium Catalyst Palladium(II) acetate (Pd(OAc)₂)1-5 mol%
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1-5 mol%
Ligand Triphenylphosphine (PPh₃)2-4 equivalents relative to Pd
SPhos1-2 equivalents relative to Pd
Base Potassium carbonate (K₂CO₃)2-3 equivalents
Potassium phosphate (K₃PO₄)2-3 equivalents
Cesium carbonate (Cs₂CO₃)2-3 equivalents
Solvent Toluene, 1,4-Dioxane, Dimethylformamide (DMF)-
Aqueous mixture (e.g., Toluene/Water, Dioxane/Water)Typically 4:1 to 10:1 organic:water
Temperature 80-110 °C-
Reaction Time 2-24 hours-

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using either 4-bromobenzonitrile or 4-chlorobenzonitrile as the starting aryl halide.

Protocol 1: Synthesis from 4-Bromobenzonitrile

This protocol outlines the synthesis of this compound from 4-bromobenzonitrile and 4-cyanophenylboronic acid using a palladium acetate catalyst and SPhos as a ligand.

Materials:

  • 4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzonitrile, 4-cyanophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers and wash with brine (20 mL).[1]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Protocol 2: Synthesis from 4-Chlorobenzonitrile

This protocol describes the synthesis using the less reactive but more economical 4-chlorobenzonitrile. This often requires a more active catalyst system.

Materials:

  • 4-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)

  • 4-Cyanophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried reaction vessel, combine 4-chlorobenzonitrile, 4-cyanophenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 3: Expected Product Characterization Data for this compound

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₄H₈N₂
Molecular Weight 204.23 g/mol
Melting Point 235-238 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.70-7.80 (m, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ 111.9, 118.5, 128.0, 132.8, 143.6
Typical Yield 75-95% (depending on conditions and starting materials)

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Aryl Halide PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_complex->Transmetalation Boronic Acid + Base PdII_diaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis of this compound

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent reaction Heat and Stir (e.g., 100 °C, 2-24 h) add_solvent->reaction workup Aqueous Work-up: Add Water, Extract with Organic Solvent reaction->workup dry_concentrate Dry Organic Layer and Concentrate workup->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification characterization Characterize Product (NMR, MP, etc.) purification->characterization end End characterization->end

Caption: A general workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4,4'-Dicyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dicyanobiphenyl is a crucial intermediate in the synthesis of various functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals. Its rigid biphenyl core functionalized with cyano groups imparts unique electronic and photophysical properties. Palladium-catalyzed cross-coupling reactions are the most versatile and efficient methods for the synthesis of this and other biaryl compounds. This document provides detailed application notes and experimental protocols for the synthesis of 4,4'-dicyanobiphenyl via several palladium-catalyzed methods, including Suzuki-Miyaura, Stille, and Negishi couplings, as well as a direct cyanation approach.

Data Presentation

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed synthesis of 4,4'-dicyanobiphenyl. This data is compiled from literature reports and representative protocols for similar biaryl syntheses.

Reaction TypeAryl Halide/PrecursorCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 4-Bromobenzonitrile4-Cyanophenylboronic acidPd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃ (2 M aq.)Toluene904-6~97[1]
Stille Coupling 4-Bromobenzonitrile(4-Cyanophenyl)tributylstannanePd(PPh₃)₄ (2 mol%)--Toluene11012-1685-95
Negishi Coupling 4-Bromobenzonitrile4-Cyanophenylzinc halidePd(OAc)₂ (2 mol%)SPhos (4 mol%)-THF651280-90
Cyanation 4,4'-DibromobiphenylZn(CN)₂Pd/C (2 mol%)dppf (4 mol%)-DMAC11016~88

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4,4'-dicyanobiphenyl from 4-bromobenzonitrile and 4-cyanophenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford 4,4'-dicyanobiphenyl as a white solid.

Stille Coupling (Representative Protocol)

This protocol provides a general procedure for the Stille coupling to synthesize biaryl compounds, which can be adapted for 4,4'-dicyanobiphenyl.

Materials:

  • 4-Bromobenzonitrile

  • (4-Cyanophenyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene (anhydrous and degassed)

  • Potassium fluoride (KF) solution (for workup)

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 mmol), (4-cyanophenyl)tributylstannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with an aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Negishi Coupling (Representative Protocol)

This protocol outlines a general procedure for Negishi coupling, which can be adapted for the synthesis of 4,4'-dicyanobiphenyl.

Materials:

  • 4-Bromobenzonitrile

  • 4-Cyanophenylzinc halide solution in THF

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare the catalyst by adding Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to anhydrous THF (5 mL). Stir for 15 minutes at room temperature.

  • To the catalyst mixture, add 4-bromobenzonitrile (1.0 mmol).

  • Slowly add the 4-cyanophenylzinc halide solution (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Palladium-Catalyzed Cyanation

This protocol describes the synthesis of 4,4'-dicyanobiphenyl from 4,4'-dibromobiphenyl.

Materials:

  • 4,4'-Dibromobiphenyl

  • Zinc cyanide (Zn(CN)₂)

  • Palladium on carbon (Pd/C, 10 wt%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAC)

  • Ethyl acetate

  • Water

Procedure:

  • To a reaction vessel, add 4,4'-dibromobiphenyl (1.0 mmol), zinc cyanide (2.2 mmol), 10% Pd/C (0.02 mmol Pd), and dppf (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMAC (10 mL).

  • Heat the mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (4,4'-Dicyanobiphenyl) RedElim->Product ArX 4-Bromobenzonitrile ArX->OxAdd ArBOH2 4-Cyanophenyl- boronic acid + Base ArBOH2->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Solvent under Inert Atmosphere reagents->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End Product: 4,4'-Dicyanobiphenyl characterization->end

References

detailed experimental protocol for Suzuki-Miyaura coupling of 4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid to synthesize 4-cyanobiphenyl, a key intermediate in the manufacturing of liquid crystals, dyes, and pharmaceuticals.[2] The protocol outlines reagent preparation, reaction execution, product isolation, and purification.

Introduction

Developed in the late 1970s, the Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate in the presence of a base.[1][3] The reaction is renowned for its mild conditions, compatibility with aqueous solvents, and tolerance of a wide array of functional groups.[1][3] The general mechanism involves three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[3] This protocol focuses on the synthesis of 4-cyanobiphenyl, a biaryl compound, from readily available starting materials.[4]

Experimental Protocol

This protocol details the coupling of 4-bromobenzonitrile with phenylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base in a 1,4-dioxane/water solvent system.[5]

Materials and Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (syringes, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Reagents:

  • 4-bromobenzonitrile

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Distilled water, degassed

  • Ethyl acetate, ACS grade

  • Hexanes, ACS grade

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-bromobenzonitrile (0.986 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (6 mL) via syringe and stir the mixture at room temperature for 30 minutes under the inert atmosphere.[5]

  • Reagent Addition: In a separate container, prepare a solution of phenylboronic acid (1.08 mmol, 1.1 eq) and K₃PO₄ (1.972 mmol, 2.0 eq) in degassed distilled water (1.5 mL).[5] Add this aqueous solution to the reaction flask.

  • Heating: Heat the reaction mixture to 80 °C and allow it to reflux with vigorous stirring.[5]

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent). The reaction is typically complete within 18-22 hours.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure 4-cyanobiphenyl as a white solid.[6]

Data Presentation

The following table summarizes the typical quantities and conditions for the experiment.

ParameterValueNotes
Reactant 1 4-bromobenzonitrile1.0 eq (e.g., 180 mg, 0.986 mmol)
Reactant 2 Phenylboronic acid1.1 - 1.2 eq (e.g., 132 mg, 1.08 mmol)[5]
Catalyst Pd(PPh₃)₄5 mol % (e.g., 57 mg, 0.05 mmol)[5]
Base K₃PO₄2.0 eq (e.g., 418 mg, 1.972 mmol)[5]
Solvent System 1,4-Dioxane / H₂O (4:1)6 mL Dioxane, 1.5 mL H₂O[5]
Temperature 80 °C[5]
Reaction Time 18 - 22 hours[5]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst degradation.[5]
Typical Yield >60%Yields can be good to excellent, potentially reaching up to 97% under optimized conditions.[4][5]
Product 4-CyanobiphenylWhite solid.

Visualizations

The following diagrams illustrate the reaction scheme and the experimental workflow.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Conditions r1 4-Bromobenzonitrile p1 + r2 Phenylboronic Acid cat Pd(PPh₃)₄ (cat.) prod 4-Cyanobiphenyl base K₃PO₄ solv Dioxane/H₂O, 80°C p1->prod Suzuki-Miyaura Coupling

Caption: Reaction scheme for the Suzuki-Miyaura coupling of 4-bromobenzonitrile.

Suzuki_Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert solvent 3. Add Solvent & Catalyst (Dioxane, Pd(PPh₃)₄) inert->solvent reagents 4. Add Base & Boronic Acid (K₃PO₄, Phenylboronic Acid in H₂O) solvent->reagents heat 5. Heat to 80°C (Reflux for 18-22h) reagents->heat monitor 6. Monitor by TLC heat->monitor monitor->heat Incomplete workup 7. Workup (Cool, Dilute, Extract) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify product Final Product (4-Cyanobiphenyl) purify->product

Caption: Experimental workflow for the synthesis of 4-cyanobiphenyl.

References

Application Notes and Protocols for the Use of 4,4'-Biphenyldicarbonitrile in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

This document focuses on the use of 4,4'-biphenyldicarbonitrile as a linker in MOF synthesis. It is important to note that while the analogous 4,4'-biphenyldicarboxylic acid (BPDC) is a very common and well-documented linker for MOF synthesis, the use of this compound is less established in the scientific literature. The nitrile group is a weaker coordinating moiety compared to the carboxylate group, which presents challenges in the direct synthesis of stable, porous MOFs.

Therefore, this document provides a comprehensive overview of the current landscape, proposes hypothetical and potential synthetic routes, and presents data from the closely related and well-studied BPDC-based MOFs as a benchmark. These notes are intended to serve as a foundational guide for researchers venturing into the synthesis and application of nitrile-containing MOFs.

Application Notes: The Potential of Nitrile-Functionalized MOFs in Drug Development

The incorporation of nitrile functionalities into the backbone of a MOF offers several potential advantages for drug development professionals:

  • Modulation of Physicochemical Properties: The nitrile group is a strong dipole, which can alter the polarity of the MOF's pores. This can be leveraged to tune the adsorption and release kinetics of guest drug molecules.

  • Enhanced Binding Affinity: The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity and selectivity for specific therapeutic agents.[1]

  • Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as carbonyls or halogens.[1] This allows for the fine-tuning of a drug carrier's interaction with biological systems.

  • Metabolic Stability: Introducing nitrile groups can block sites on a drug molecule that are susceptible to metabolic degradation, thereby potentially increasing the drug's in vivo stability.[1]

  • Platform for Post-Synthetic Modification: The nitrile group itself can be a handle for further chemical transformations within the MOF, allowing for the attachment of targeting ligands or other functional moieties.

Proposed Experimental Protocols

Given the limited literature on the direct use of this compound in MOF synthesis, two potential routes are proposed here: a hypothetical direct solvothermal synthesis and a more experimentally grounded post-synthetic modification approach.

Protocol 1: Hypothetical Direct Solvothermal Synthesis of a Nitrile-Terminated MOF

This protocol is a proposed starting point for the synthesis of a MOF using this compound and is based on typical conditions for the synthesis of MOFs with analogous dicarboxylate linkers.[2][3] Optimization of reactant ratios, temperature, and reaction time will likely be necessary.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the chosen metal salt and 0.1 mmol of this compound in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting precipitate by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product under vacuum at 80 °C overnight.

Characterization:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitrile group (characteristic C≡N stretch around 2220-2240 cm⁻¹) and the coordination to the metal center.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and porosity of the material.

Protocol 2: Post-Synthetic Modification (PSM) to Introduce Nitrile Functionality

This protocol describes a potential route to a nitrile-functionalized MOF by first synthesizing a MOF with a reactive functional group (e.g., an amine) and then converting it to a nitrile. This approach is based on well-established PSM techniques.[4][5]

Part A: Synthesis of an Amino-Functionalized Parent MOF (e.g., UiO-66-NH₂)

This is a well-established procedure.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Procedure:

  • In a 100 mL screw-capped jar, dissolve ZrCl₄ (1.0 mmol) and 2-aminoterephthalic acid (1.0 mmol) in 50 mL of DMF.

  • Add acetic acid (10.0 mmol) as a modulator.

  • Seal the jar and heat in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation.

  • Wash the product with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Activate the MOF by solvent exchange with ethanol for 3 days, followed by drying under vacuum at 120 °C.

Part B: Conversion of Amine to Nitrile via Sandmeyer-type Reaction

This part of the protocol is hypothetical and would require careful optimization and handling of hazardous reagents.

Materials:

  • UiO-66-NH₂

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ice bath

Procedure:

  • Suspend the activated UiO-66-NH₂ (100 mg) in a solution of HCl in water at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise to the MOF suspension with constant stirring to form the diazonium salt.

  • In a separate flask, prepare a solution of CuCN and KCN in water, also cooled in an ice bath.

  • Slowly add the MOF suspension containing the diazonium salt to the cyanide solution.

  • Allow the reaction to stir at low temperature for several hours and then warm to room temperature.

  • Collect the modified MOF by filtration.

  • Wash thoroughly with water, ethanol, and then DMF to remove all residual reagents.

  • Dry the nitrile-functionalized MOF under vacuum.

Characterization:

  • FTIR Spectroscopy: To monitor the disappearance of the N-H stretches of the amine group and the appearance of the C≡N stretch.

  • PXRD: To confirm that the crystallinity of the MOF is retained after the post-synthetic modification.

  • BET Analysis: To assess any changes in the surface area and porosity.

Data Presentation: Benchmark Data for a Related Carboxylate-Based MOF

PropertyNi-BPDC-MOF (synthesized at 180 °C)
Synthesis Method Hydrothermal
Metal Source Nickel nitrate hexahydrate
Linker 4,4'-Biphenyldicarboxylic acid (BPDC)
Solvent N,N-Dimethylformamide (DMF)
Morphology Interconnected nanoplates
BET Specific Surface Area 311.99 m²/g
Pore Size Distribution 1-40 nm
Average Pore Diameter ~29.2 nm
Thermal Stability Stable up to ~350 °C

Visualizations

Workflow for Proposed Direct Solvothermal Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Dissolve Metal Salt and This compound in DMF B Sonicate for 15 min A->B C Transfer to Teflon-lined Autoclave B->C D Heat at 120 °C for 48 h C->D E Cool to Room Temperature D->E F Collect Precipitate (Filtration/Centrifugation) E->F G Wash with DMF and Ethanol F->G H Dry under Vacuum at 80 °C G->H I Final Nitrile-MOF Product H->I

Caption: Proposed workflow for the direct synthesis of a MOF using this compound.

Workflow for Proposed Post-Synthetic Modification Route

G cluster_synthesis Parent MOF Synthesis cluster_modification Post-Synthetic Modification cluster_purification Purification A Synthesize Amino-Functionalized MOF (e.g., UiO-66-NH₂) B Activate Parent MOF A->B C Suspend MOF-NH₂ in HCl at 0-5 °C B->C D Add NaNO₂ (aq) to form Diazonium Salt C->D E Add to CuCN/KCN Solution D->E F Stir and Warm to Room Temperature E->F G Collect Modified MOF by Filtration F->G H Wash with Water, Ethanol, DMF G->H I Dry under Vacuum H->I J Final Nitrile-Functionalized MOF I->J

Caption: Proposed workflow for introducing nitrile groups into a MOF via post-synthetic modification.

References

Application Notes and Protocols: Hydrothermal Synthesis of MOFs with Biphenyl-Based Linkers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview and experimental protocols for the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing biphenyl-based linkers. While direct, detailed hydrothermal protocols for MOFs constructed from 4,4'-dicyanobiphenyl are not extensively reported in the reviewed literature, this document presents a comprehensive protocol for a closely related and well-characterized MOF synthesized from 4,4'-biphenyldicarboxylic acid (BPDC). This serves as a foundational method that can be adapted for exploring the synthesis of other biphenyl-based MOFs.

Additionally, we discuss the potential applications of nitrile-functionalized linkers, such as 4,4'-dicyanobiphenyl, in drug development, drawing on the broader understanding of functionalized MOFs.

Introduction to Biphenyl-Based MOFs in Drug Delivery

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the ability to functionalize the organic linkers make them promising candidates for various applications, including drug delivery. Biphenyl-based linkers are of particular interest due to their rigidity and length, which can lead to the formation of robust frameworks with large pores suitable for encapsulating therapeutic molecules.

The introduction of functional groups, such as nitrile (-CN) groups, onto the biphenyl backbone is a promising strategy for advanced drug delivery systems. The nitrile group is a versatile functional group in medicinal chemistry, known for its ability to modulate physicochemical properties, enhance binding to target proteins, and act as a bioisostere for other functional groups.[1] In the context of MOFs, nitrile groups can potentially be used for post-synthetic modification to covalently attach drug molecules or to control the release of therapeutics.

Representative Hydrothermal Synthesis of a Biphenyl-Based MOF

The following protocol details the hydrothermal synthesis of a Nickel-based MOF using 4,4'-biphenyldicarboxylic acid (Ni-BPDC-MOF), which has been studied for its electrochemical properties and serves as an excellent model for biphenyl-based MOF synthesis.

Materials and Equipment
  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 4,4'-biphenyldicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave (e.g., 50 mL capacity)

  • Oven

  • Centrifuge

  • Vacuum oven

Experimental Protocol: Hydrothermal Synthesis of Ni-BPDC-MOF
  • Precursor Solution Preparation: In a typical synthesis, dissolve 0.149 g of 4,4'-biphenyldicarboxylic acid (BPDC) and 0.096 g of nickel(II) nitrate hexahydrate in 20 mL of N,N-dimethylformamide (DMF).[2]

  • Homogenization: Stir the mixture continuously until a homogeneous solution is formed. The molar ratio of the organic linker to the metal salt is typically maintained at 3:2.[2]

  • Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature for a set duration. The reaction temperature can be varied to tune the pore size and morphology of the resulting MOF. For instance, temperatures of 120 °C, 150 °C, 180 °C, and 210 °C have been explored.[3] A common reaction time is 10 hours.[3]

  • Cooling and Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by centrifugation.

  • Washing: Wash the collected product thoroughly with fresh DMF and then with ethanol to remove any unreacted precursors and residual solvent.

  • Drying and Activation: Dry the final product in a vacuum oven at 120 °C for 24 hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.[2]

Characterization of the Synthesized MOF

The synthesized MOF should be characterized using various analytical techniques to confirm its structure, porosity, and thermal stability.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.

Quantitative Data Summary

The following table summarizes the key synthesis parameters and resulting properties of the Ni-BPDC-MOF synthesized at different hydrothermal temperatures.

ParameterValueReference
Synthesis Temperature (°C) 180[3]
Reactant 1 Nickel(II) nitrate hexahydrate[2]
Reactant 2 4,4'-biphenyldicarboxylic acid[2]
Solvent N,N-Dimethylformamide (DMF)[2]
Reaction Time (h) 10[3]
Product Morphology Nanoplates[3]
BET Surface Area (m²/g) 311.99[3]
Average Pore Diameter (nm) ~29.2[3]
Pore Size Distribution (nm) 1-40[3]

Potential Role of 4,4'-Dicyanobiphenyl Linkers in Drug Development

  • Post-Synthetic Modification (PSM): The nitrile groups on the linker can serve as reactive sites for post-synthetic modification.[4] For example, they can be converted to other functional groups or used in click chemistry reactions to covalently attach drug molecules. This approach allows for the precise control of drug loading and can prevent premature release.

  • Enhanced Drug Interactions: The polar nature of the nitrile group can enhance interactions with drug molecules through dipole-dipole or hydrogen bonding interactions, potentially leading to higher drug loading capacities.[5]

  • Controlled Release: The nitrile group can be designed to be part of a stimuli-responsive system. For instance, its hydrolysis under specific pH conditions could trigger the release of a conjugated drug.

  • Bioisosterism: The nitrile group can act as a bioisostere for other functional groups in drug molecules, which can be a useful strategy in drug design to improve pharmacological properties.[1]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Hydrothermal Synthesis cluster_2 Product Isolation and Activation cluster_3 Characterization A Dissolve Ni(NO₃)₂·6H₂O and BPDC in DMF B Stir to Homogenize A->B C Transfer to Autoclave B->C D Heat at 180 °C for 10h C->D E Cool to Room Temperature D->E F Centrifuge and Collect Precipitate E->F G Wash with DMF and Ethanol F->G H Dry under Vacuum at 120 °C G->H I PXRD H->I J SEM H->J K TGA H->K L BET H->L

Caption: Hydrothermal synthesis workflow for Ni-BPDC-MOF.

Logical Relationship of Synthesis Parameters

G Temp Temperature Properties MOF Properties Temp->Properties Time Time Time->Properties Solvent Solvent Solvent->Properties Precursors Precursors (Metal Salt, Linker) Precursors->Properties Morphology Morphology Properties->Morphology Porosity Porosity (Surface Area, Pore Size) Properties->Porosity Crystallinity Crystallinity Properties->Crystallinity

Caption: Influence of synthesis parameters on MOF properties.

Conclusion

The hydrothermal synthesis of MOFs with biphenyl-based linkers offers a versatile platform for the development of advanced drug delivery systems. While specific protocols for 4,4'-dicyanobiphenyl-based MOFs require further research and development, the provided protocol for Ni-BPDC-MOF serves as a valuable starting point. The unique properties of the nitrile group suggest that dicyano-functionalized linkers are a promising avenue for future investigations in creating highly functional and controllable MOF-based drug carriers. Researchers are encouraged to adapt and optimize the presented methodologies to explore the synthesis and application of these novel materials.

References

Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals from 4,4'-Biphenyldicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biphenyl-based molecules are foundational structures in the field of liquid crystal science, renowned for their rigid, calamitic (rod-like) shape which promotes the formation of anisotropic liquid crystalline phases. The 4-alkyl- and 4-alkoxy-4'-cyanobiphenyls are among the most well-studied families of nematic liquid crystals, prized for their chemical stability and broad nematic temperature ranges, making them suitable for applications in electro-optical displays.

This document outlines a feasible, albeit multi-step, synthetic pathway for the preparation of nematic liquid crystals, specifically 4-alkoxy-4'-cyanobiphenyls, commencing from 4,4'-biphenyldicarbonitrile. The proposed route involves an initial hydrolysis of both nitrile functionalities to yield the corresponding dicarboxylic acid, followed by a selective mono-esterification with a long-chain alcohol, and concluding with the conversion of the remaining carboxylic acid group back to a nitrile. This approach allows for the systematic introduction of the terminal alkoxy and cyano groups, which are crucial for tuning the mesomorphic properties of the final product.

Proposed Synthetic Pathway

The transformation of this compound into a 4-alkoxy-4'-cyanobiphenyl nematic liquid crystal can be envisioned through the following three-stage process:

  • Hydrolysis: Conversion of this compound to 4,4'-biphenyldicarboxylic acid.

  • Selective Mono-esterification: Reaction of 4,4'-biphenyldicarboxylic acid with a long-chain alcohol (e.g., 1-octanol) to yield 4'-(octyloxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid.

  • Cyanation: Conversion of the remaining carboxylic acid moiety to a nitrile group, affording the target 4-octyloxy-4'-cyanobiphenyl.

G cluster_workflow Synthetic Workflow start This compound step1 Step 1: Hydrolysis start->step1 intermediate1 4,4'-Biphenyldicarboxylic Acid step1->intermediate1 step2 Step 2: Selective Mono-esterification (+ Long-chain Alcohol) intermediate1->step2 intermediate2 4'-(Alkoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic Acid step2->intermediate2 step3 Step 3: Cyanation intermediate2->step3 end Target Nematic Liquid Crystal (4-Alkoxy-4'-cyanobiphenyl) step3->end

Caption: A logical workflow for the synthesis of 4-alkoxy-4'-cyanobiphenyls.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Biphenyldicarboxylic Acid from this compound (Hydrolysis)

This protocol describes the basic hydrolysis of the dinitrile to the dicarboxylic acid.[1][2][3]

Materials and Equipment:

  • This compound

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in a mixture of ethanol and water.

  • Add this compound to the alkaline solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use appropriate safety precautions).

  • Continue refluxing until the reaction is complete (typically several hours). The completion can be checked by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the 4,4'-biphenyldicarboxylic acid.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven to yield 4,4'-biphenyldicarboxylic acid.

Protocol 2: Synthesis of 4'-(Octyloxycarbonyl)-[1,1'-biphenyl]-4-carboxylic Acid (Selective Mono-esterification)

This protocol outlines a method for the selective mono-esterification of a symmetric dicarboxylic acid.[3][4]

Materials and Equipment:

  • 4,4'-Biphenyldicarboxylic acid

  • 1-Octanol

  • Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

  • Toluene

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration setup

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 4,4'-biphenyldicarboxylic acid, a molar excess of 1-octanol, and toluene as the solvent.

  • Add the acidic ion-exchange resin as the catalyst.

  • Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC to maximize the formation of the mono-ester and minimize the di-ester by-product.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Remove the ion-exchange resin by filtration.

  • Remove the toluene and excess 1-octanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to isolate the 4'-(octyloxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid.

Protocol 3: Synthesis of 4-Octyloxy-4'-cyanobiphenyl (Cyanation)

This protocol describes the conversion of the remaining carboxylic acid to a nitrile. The Letts nitrile synthesis is a classic method for this transformation.[5]

Materials and Equipment:

  • 4'-(Octyloxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid

  • Lead(II) thiocyanate (Pb(SCN)₂)

  • High-boiling point inert solvent (e.g., diphenyl ether)

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a dry round-bottom flask, thoroughly mix 4'-(octyloxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid with lead(II) thiocyanate.

  • Heat the mixture under an inert atmosphere. As the reaction proceeds, the nitrile product will form.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

G cluster_protocol General Experimental Workflow start Combine Reactants and Solvent reaction Heat to Reflux (Monitor by TLC) start->reaction workup Cool and Perform Aqueous Work-up/ Extraction reaction->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying evaporation Remove Solvent (Rotary Evaporator) drying->evaporation purification Purify Crude Product (Column Chromatography or Recrystallization) evaporation->purification characterization Characterize Final Product (NMR, MS, DSC) purification->characterization

Caption: A generalized workflow for a single synthetic step.

Data Presentation

Table 1: Estimated Yields for the Synthetic Steps
StepReactionEstimated Yield (%)
1Hydrolysis>90%
2Mono-esterification70-85% (of mono-ester)
3Cyanation (Letts)40-85%

Note: Yields are estimates based on literature values for similar transformations and will depend on specific reaction conditions and purification efficiency.

Table 2: Phase Transition Temperatures for a Homologous Series of 4-Alkoxy-4'-cyanobiphenyls (nOCB)

This table provides representative data for the type of nematic liquid crystals that can be synthesized. The phase transitions are Crystal (Cr), Nematic (N), Smectic A (SmA), and Isotropic (I). Temperatures are in degrees Celsius (°C).

n (Alkyl Chain Length)TCr-N/SmA (°C)TSmA-N (°C)TN-I (°C)Nematic Range (°C)
548.0-67.519.5
658.0-76.018.0
754.0-74.520.5
854.567.080.013.0
963.070.579.59.0

Data compiled from various sources for illustrative purposes.

References

Application Notes and Protocols for the Preparation of High-Performance Polymers Using 4,4'-Diisocyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Diisocyanobiphenyl, often used interchangeably with its close structural analog 4,4'-diphenylmethane diisocyanate (MDI) in industrial applications, is a key building block for a range of high-performance polymers. Its rigid biphenyl structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of high-performance polymers derived from this diisocyanate: polyurethanes, polyimides, and polyureas. These materials find applications in diverse fields, from advanced coatings and elastomers to biomedical devices and potentially drug delivery systems.

High-Performance Polyurethanes

Polyurethanes (PUs) synthesized from 4,4'-diisocyanobiphenyl or MDI are characterized by a segmented structure composed of alternating hard and soft segments. The hard segments, derived from the diisocyanate and a chain extender, provide mechanical strength and thermal stability, while the soft segments, typically from a polyol, impart flexibility. The ratio and chemical nature of these segments allow for the tuning of the polymer's properties over a wide range, from rigid plastics to soft elastomers.

Experimental Protocol: Synthesis of a Thermoplastic Polyurethane Elastomer

This protocol describes the synthesis of a polyester-based thermoplastic polyurethane (TPU) using MDI, a polyester polyol (poly(butylene adipate), PBA), and 1,4-butanediol (BDO) as a chain extender via a prepolymer method.[1]

Materials:

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • Poly(butylene adipate) (PBA), hydroxyl-terminated (MW ~2000 g/mol )

  • 1,4-Butanediol (BDO)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Dibutyltin dilaurate (DBTDL), catalyst (optional)

Procedure:

  • Drying of Reagents: Dry the PBA polyol at 80-100°C under vacuum for at least 4 hours to remove any residual water. Dry the BDO over molecular sieves. MDI is typically used as received if the container is freshly opened; otherwise, it may need to be distilled under reduced pressure.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a specific amount of the dried PBA polyol.

    • Heat the polyol to 60-70°C with stirring under a nitrogen atmosphere.

    • Add a stoichiometric excess of MDI (e.g., a 2:1 molar ratio of NCO:OH groups) to the reactor.

    • Increase the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the %NCO content.

  • Chain Extension:

    • Cool the prepolymer to 60-70°C and dissolve it in a suitable amount of anhydrous DMAc.

    • In a separate flask, prepare a solution of the chain extender, BDO, in anhydrous DMAc.

    • Slowly add the BDO solution to the stirring prepolymer solution. A catalyst such as DBTDL (a few drops) can be added to control the reaction rate.

    • Continue stirring for 1-2 hours at 70-80°C until a significant increase in viscosity is observed.

  • Purification and Isolation:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent to remove unreacted monomers and residual solvent.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization: The synthesized polyurethane can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of NH and C=O peaks). Thermal properties like glass transition temperature (Tg) and melting temperature (Tm) can be determined using differential scanning calorimetry (DSC), and thermal stability can be assessed by thermogravimetric analysis (TGA). Mechanical properties such as tensile strength and elongation at break can be measured using a universal testing machine.

Quantitative Data: Polyurethane Properties

The properties of polyurethanes can be tailored by varying the hard segment content and the type of polyol.

Polymer System (MDI-based)Hard Segment Content (%)Tensile Strength (MPa)Elongation at Break (%)Tg (Soft Segment) (°C)
MDI-PBA-BDO13.72->800-25
MDI-PBA-BDO16.1832.6~750-20
MDI-PBA-BDO18.4538.2~600-18
MDI-PBA-BDO20.5645.1~500-15

Data compiled from various sources.[1] Conditions may vary.

High-Performance Polyimides

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides from diisocyanates and dianhydrides offers an alternative route to the more common diamine-dianhydride reaction. This one-step method avoids the formation of polyamic acid intermediates and the subsequent high-temperature cyclization step.

Experimental Protocol: Synthesis of a Polyimide Film

This protocol describes the one-step synthesis of a polyimide from MDI and 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA).[2]

Materials:

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • 3,3′,4,4′-Benzophenone tetracarboxylic dianhydride (BTDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • Monomer Preparation: Ensure both MDI and BTDA are pure and dry. BTDA can be dried in a vacuum oven at 120°C for several hours.

  • Polymerization:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve BTDA in anhydrous NMP under a nitrogen atmosphere.

    • Slowly add an equimolar amount of MDI to the solution with vigorous stirring.

    • Heat the reaction mixture to 180-200°C and maintain for 4-6 hours. Carbon dioxide will be evolved during the reaction. The reaction can be monitored by the cessation of CO₂ evolution.

  • Film Casting and Curing:

    • After the polymerization is complete, cool the viscous polymer solution to room temperature.

    • Cast the solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner, for example, 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour, to remove the solvent and ensure complete imidization.

  • Film Removal:

    • After cooling to room temperature, the polyimide film can be carefully peeled off the glass substrate.

Characterization: The successful synthesis of the polyimide can be confirmed by FTIR spectroscopy, observing the characteristic imide absorption bands (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹ for the asymmetric and symmetric C=O stretching). Thermal properties (Tg and decomposition temperature) can be determined by DSC and TGA. Mechanical properties of the film can be evaluated by tensile testing.

Quantitative Data: Polyimide Properties

The properties of polyimides are highly dependent on the chemical structure of the dianhydride and diisocyanate monomers.

DianhydrideDiisocyanateTg (°C)5% Weight Loss Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)
BTDAMDI~260>50090-1105-10
6FDAMDI238574575

Data compiled from various sources.[2][3] 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride. Conditions may vary.

High-Performance Polyureas

Polyureas are formed by the rapid reaction of a diisocyanate with a diamine. This reaction is typically faster than the reaction of isocyanates with alcohols, often not requiring a catalyst. Polyureas based on MDI exhibit excellent tensile strength, tear resistance, and chemical resistance, making them suitable for high-performance coatings and elastomers.

Experimental Protocol: Synthesis of a Polyurea Elastomer

This protocol describes the synthesis of a polyurea from MDI and a diamine chain extender, such as hexamethylenediamine (HMDA), in solution.

Materials:

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • Hexamethylenediamine (HMDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl) (optional, to enhance solubility)

Procedure:

  • Diamine Solution Preparation:

    • In a three-necked flask with a mechanical stirrer and nitrogen inlet, dissolve HMDA in anhydrous DMAc. A small amount of LiCl can be added to prevent precipitation of the polymer.

  • Polymerization:

    • Cool the diamine solution in an ice bath.

    • Slowly add an equimolar amount of MDI, either neat or dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. A significant increase in viscosity will indicate polymer formation.

  • Isolation and Purification:

    • Precipitate the polyurea by pouring the reaction mixture into a non-solvent such as water or methanol.

    • Filter the polymer and wash it extensively with the non-solvent to remove any unreacted monomers and residual solvent.

    • Dry the polyurea in a vacuum oven at 70-80°C to a constant weight.

Characterization: FTIR spectroscopy can be used to confirm the formation of urea linkages (C=O stretching around 1640 cm⁻¹ and N-H stretching around 3300 cm⁻¹). Thermal analysis (DSC and TGA) and mechanical testing can be performed as described for polyurethanes and polyimides.

Quantitative Data: Polyurea Properties

The properties of polyureas are influenced by the structure of both the diisocyanate and the diamine.

DiisocyanateDiamineTg (°C)5% Weight Loss Temp. (°C)Tensile Strength (MPa)
MDIHMDA100-120~30030-40
MDIAromatic Diamine>200>40050-70

Data compiled from various sources.[4] Properties are highly dependent on the specific aromatic diamine used and the synthesis conditions.

Visualizations

experimental_workflow cluster_pu Polyurethane Synthesis cluster_pi Polyimide Synthesis cluster_ppu Polyurea Synthesis pu_reagents Reactants: MDI, Polyol, Chain Extender pu_prepolymer Prepolymer Synthesis (NCO-terminated) pu_reagents->pu_prepolymer pu_chain_ext Chain Extension pu_prepolymer->pu_chain_ext pu_purify Precipitation & Washing pu_chain_ext->pu_purify pu_product Dried Polyurethane pu_purify->pu_product pi_reagents Reactants: MDI, Dianhydride pi_poly One-Step Polymerization pi_reagents->pi_poly pi_film Film Casting pi_poly->pi_film pi_cure Thermal Curing pi_film->pi_cure pi_product Polyimide Film pi_cure->pi_product ppu_reagents Reactants: MDI, Diamine ppu_poly Solution Polymerization ppu_reagents->ppu_poly ppu_purify Precipitation & Washing ppu_poly->ppu_purify ppu_product Dried Polyurea ppu_purify->ppu_product

Applications in Drug Development

While the primary applications of these high-performance polymers are in engineering, their unique properties also make them interesting candidates for biomedical applications, including in the field of drug development. Their mechanical durability, biocompatibility (especially for certain formulations), and tunable properties are advantageous for creating advanced drug delivery systems and medical device coatings.

Controlled Drug Release Systems

Polyurethanes, in particular, have been extensively investigated for controlled drug delivery.[5][6][7][8][9] The segmented nature of PUs allows for the encapsulation of both hydrophobic and hydrophilic drugs. The release kinetics can be controlled by tailoring the polymer's composition, such as the ratio of hard to soft segments and the hydrophilicity of the polyol.[5] For instance, more hydrophilic poly(ethylene glycol)-based soft segments can facilitate the release of water-soluble drugs, while hydrophobic poly(caprolactone)-based soft segments are more suitable for the sustained release of lipophilic drugs.

Application Note: MDI-based polyurethane nanoparticles can be formulated to encapsulate anticancer drugs.[9] The degradation of the urethane and ester linkages in the polymer backbone can be designed to occur under specific physiological conditions, leading to a targeted and sustained release of the therapeutic agent at the tumor site. This approach can potentially reduce systemic toxicity and improve therapeutic efficacy.

drug_delivery drug Therapeutic Agent formulation Nanoparticle Formulation drug->formulation polymer Polymer Matrix (e.g., Polyurethane) polymer->formulation delivery Targeted Delivery (e.g., to tumor site) formulation->delivery release Controlled Release (e.g., via degradation) delivery->release effect Therapeutic Effect release->effect

Biocompatible Coatings for Medical Devices

Polyureas and polyurethanes are used as coatings for medical devices due to their excellent mechanical properties and biocompatibility.[10][11][12][13][14] A biocompatible coating can minimize adverse reactions such as thrombosis and inflammation when a device is implanted in the body. The surface of these polymers can be functionalized to enhance their biocompatibility or to impart specific biological activities.

Application Note: The surface of an MDI-based polymer can be modified by grafting hydrophilic polymers like poly(ethylene glycol) (PEG) to reduce protein adsorption and improve blood compatibility. Furthermore, bioactive molecules such as peptides or growth factors can be covalently attached to the polymer surface to promote specific cell adhesion and tissue integration. While direct signaling pathway modulation by these bulk polymers is not a primary application, the controlled release of drugs from these polymer matrices can, in turn, influence cellular signaling pathways involved in disease progression. For example, the sustained release of a kinase inhibitor from a polyurethane implant could locally modulate signaling pathways involved in cancer cell proliferation.

Conclusion

4,4'-Diisocyanobiphenyl and its derivatives are versatile monomers for the synthesis of a wide array of high-performance polymers. The protocols and data presented herein provide a foundation for researchers and scientists to explore the preparation and properties of these materials. For drug development professionals, these polymers offer a robust platform for creating advanced drug delivery systems and biocompatible coatings, with the potential to significantly improve therapeutic outcomes. Further research into the functionalization and biological interactions of these polymers will continue to expand their applications in the biomedical field.

References

Application Notes and Protocols: 4,4'-Biphenyldicarbonitrile in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldicarbonitrile is a versatile organic molecule that holds significant promise as a foundational building block for advanced materials in organic light-emitting diodes (OLEDs). Its rigid biphenyl core provides excellent thermal and morphological stability, crucial for the longevity and performance of OLED devices.[1][2] The two nitrile (-CN) groups are strong electron-withdrawing moieties, which imparts a significant electron-accepting character to the molecule. This inherent electronic property makes this compound and its derivatives prime candidates for use as electron transport materials (ETMs) and host materials in the emissive layer of OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) devices.[3][4][5]

These application notes provide a comprehensive overview of the role of the biphenyl-dinitrile moiety in OLEDs, including synthetic protocols for derivative materials, device fabrication techniques, and performance data of analogous systems.

Core Concepts: The Role of Biphenyl-Based Materials in OLEDs

The biphenyl unit is a common structural motif in high-performance OLED materials.[2] Its rigid structure helps to prevent aggregation and ensures good film-forming properties.[1] By functionalizing the biphenyl core, researchers can fine-tune the electronic and photophysical properties of the resulting materials to optimize device performance. The introduction of nitrile groups, as in this compound, is a strategic approach to create materials with deep Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for efficient electron injection and transport.[4]

Biphenyl 4,4'-Biphenyl Core Rigidity High Rigidity & Thermal Stability Biphenyl->Rigidity Provides Nitrile Electron-Withdrawing Nitrile Groups (-CN) Biphenyl->Nitrile Functionalized with ETM Electron Transport Materials (ETM) Nitrile->ETM Enables function as Host Host Materials Nitrile->Host Enables function as OLED High-Efficiency OLEDs ETM->OLED Host->OLED

Caption: Logical relationship of this compound's structural features to its application in OLEDs.

Synthetic Protocols

While this compound can be used as a starting material, it is often derivatives that are incorporated into final OLED devices to optimize performance. The nitrile groups themselves are generally stable, but the biphenyl core can be further functionalized. More commonly, analogous biphenyl precursors (like 4,4'-dibromobiphenyl) are used to build more complex molecules that may incorporate the dinitrile functionality in a later synthetic step. The following are generalized protocols for key reactions used to synthesize advanced biphenyl-based OLED materials.

Protocol 1: Synthesis of a Biphenyl-Carbazole Host Material via Buchwald-Hartwig Amination

This protocol outlines a general method for the synthesis of a hole-transporting or host material by coupling a carbazole moiety to a biphenyl core. A similar approach could be envisioned starting with a dibrominated biphenyl precursor, which could then be cyanated to yield a dinitrile final product.

Materials:

  • 4,4'-Dibromobiphenyl (1 equivalent)

  • Carbazole (2.2 equivalents)

  • Sodium tert-butoxide (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a Schlenk flask, combine 4,4'-dibromobiphenyl, carbazole, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate glovebox or under a stream of inert gas, prepare the catalyst solution by dissolving palladium(II) acetate and tri(tert-butyl)phosphine in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the organic phase with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity material.[6]

Protocol 2: OLED Device Fabrication via Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED device using a synthesized biphenyl derivative as a host or electron transport material.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML) host and dopant, Electron Transport Layer (ETL), and Electron Injection Layer (EIL)

  • Synthesized this compound derivative

  • High-purity metals for the cathode (e.g., LiF and Al)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[7]

    • Dry the cleaned substrates in an oven.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.[7]

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation. A typical device architecture would be: ITO / HIL / HTL / EML (host:dopant) / ETL / EIL / Cathode.[8][9]

    • The this compound derivative would typically be used as the ETL or as a host in the EML.

    • Maintain the deposition rates for the organic materials at 1-2 Å/s.[7]

  • Cathode Deposition:

    • Deposit the EIL, typically LiF, at a rate of 0.1-0.2 Å/s.[7]

    • Deposit the metal cathode, typically aluminum (Al), at a rate of 5-10 Å/s.[7]

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

cluster_0 Device Fabrication Workflow Cleaning 1. Substrate Cleaning (ITO Glass) Deposition 2. Organic Layer Deposition (High Vacuum Evaporation) Cleaning->Deposition Cathode 3. Cathode Deposition (LiF/Al) Deposition->Cathode Encapsulation 4. Encapsulation (Inert Atmosphere) Cathode->Encapsulation Testing 5. Device Testing Encapsulation->Testing

Caption: A simplified workflow for OLED device fabrication.

Performance Data of Biphenyl-Based OLEDs

Direct performance data for OLEDs utilizing this compound is not extensively reported in the literature. However, the performance of devices using structurally similar biphenyl-based host and electron transport materials can provide a benchmark for expected performance.

Material TypeHost/ETL MaterialDopantMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Color
Bipolar Hostm-CzPym4CzIPN (Green TADF)31.5100.295.6Green
Bipolar Hostp-CzPym4CzIPN (Green TADF)--116.5Green
Bipolar HostBTBPFIrpic (Sky-Blue PhOLED)30.265.962.8Sky-Blue
Host-σ-Guest Emitter4TCzBN-o-mCP- (Blue TADF)8.024.9-Blue
Host9CzAcPyDPAC-PCN (TADF)29.5---

Data compiled from references[3][5][10][11].

The data indicates that biphenyl-based host materials can support very high efficiencies in both phosphorescent and TADF OLEDs.[3][5] The high performance is attributed to the balanced charge transport properties and high triplet energies of these host materials, which allows for efficient energy transfer to the emissive dopant.[3] It is anticipated that derivatives of this compound, with their strong electron-accepting nature, would be particularly effective in devices requiring high electron mobility and deep LUMO levels.

Device Architecture and Signaling Pathways

The fundamental principle of an OLED involves the injection of electrons from the cathode and holes from the anode into the organic layers. These charge carriers migrate towards each other and recombine in the emissive layer to form excitons (excited states). The radiative decay of these excitons results in the emission of light. The efficiency of this process is highly dependent on the energy level alignment of the different materials and their charge transport properties.

Caption: A schematic of a typical multilayer OLED structure and the charge recombination process.

Conclusion

This compound serves as a highly promising platform for the development of next-generation OLED materials. Its inherent properties of high thermal stability, rigidity, and strong electron-accepting character make it an ideal building block for high-performance electron transport and host materials. The synthetic protocols provided offer a pathway to novel derivatives, and the performance data from analogous systems highlight the potential for achieving high efficiency and long operational lifetimes in OLED devices. Further research into the synthesis and characterization of novel materials based on the this compound core is warranted to fully explore their potential in advanced display and lighting applications.

References

Functionalization of 4,4'-Biphenyldicarbonitrile for Specific Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 4,4'-biphenyldicarbonitrile into value-added compounds for specific applications in medicinal chemistry, materials science, and electronics.

Application Note 1: Synthesis of Biphenyl Bis-Tetrazole Derivatives as Angiotensin II Receptor Antagonists

The conversion of the nitrile groups of this compound to tetrazole rings is a key transformation in the synthesis of potent angiotensin II AT1 receptor blockers (ARBs). These compounds are a class of antihypertensive agents used in the treatment of high blood pressure and related cardiovascular diseases. The tetrazole moiety acts as a bioisostere for the carboxylic acid group, enhancing the pharmacological properties of the molecule. The biphenyl scaffold provides the necessary structural framework for effective binding to the AT1 receptor.

The mechanism of action of these compounds involves the inhibition of the Renin-Angiotensin System (RAS). Specifically, they block the binding of angiotensin II to the AT1 receptor, preventing vasoconstriction and the release of aldosterone, which in turn leads to a reduction in blood pressure.[1][2][3]

Quantitative Data: Antihypertensive Activity of Biphenyl Tetrazole Derivatives

The following table summarizes the in vitro antihypertensive activity of a series of valsartan derivatives, which are structurally related to functionalized 4,4'-bis(2H-tetrazol-5-yl)biphenyl. The data is presented as the half-maximal inhibitory concentration (IC50) for urease inhibition, which is another biological target of some of these compounds.[4]

CompoundStructureUrease Inhibition IC50 (µM)[4]
AV22-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid derivative23.45 ± 0.13
AV32-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid derivative28.12 ± 0.11
AV52-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid derivative25.45 ± 0.17
AV92-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid derivative35.67 ± 0.14

Signaling Pathway: Renin-Angiotensin System (RAS)

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Biphenyl_Tetrazole Biphenyl Tetrazole (ARB) Biphenyl_Tetrazole->AT1_Receptor Blocks

Caption: The Renin-Angiotensin System and the site of action for biphenyl tetrazole ARBs.

Experimental Protocol: Synthesis of 4,4'-Bis(2H-tetrazol-5-yl)biphenyl

This protocol describes the conversion of this compound to 4,4'-bis(2H-tetrazol-5-yl)biphenyl.[5][6]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (TEA·HCl)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in toluene.

  • Add sodium azide (2.5 eq) and triethylamine hydrochloride (2.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and acidify with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as a DMF/water mixture.

  • Dry the purified 4,4'-bis(2H-tetrazol-5-yl)biphenyl under vacuum.

Experimental Workflow

Tetrazole_Synthesis_Workflow Start This compound Reactants Add NaN3, TEA·HCl in Toluene Start->Reactants Reflux Reflux at 110°C (24-48h) Reactants->Reflux Cool Cool to RT Reflux->Cool Acidify Acidify with HCl (pH 2-3) Cool->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize from DMF/Water Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product 4,4'-Bis(2H-tetrazol-5-yl)biphenyl Dry->Product

Caption: Workflow for the synthesis of 4,4'-bis(2H-tetrazol-5-yl)biphenyl.

Application Note 2: Biphenyl-4,4'-dicarboxylic Acid for Metal-Organic Frameworks (MOFs)

This compound can be hydrolyzed to biphenyl-4,4'-dicarboxylic acid (BPDC), a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, catalysis, and drug delivery. The rigid and linear nature of the BPDC linker allows for the construction of robust and highly porous frameworks such as UiO-67.[7][8][9]

Quantitative Data: Properties of BPDC-based MOFs

The following table summarizes key properties of MOFs synthesized using biphenyl-4,4'-dicarboxylic acid as the organic linker.

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Application HighlightsReference
Ni-BPDC-MOFNi²⁺311.99-Supercapacitors[10]
UiO-67Zr⁴⁺1415-Antibacterial, Anticancer[7][9]
Experimental Protocol: Hydrolysis of this compound to Biphenyl-4,4'-dicarboxylic Acid

This protocol describes the alkaline hydrolysis of this compound.[1][11]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 4M).

  • Heat the mixture to reflux with stirring. Ammonia gas will be evolved.

  • Continue heating until the reaction is complete (typically several hours), as monitored by the cessation of ammonia evolution or by TLC.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the biphenyl-4,4'-dicarboxylic acid.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dry the purified biphenyl-4,4'-dicarboxylic acid in an oven.

Experimental Protocol: Synthesis of UiO-67 MOF

This protocol describes the synthesis of the UiO-67 MOF using biphenyl-4,4'-dicarboxylic acid.[7]

Materials:

  • Biphenyl-4,4'-dicarboxylic acid (BPDC)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Hydrochloric acid (HCl, 37%)

  • Sonicator

  • Oven

  • Centrifuge

  • Autoclave with Teflon liner

Procedure:

  • In a suitable container, mix zirconium(IV) chloride (233 mg, 1 mmol), biphenyl-4,4'-dicarboxylic acid (242 mg, 1 mmol), acetic acid (0.6 g, 10 mmol), and hydrochloric acid (0.16 mL, 2 mmol) in 30 mL of DMF.

  • Sonicate the mixture until a homogeneous solution is obtained.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, collect the white product by centrifugation.

  • Wash the product with DMF three times to remove unreacted starting materials.

  • The resulting UiO-67 MOF can be activated by solvent exchange and heating under vacuum.

Experimental Workflow: MOF Synthesis

MOF_Synthesis_Workflow Start BPDC + ZrCl4 + Acetic Acid + HCl Dissolve Dissolve in DMF with Sonication Start->Dissolve Heat Hydrothermal Synthesis 120°C, 48h Dissolve->Heat Cool Cool to RT Heat->Cool Centrifuge Centrifugation Cool->Centrifuge Wash Wash with DMF (3x) Centrifuge->Wash Activate Activation (Solvent Exchange + Heat) Wash->Activate Product UiO-67 MOF Activate->Product

Caption: Workflow for the synthesis of UiO-67 MOF.

Application Note 3: Functionalization for Liquid Crystal Applications

The biphenyl core is a fundamental structural motif in many calamitic (rod-shaped) liquid crystals. By introducing an alkyl chain at one 4'-position and retaining the cyano group at the other 4-position of the biphenyl scaffold, nematic liquid crystals can be synthesized. These materials are crucial for liquid crystal displays (LCDs) and other electro-optical applications. The length of the alkyl chain significantly influences the mesomorphic properties, such as the clearing point (nematic to isotropic transition temperature).

Quantitative Data: Phase Transition Temperatures of 4'-Alkyl-4-cyanobiphenyls (nCB)

The following table summarizes the phase transition temperatures for a homologous series of 4'-alkyl-4-cyanobiphenyls.[12][13][14]

n (Alkyl Chain Length)Compound NameCrystal to Nematic/Smectic A (°C)Nematic to Isotropic (°C)
55CB22.535.0
88CB21.5 (to SmA)40.5
99CB41.0 (to SmA)49.5
1010CB45.0 (to SmA)-
1111CB52.0 (to SmA)-
1212CB48.0 (to SmA)-
Experimental Protocol: Synthesis of 4'-Pentyl-4-cyanobiphenyl (5CB)

This protocol describes a representative synthesis of a 4'-alkyl-4-cyanobiphenyl starting from 4-bromobiphenyl, which can be obtained from 4,4'-dibromobiphenyl.[15]

Materials:

  • 4-Bromobiphenyl

  • Valeryl chloride (Pentanoyl chloride)

  • Aluminum chloride (AlCl₃)

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for organic synthesis

Procedure:

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane), add 4-bromobiphenyl.

  • Cool the mixture in an ice bath and slowly add valeryl chloride.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-bromo-4'-pentanoylbiphenyl.

Step 2: Wolff-Kishner Reduction

  • To a solution of 4-bromo-4'-pentanoylbiphenyl in ethylene glycol, add hydrazine hydrate and potassium hydroxide.

  • Heat the mixture to reflux for several hours.

  • After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent to obtain 4-bromo-4'-pentylbiphenyl.

Step 3: Cyanation (Rosenmund-von Braun Reaction)

  • In a round-bottom flask, heat a mixture of 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in DMF.

  • Maintain the reaction at reflux for several hours.

  • After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid.

  • Extract the product with toluene, wash the organic layer, and dry.

  • Purify the crude product by column chromatography followed by recrystallization to obtain 4'-pentyl-4-cyanobiphenyl (5CB).

Logical Relationship: Synthesis of 4'-Alkyl-4-cyanobiphenyls

LC_Synthesis_Logic Start 4-Bromobiphenyl Acylation Friedel-Crafts Acylation (Alkyl Chain Introduction) Start->Acylation Reduction Wolff-Kishner Reduction (Ketone to Alkane) Acylation->Reduction Cyanation Rosenmund-von Braun Cyanation (Br to CN) Reduction->Cyanation Product 4'-Alkyl-4-cyanobiphenyl Cyanation->Product

Caption: Key transformations in the synthesis of 4'-alkyl-4-cyanobiphenyls.

References

The Role of the 4,4'-Dicyanobiphenyl Core in the Genesis of Smectic Liquid Crystal Phases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pivotal role the 4,4'-dicyanobiphenyl moiety plays in the formation of smectic liquid crystal phases. While 4,4'-dicyanobiphenyl itself is a mesogenic core, its true potential for inducing highly ordered smectic phases is realized through chemical modification, primarily by the addition of alkyl or alkoxy chains. These modifications give rise to the well-known nCB (n-alkyl-4,4'-cyanobiphenyl) and nOCB (n-alkoxy-4,4'-cyanobiphenyl) homologous series, which are foundational materials in both display technologies and advanced materials science.

The rigid biphenyl core provides the necessary structural anisotropy for liquid crystalline behavior, while the terminal cyano groups introduce strong dipole moments. These dipoles promote antiparallel molecular arrangements, which are crucial for the formation of the layered structures characteristic of smectic phases. The length and nature of the terminal chains then fine-tune the intermolecular interactions, leading to a rich variety of smectic mesophases.

Application Notes

The cyanobiphenyl scaffold is a versatile platform for designing liquid crystals with specific smectic phases. The stability and temperature range of these phases are highly dependent on the length of the appended alkyl or alkoxy chains. Generally, as the chain length increases, the tendency to form more ordered smectic phases (e.g., Smectic B) over the less ordered Smectic A and nematic phases also increases.

Furthermore, the mixing of different cyanobiphenyl derivatives can lead to the induction of smectic phases in compositions where the individual components only exhibit nematic phases.[1][2] This phenomenon, known as induced smectic phase formation, is driven by favorable molecular packing and intermolecular interactions between the different cyanobiphenyl molecules.[1][2][3] This allows for the formulation of eutectic mixtures with broad smectic phase ranges at or near room temperature, which is highly desirable for many applications.

Data Presentation

The following tables summarize the phase transition temperatures for selected members of the nCB and nOCB homologous series, illustrating the influence of chain length on the formation and stability of smectic phases.

Table 1: Phase Transition Temperatures of n-alkyl-4,4'-cyanobiphenyls (nCB)

CompoundnK-SmA/N (°C)SmA-N (°C)N-I (°C)
5CB535.3
6CB629.0
7CB742.8
8CB821.533.540.5

Data compiled from various sources. K = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic.

Table 2: Phase Transition Temperatures of n-alkoxy-4,4'-cyanobiphenyls (nOCB)

CompoundnK-SmA (°C)SmA-N (°C)N-I (°C)
5OCB547.068.076.5
6OCB654.576.080.0
7OCB752.074.583.5
8OCB854.567.080.0

Data compiled from various sources. K = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic.

Experimental Protocols

Protocol 1: Synthesis of a Representative Smectic Liquid Crystal: 4-Octyl-4'-cyanobiphenyl (8CB)

This protocol outlines a typical synthesis route for a member of the nCB series, which is known to exhibit a smectic A phase. The synthesis involves a Suzuki coupling reaction to form the biphenyl core followed by the introduction of the alkyl chain.

Materials:

  • 4-Bromobenzonitrile

  • 4-Octylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-octylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and water.

  • De-gas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-octyl-4'-cyanobiphenyl (8CB).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Characterization of Smectic Phases using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and enthalpies of liquid crystal phases.[4][5][6]

Instrumentation:

  • Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Procedure:

  • Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Set the temperature program:

    • Heat the sample to a temperature well above its highest expected transition (isotropic phase) at a rate of 10 °C/min to erase any thermal history.

    • Hold at this temperature for 5 minutes.

    • Cool the sample to a temperature below its lowest expected transition (crystalline phase) at a controlled rate (e.g., 5 or 10 °C/min).

    • Heat the sample again at the same rate to a temperature above the isotropic transition.

  • Record the heat flow as a function of temperature for both the cooling and heating cycles.[7]

  • The phase transitions will appear as endothermic peaks on heating and exothermic peaks on cooling.[7] The peak maximum is typically taken as the transition temperature.

  • Integrate the peak areas to determine the enthalpy of the transitions.

Protocol 3: Identification of Smectic Textures using Polarized Optical Microscopy (POM)

POM is an essential tool for identifying different liquid crystal phases by observing their unique optical textures.[6][8][9]

Instrumentation:

  • Polarizing microscope equipped with a hot stage for temperature control.

  • Glass slides and cover slips.

Procedure:

  • Place a small amount of the liquid crystal sample on a clean glass slide.

  • Gently place a cover slip over the sample to create a thin film.

  • Place the slide on the hot stage of the polarizing microscope.

  • Heat the sample to its isotropic phase, where the field of view will appear dark between the crossed polarizers.

  • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

  • Observe the sample through the eyepieces as it cools and transitions into different liquid crystal phases.

  • Smectic A phases typically exhibit a "focal conic" or "homeotropic" texture. The focal conic texture appears as a collection of domains with dark lines (hyperbolas and ellipses), while the homeotropic texture appears uniformly dark and can be confirmed by observing flashes of light when the stage is rotated or the sample is gently pressed.

  • More ordered smectic phases (e.g., Smectic B) will show different, often more mosaic-like textures.

  • Record the temperatures at which these textural changes occur and compare them with the DSC data.

Visualizations

molecular_structure_to_smectic_phase cluster_core Core Structure cluster_modification Chemical Modification cluster_properties Resulting Properties cluster_phase Liquid Crystal Phase 44DCB 4,4'-Dicyanobiphenyl (Mesogenic Core) Anisotropy Structural Anisotropy 44DCB->Anisotropy Dipole Strong Dipole Moment 44DCB->Dipole AlkylChain Addition of Alkyl/Alkoxy Chain Interactions Tailored Intermolecular Interactions AlkylChain->Interactions Smectic Smectic Phase Formation (Layered Structure) Anisotropy->Smectic Dipole->Smectic Interactions->Smectic

Caption: Relationship between molecular structure and smectic phase formation.

experimental_workflow Start Start: Design of Cyanobiphenyl Derivative Synthesis Protocol 1: Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization PhaseAnalysis Phase Transition Analysis Characterization->PhaseAnalysis DSC Protocol 2: Differential Scanning Calorimetry (DSC) PhaseAnalysis->DSC Thermal Properties POM Protocol 3: Polarized Optical Microscopy (POM) PhaseAnalysis->POM Optical Textures DataCorrelation Data Correlation and Phase Identification DSC->DataCorrelation POM->DataCorrelation End End: Characterized Smectic Liquid Crystal DataCorrelation->End

References

Application Notes and Protocols for the Activation of MOFs Containing 4,4'-Biphenyldicarbonitrile Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the activation of Metal-Organic Frameworks (MOFs) synthesized with 4,4'-biphenyldicarbonitrile linkers. Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for applications such as gas storage, catalysis, and drug delivery.

Introduction to Activation

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The successful activation of MOFs is paramount to unlocking their full potential. This process involves the removal of guest solvent molecules that occupy the pores after synthesis, without causing the framework to collapse. For MOFs containing this compound linkers, the nitrile functional groups within the pores offer unique host-guest interaction possibilities, making proper activation even more crucial for subsequent applications.

Common activation methods include thermal treatment under vacuum, solvent exchange followed by heating, and supercritical CO2 drying. The choice of method depends on the stability of the specific MOF.

Characterization of Activated MOFs

The success of the activation process is typically evaluated by a combination of characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure after activation.

  • Thermogravimetric Analysis (TGA): To determine the temperature at which solvent molecules are removed and to assess the thermal stability of the framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of solvent-related vibrational bands.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF, providing a quantitative measure of the accessible porosity.

Experimental Protocols

Below are detailed protocols for common activation methods applicable to MOFs with this compound linkers.

Protocol 1: Thermal Activation Under Vacuum

This is a direct method suitable for thermally stable MOFs.

Materials:

  • As-synthesized MOF containing this compound linkers

  • Schlenk flask or similar vacuum-rated glassware

  • High-vacuum pump

  • Tube furnace or oven with temperature control

Procedure:

  • Place the as-synthesized MOF sample in a Schlenk flask.

  • Attach the flask to a high-vacuum line.

  • Slowly evacuate the flask to avoid rapid solvent boiling which can damage the MOF structure.

  • Once a stable vacuum is achieved, begin heating the sample. A typical heating profile involves a gradual ramp to the target activation temperature. For a Ni-based MOF with a similar 4,4'-biphenyl dicarboxylic acid linker, an activation temperature of 120 °C for 24 hours under vacuum has been reported.[1]

  • Maintain the target temperature and vacuum for the specified duration to ensure complete removal of solvent molecules.

  • After the activation period, cool the sample to room temperature under vacuum before exposing it to air or an inert atmosphere.

Protocol 2: Solvent Exchange Followed by Thermal Activation

This method is employed for MOFs that are prone to collapse upon direct heating of the synthesis solvent (often a high-boiling point solvent like DMF). A volatile solvent with a lower boiling point and lower surface tension is used to replace the synthesis solvent before thermal activation.

Materials:

  • As-synthesized MOF

  • Volatile solvent (e.g., methanol, ethanol, acetone, dichloromethane)

  • Centrifuge and centrifuge tubes (if applicable)

  • Vacuum filtration apparatus

  • Schlenk flask

  • High-vacuum pump

  • Oven or tube furnace

Procedure:

  • Solvent Exchange: a. Immerse the as-synthesized MOF crystals in a volatile solvent (e.g., methanol or ethanol). b. Allow the crystals to soak for a predetermined period (e.g., 24 hours), gently agitating occasionally. c. Decant the solvent and replenish with fresh volatile solvent. d. Repeat this process several times (typically 3-5 times over 2-3 days) to ensure complete exchange of the synthesis solvent.

  • Filtration and Drying: a. Isolate the solvent-exchanged MOF by vacuum filtration. b. Wash the collected solid with a small amount of the volatile solvent. c. Partially dry the sample under a gentle stream of inert gas to remove excess surface solvent.

  • Thermal Activation: a. Transfer the solvent-exchanged MOF to a Schlenk flask. b. Follow the thermal activation procedure outlined in Protocol 1. The activation temperature and duration may be less harsh due to the removal of the high-boiling point solvent.

Quantitative Data Summary

The following table summarizes typical characterization data for MOFs before and after activation. Note that specific values will vary depending on the exact composition and structure of the MOF.

ParameterBefore ActivationAfter ActivationReference
BET Surface Area (m²/g) < 100300 - 2000+[1]
Pore Volume (cm³/g) Low (< 0.1)0.2 - 1.0+[2]
Crystallinity (PXRD) CrystallineCrystalline (ideally)General Knowledge

Data for a Ni-BPDC-MOF, a structurally similar framework, showed a specific surface area of 311.99 m²·g⁻¹ after activation at 120 °C in a vacuum for 24 hours.[1]

Diagrams

Experimental Workflow for MOF Activation

MOF_Activation_Workflow General Workflow for MOF Activation cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization As_Synthesized_MOF As-Synthesized MOF (Pores filled with synthesis solvent) Solvent_Exchange Solvent Exchange (Optional, with volatile solvent) As_Synthesized_MOF->Solvent_Exchange For sensitive MOFs Thermal_Vacuum Thermal Activation under Vacuum As_Synthesized_MOF->Thermal_Vacuum For robust MOFs Solvent_Exchange->Thermal_Vacuum Activated_MOF Activated MOF (Pores accessible) Thermal_Vacuum->Activated_MOF Analysis Analysis (PXRD, TGA, BET, FTIR) Activated_MOF->Analysis

Caption: General workflow for the activation of Metal-Organic Frameworks.

Logical Relationship of Activation and Application

Activation_Application_Relationship Activation Enables MOF Applications Activation MOF Activation Porosity High Surface Area & Accessible Pores Activation->Porosity Creates Applications Applications Porosity->Applications Enables Drug_Delivery Drug Delivery & Sensing Catalysis Catalysis Gas_Storage Gas Storage & Separation

Caption: Relationship between MOF activation and its subsequent applications.

Applications in Drug Development

The nitrile groups of the this compound linker can play a significant role in drug delivery applications. The polarity and hydrogen bonding capabilities of the nitrile group can influence the loading and release kinetics of drug molecules.

  • Drug Loading: The porous structure of the activated MOF allows for the encapsulation of therapeutic agents. The interactions between the drug molecules and the nitrile-functionalized pore walls can enhance loading capacity and stability.

  • Controlled Release: The release of the drug can be triggered by various stimuli, and the host-guest interactions with the nitrile linkers can be modulated to achieve a sustained release profile.

  • Sensing: The nitrile groups can also act as recognition sites for specific analytes, opening up possibilities for the development of MOF-based biosensors.

Further research is needed to explore specific drug-MOF interactions and to develop targeted drug delivery systems based on these materials. The protocols and information provided herein serve as a foundational guide for researchers entering this exciting field.

References

Application Notes and Protocols: Solvent Effects in the Solvothermal Synthesis of Dicyanobiphenyl-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, and notably, drug delivery. The 4,4'-dicyanobiphenyl linker is a promising building block for MOFs due to its linear and rigid nature, which can lead to the formation of robust frameworks with well-defined pores. The solvothermal synthesis method is a widely employed technique for the production of high-quality MOF crystals. In this method, the choice of solvent plays a critical role in determining the final properties of the MOF, including its crystallinity, morphology, porosity, and ultimately, its performance in applications such as drug delivery.

These application notes provide a comprehensive overview of the influence of different solvents on the solvothermal synthesis of dicyanobiphenyl-based MOFs. Given the limited specific literature on dicyanobiphenyl-based MOFs, we draw analogies from the well-studied 4,4'-biphenyldicarboxylic acid (BPDC) based MOFs, such as UiO-67, which shares a similar biphenyl backbone. These notes offer detailed experimental protocols, data on the impact of solvent choice, and insights into the application of these materials in drug delivery, particularly in cancer therapy.

The Role of the Solvent in Solvothermal Synthesis

The solvent in a solvothermal synthesis is not merely a medium for the reactants but an active participant that can influence the reaction in several ways:

  • Solubility of Precursors: The solvent must effectively dissolve the metal salt and the organic linker to facilitate the coordination reaction.

  • Coordination and De-coordination: Solvents can coordinate to the metal centers, competing with the organic linker. This dynamic equilibrium can affect the nucleation and growth of the MOF crystals.

  • Template Effect: Solvent molecules can act as templates, directing the formation of specific framework topologies and influencing the final pore size and shape.

  • Control of Reaction Kinetics: The boiling point and viscosity of the solvent can influence the reaction temperature and pressure, thereby affecting the kinetics of crystal formation.

Commonly used solvents in the solvothermal synthesis of MOFs include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMAc). These are high-boiling point, polar aprotic solvents that are effective in dissolving a wide range of metal salts and organic linkers.

Quantitative Analysis of Solvent Effects on Biphenyl-Based MOFs

The choice of solvent can have a significant impact on the physicochemical properties of the resulting MOF. The following table summarizes the typical effects of different solvents on the properties of biphenyl-based MOFs, using data from analogous systems.

SolventMetal PrecursorLinkerTemperature (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)Crystal SizeYield (%)Reference
DMFZrCl₄BPDC120481415-~450 nm (octahedral)-[1]
AcetoneZrCl₄BPDC80241299-~150 nm (spherical)~91[2]
DMFNi(NO₃)₂·6H₂OBPDC180-311.99-Nanoplates-[3]

Experimental Protocols

The following are detailed protocols for the solvothermal synthesis of a generic dicyanobiphenyl-based MOF, adapted from established procedures for similar biphenyl-based systems.[1][4] Researchers should note that optimization of parameters like temperature, reaction time, and reactant ratios may be necessary.

Protocol 1: Solvothermal Synthesis of a Zinc-Dicyanobiphenyl MOF in DMF

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-dicyanobiphenyl

  • N,N-dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate and 0.1 mmol of 4,4'-dicyanobiphenyl in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 24 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted precursors and solvent molecules from the pores.

  • To activate the MOF, immerse the solid in chloroform for 3 days, replacing the chloroform daily.

  • Dry the final product under vacuum at 150°C for 12 hours.

Protocol 2: Solvothermal Synthesis of a Copper-Dicyanobiphenyl MOF in a Mixed Solvent System

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 4,4'-dicyanobiphenyl

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL Teflon-lined stainless-steel autoclave, dissolve 0.2 mmol of Copper(II) nitrate trihydrate in a solvent mixture of 10 mL of DMF, 5 mL of ethanol, and 5 mL of deionized water.

  • In a separate vial, dissolve 0.2 mmol of 4,4'-dicyanobiphenyl in 10 mL of DMF and add it to the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 100°C and maintain for 48 hours.

  • After cooling to room temperature, collect the blue crystalline product by filtration.

  • Wash the product sequentially with DMF, ethanol, and finally, methanol.

  • Dry the sample in a vacuum oven at 80°C overnight.

Characterization of Dicyanobiphenyl-Based MOFs

A thorough characterization of the synthesized MOFs is crucial to understand their properties and potential applications.

Standard Characterization Workflow

Caption: Standard workflow for the characterization of synthesized MOFs.

Detailed Protocols for Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. Data is typically collected using a diffractometer with Cu Kα radiation.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the amount of solvent molecules present in the pores. The analysis is performed by heating the sample under a controlled atmosphere (e.g., nitrogen or air) and monitoring the weight loss as a function of temperature.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and determine the crystal size and size distribution of the MOF particles.

  • Nitrogen Adsorption-Desorption Analysis: To determine the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of the activated MOF. This is crucial for evaluating its potential for guest molecule encapsulation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the dicyanobiphenyl linker to the metal centers and to identify the presence of any residual solvent or guest molecules.

Application in Drug Delivery: Cancer Therapy

MOFs are promising nanocarriers for the targeted delivery of anticancer drugs. Their high porosity allows for a large drug loading capacity, and their tunable surface chemistry enables the attachment of targeting ligands for specific delivery to cancer cells.

Drug Loading and Release

Drug molecules can be loaded into MOFs via several mechanisms, including:

  • Encapsulation: The drug is physically entrapped within the pores of the MOF during or after synthesis.

  • Covalent Attachment: The drug is covalently bonded to the organic linker or the metal-organic interface.

  • Coordination Bonding: The drug molecule coordinates directly to the metal centers of the MOF.

The release of the drug from the MOF can be triggered by various stimuli in the tumor microenvironment, such as lower pH, specific enzymes, or redox potential.

Cellular Uptake and Signaling Pathway

The delivery of drug-loaded dicyanobiphenyl-based MOF nanoparticles to cancer cells and the subsequent induction of apoptosis can be visualized through the following pathway. This process often involves both passive targeting via the Enhanced Permeability and Retention (EPR) effect and active targeting through receptor-mediated endocytosis.

Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cancer Cell cluster_signaling Signaling Cascade NP Drug-Loaded MOF Nanoparticle EPR EPR Effect (Passive Targeting) NP->EPR Accumulation in tumor tissue Receptor Cancer Cell Receptor NP->Receptor Active Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Drug Anticancer Drug Drug_Release->Drug Raf Inhibition of Raf-1/NFκB/ERK Pathway Drug->Raf Bax ↑ Bax Expression Drug->Bax Apoptosis Apoptosis (Cell Death) Raf->Apoptosis Suppression of pro-survival signals Mitochondrion Mitochondrion Mitochondrion->Apoptosis Release of pro-apoptotic factors Bax->Mitochondrion Induces mitochondrial outer membrane permeabilization

Caption: Targeted drug delivery and induced apoptosis pathway in cancer cells.[5][6]

Biocompatibility Considerations

For drug delivery applications, the biocompatibility of the MOF is of paramount importance. The toxicity of MOFs is influenced by the nature of both the metal ions and the organic linkers.[7]

  • Metal Ions: The choice of metal ion is critical. Biocompatible metals such as zinc, iron, and zirconium are generally preferred over more toxic metals like cadmium and lead.

  • Organic Linkers: The organic linker should also be non-toxic, as the degradation of the MOF in the body will lead to its release. While the toxicity of dicyanobiphenyl needs to be specifically evaluated, the nitrile groups may undergo hydrolysis to amides and carboxylic acids in vivo. The biocompatibility of MOFs containing nitrile functional groups should be thoroughly assessed.[7]

  • Surface Modification: The surface of the MOF nanoparticles can be functionalized with biocompatible polymers like polyethylene glycol (PEG) to improve their stability in biological fluids and reduce immunogenicity.

Conclusion

The solvothermal synthesis of dicyanobiphenyl-based MOFs is a promising avenue for the development of advanced drug delivery systems. The choice of solvent is a critical parameter that significantly influences the properties of the resulting MOFs. By carefully selecting the solvent and other synthesis conditions, it is possible to tailor the crystallinity, morphology, and porosity of these materials to optimize their drug loading and release characteristics. While further research is needed to fully elucidate the structure-property relationships in dicyanobiphenyl-based MOFs, the insights gained from analogous biphenyl-dicarboxylate systems provide a strong foundation for their rational design and application in targeted cancer therapy. A thorough characterization and biocompatibility assessment are essential steps in the translation of these promising materials from the laboratory to clinical applications.

References

Synthetic Routes to Asymmetric Derivatives of Biphenyldicarbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axially chiral biphenyls are a critical structural motif in numerous chiral ligands, catalysts, and functional materials. Among these, asymmetric derivatives of biphenyldicarbonitrile are of particular interest due to their applications in high-performance materials such as thermally activated delayed fluorescent (TADF) emitters for circularly polarized organic light-emitting diodes (CP-OLEDs) and chiral liquid crystals.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of asymmetric biphenyldicarbonitrile derivatives, focusing on a robust and well-documented strategy: the atroposelective synthesis of a chiral 2,2'-dibromobiphenyl precursor followed by a double cyanation reaction.

Introduction

The synthesis of enantiomerically pure atropisomers, particularly axially chiral biaryls, is a significant challenge in modern organic chemistry. The restricted rotation around the C-C single bond connecting the two aryl rings gives rise to stable enantiomers. The control of this axial chirality is paramount for the development of new chiral materials and catalysts.[4][5]

Several strategies have been developed for the asymmetric synthesis of biphenyl derivatives, including:

  • Atropo-enantioselective Suzuki-Miyaura Coupling: This method utilizes chiral ligands to induce asymmetry during the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[6][7][8][9]

  • Desymmetrization of Prochiral Biphenyls: This approach involves the enantioselective modification of a prochiral biphenyl precursor, often using a chiral auxiliary or catalyst.

  • Enantioselective Ullmann Coupling: This classical reaction for biaryl synthesis can be rendered enantioselective through the use of chiral ligands or auxiliaries.[4][10]

This protocol will focus on a synthetic route commencing with the atroposelective synthesis of a 2,2'-dibromo-1,1'-biphenyl derivative, a versatile intermediate that can be readily converted to the desired dicarbonitrile.

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a two-step process. The first critical step is the establishment of the axial chirality in a biphenyl precursor. The second step is the functional group transformation to introduce the nitrile moieties.

G cluster_0 Asymmetric Synthesis of Chiral Precursor cluster_1 Functional Group Transformation Prochiral_Aryl_Halide Prochiral Aryl Halide Atroposelective_Coupling Atroposelective Coupling (e.g., Ullmann or Suzuki) Prochiral_Aryl_Halide->Atroposelective_Coupling Chiral Ligand/Auxiliary Chiral_Dibromobiphenyl Enantioenriched 2,2'-Dibromobiphenyl Atroposelective_Coupling->Chiral_Dibromobiphenyl Double_Cyanation Double Cyanation (Rosenmund-von Braun) Chiral_Dibromobiphenyl->Double_Cyanation CuCN Asymmetric_Biphenyldicarbonitrile Asymmetric Biphenyldicarbonitrile Double_Cyanation->Asymmetric_Biphenyldicarbonitrile

Caption: Synthetic workflow for asymmetric biphenyldicarbonitrile.

Experimental Protocols

Protocol 1: Atroposelective Synthesis of Enantioenriched 2,2'-Dibromo-1,1'-biphenyl via Intramolecular Ullmann Coupling

This protocol is adapted from a method for the diastereoselective synthesis of a chiral biphenyl diphosphine ligand, which can be conceptually applied to the synthesis of a chiral dibromobiphenyl precursor.[4] The key is the use of a chiral auxiliary to direct the intramolecular coupling. A more direct route to a similar class of compounds is the atroposelective ring-opening of cyclic diaryliodonium salts, which can provide optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl.[11] For the purpose of this protocol, we will focus on a conceptual Ullmann-type coupling.

Materials:

  • Appropriately substituted prochiral dibrominated precursor

  • Copper(I) iodide (CuI)

  • Chiral diamine ligand (e.g., (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the prochiral dibrominated precursor (1.0 equiv), CuI (0.1 equiv), and the chiral diamine ligand (0.2 equiv).

  • Add anhydrous toluene to the flask.

  • Add K₂CO₃ (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched 2,2'-dibromobiphenyl.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Conversion of Enantioenriched 2,2'-Dibromobiphenyl to 2,2'-Biphenyldicarbonitrile (Rosenmund-von Braun Reaction)

This protocol outlines the conversion of the chiral dibromobiphenyl intermediate to the final dicarbonitrile product. The Rosenmund-von Braun reaction is a classical and effective method for this transformation.

Materials:

  • Enantioenriched 2,2'-Dibromo-1,1'-biphenyl

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the enantioenriched 2,2'-dibromo-1,1'-biphenyl (1.0 equiv) and CuCN (2.5 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150-160 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride in aqueous HCl to decompose the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the asymmetric biphenyldicarbonitrile.

Data Presentation

The following tables summarize typical quantitative data for the key reactions. Note that the data for the atroposelective synthesis of the dibromobiphenyl is based on related systems due to the limited availability of data for the specific target molecule.

Table 1: Atroposelective Synthesis of Chiral 2,2'-Disubstituted Biphenyls

EntryPrecursorChiral Ligand/AuxiliaryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
12-Bromo-3-methyl-N-phenylbenzamideChiral MonophosphinePd₂(dba)₃THF5072up to 99up to 88[7]
2Aryl Bromide & Naphthylboronic AcidEnantiopure sSPhosPd(OAc)₂Toluene/H₂ORT127392[6]
32,2'-dihydroxy-1,1'-biaryls (kinetic resolution)(R,R)-1,2-cyclohexanediaminePalladium catalystCH₂Cl₂/MeOH20--high[Advances in the Asymmetric Synthesis of BINOL Derivatives - MDPI]

Table 2: Rosenmund-von Braun Cyanation of Aryl Bromides

EntrySubstrateReagentSolventTemp (°C)Time (h)Yield (%)Reference
12-BromobenzonitrileCuCNDMF15012-General Protocol
24-IodotolueneCuCNDMF120--[RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH]

Applications

Asymmetric derivatives of biphenyldicarbonitrile are at the forefront of materials science research. Their unique chiral and electronic properties make them highly valuable for a range of applications:

  • Chiral Ligands in Asymmetric Catalysis: The dinitrile functionality can be further elaborated to create novel chiral ligands for a variety of asymmetric transformations. The rigid and chiral biphenyl backbone can effectively transfer stereochemical information.[5][12]

  • High-Performance Materials:

    • Thermally Activated Delayed Fluorescent (TADF) Emitters: Enantiomerically pure biphenyldicarbonitrile derivatives have been successfully employed as emitters in CP-OLEDs. These materials exhibit high photoluminescence quantum yields and significant circularly polarized luminescence dissymmetry factors.[1]

    • Chiral Liquid Crystals: The introduction of a chiral biphenyldicarbonitrile core into liquid crystalline materials can induce helical superstructures, leading to unique optical properties.[2][3][13][14] These materials are promising for applications in advanced displays, optical data storage, and sensors.

Experimental Workflow Diagram

G Start Start: Prochiral Dibrominated Precursor Step1 Protocol 1: Atroposelective Ullmann Coupling Start->Step1 Intermediate Intermediate: Enantioenriched 2,2'-Dibromobiphenyl Step1->Intermediate Analysis1 Analysis: TLC, Column Chromatography, Chiral HPLC Step1->Analysis1 Step2 Protocol 2: Rosenmund-von Braun Cyanation Intermediate->Step2 Final_Product Final Product: Asymmetric Biphenyldicarbonitrile Step2->Final_Product Analysis2 Analysis: TLC, Column Chromatography, Spectroscopic Characterization Step2->Analysis2

Caption: Step-by-step experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4,4'-Dicyanobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of 4,4'-dicyanobiphenyl synthesized via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Addressing Specific Issues

This section is designed to help you troubleshoot common problems encountered during the synthesis of 4,4'-dicyanobiphenyl.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of 4-bromobenzonitrile and 4-cyanophenylboronic acid can stem from several factors. Systematically evaluate the following:

  • Catalyst System: The choice and handling of the palladium catalyst and its ligand are critical. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands are not degraded.[1] For electron-deficient substrates like 4-bromobenzonitrile, consider using bulky, electron-rich phosphine ligands which can accelerate the oxidative addition step.[2]

  • Base Selection: The base is crucial for the transmetalation step. For this reaction, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][4] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent and Atmosphere: Ensure you are using anhydrous, degassed solvents. The presence of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[1] Common solvent systems include toluene, dioxane, or DMF, often with the addition of water.[3][4]

  • Reaction Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. Optimization is key.

Q2: I am observing significant amounts of homocoupled byproducts (biphenyl from the boronic acid). How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To mitigate this:

  • Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A3: A sluggish reaction is often due to a slow step in the catalytic cycle, typically oxidative addition or transmetalation.

  • Increase Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate. However, monitor for catalyst decomposition.

  • Optimize the Catalyst and Ligand: As mentioned, bulky, electron-rich ligands can facilitate the oxidative addition of electron-deficient aryl bromides. Experiment with different ligands to find the optimal one for your system.

  • Change the Base: A stronger or more soluble base can accelerate the transmetalation step. Consider switching from a carbonate base to a phosphate or fluoride base.

  • Solvent System: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. Trying different solvent combinations (e.g., toluene/water, dioxane/water) may improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Suzuki coupling of 4-bromobenzonitrile?

A1: While there is no single "best" catalyst, Pd(PPh₃)₄ is a commonly used and often effective catalyst for this type of transformation.[3] However, for challenging or large-scale syntheses, catalyst screening may be necessary. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often employed to improve yields and reaction rates with electron-deficient aryl halides.[2]

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical. Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a common and cost-effective choice.[4] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[3] The optimal base may also depend on the solvent system used.

Q3: What is the role of water in the reaction mixture?

A3: While not always essential, the addition of water to the organic solvent is common in Suzuki couplings. Water can help to dissolve the inorganic base and facilitate the transmetalation step. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can affect the yield of biphenyl products in Suzuki coupling reactions involving substrates similar to 4-bromobenzonitrile.

Table 1: Effect of Base and Solvent on Yield

EntryAryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
14-bromobenzonitrilePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)9097
24-bromobenzonitrilePhenylboronic acidPd/NiFe₂O₄Cs₂CO₃DMF/H₂O (1:1)9088
34-bromobenzonitrilePhenylboronic acidPd/NiFe₂O₄NaHCO₃DMF/H₂O (1:1)9094
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene70-8040
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060

Data adapted from studies on similar Suzuki coupling reactions.[3][4]

Table 2: Effect of Catalyst and Ligand on Yield

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventYield (%)
14-bromoanisolePhenylboronic acidPd(OAc)₂PPh₃Cs₂CO₃1,4-DioxaneHigh
24-bromobenzonitrile4-formylphenylboronic acidNot specifiedNot specifiedNot specifiedNot specified97
3Aryl BromideArylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/WaterHigh

Qualitative and quantitative data adapted from various sources on Suzuki coupling reactions.[5][6]

Experimental Protocols

The following is a general experimental protocol for the synthesis of 4,4'-dicyanobiphenyl via Suzuki coupling. This should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 4-bromobenzonitrile

  • 4-cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 equiv), 4-cyanophenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed organic solvent and water (if applicable, e.g., a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen Ligands, Change Pd Source) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst optimize_base Optimize Base (Screen different bases, e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System (e.g., Toluene/H2O, Dioxane/H2O) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

References

common side products in the synthesis of 4,4'-biphenyldicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-biphenyldicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound, typically involving the reaction of a halo-benzonitrile with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base.

Question 1: I am observing significant amounts of homocoupling products (biphenyl-4,4'-dicarbonitrile and/or the symmetrical biphenyl from the boronic acid) in my Suzuki-Miyaura reaction. What is the primary cause and how can I minimize it?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura coupling. The primary causes are:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid reagent.

  • Use of Pd(II) Precatalysts: Pd(II) species can directly facilitate the homocoupling of boronic acids before being reduced to the active Pd(0) catalyst.

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.

Troubleshooting Steps:

  • Improve Degassing: Rigorously deoxygenate all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method (at least three cycles).

  • Use a Pd(0) Catalyst: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).

  • Optimize Reaction Temperature: Run the reaction at the lowest effective temperature to favor the cross-coupling pathway.

  • Control Stoichiometry: Using a slight excess of the boronic acid reagent (1.1-1.5 equivalents) can sometimes suppress its homocoupling.

Question 2: My reaction is producing a significant amount of 4-cyanobenzonitrile (protodeboronation byproduct). How can I prevent this?

Answer:

Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by:

  • Presence of Protic Solvents (especially water) and Base: The combination of a base and a proton source can lead to the hydrolysis of the boronic acid.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water.

  • Choice of Base: A weaker base or a non-aqueous base might be beneficial. For example, using K₃PO₄ instead of Na₂CO₃ can sometimes reduce protodeboronation.

  • Optimize Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Slow Addition of Base: In some cases, slow addition of the base can help to control its concentration and reduce the rate of protodeboronation.

Ullmann Coupling Route

The Ullmann reaction for this compound typically involves the homocoupling of a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile) in the presence of a copper catalyst at elevated temperatures.

Question 3: I am observing a large amount of dehalogenated byproduct (benzonitrile) in my Ullmann coupling reaction. What is the cause and how can I avoid it?

Answer:

Dehalogenation is a significant side reaction in Ullmann-type couplings, where the halogen atom on the starting material is replaced by a hydrogen atom. This can be caused by:

  • Presence of a Hydrogen Source: Trace amounts of water, alcohols, or even the solvent can act as a hydrogen source.

  • Reaction with the Reducing Agent (if used): In reductive homocoupling variants, the reducing agent (e.g., zinc dust) can lead to dehalogenation.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

  • Optimize the Copper Source: The activity of the copper catalyst can influence the reaction pathway. Using activated copper powder may improve the yield of the desired coupling product.

  • Control the Reaction Temperature: While Ullmann reactions often require high temperatures, excessively high temperatures can promote side reactions. Careful temperature control is crucial.

  • Choice of Solvent: High-boiling, aprotic solvents like DMF or DMSO are commonly used. Ensure the solvent is of high purity and dry.

Question 4: My Ullmann homocoupling reaction has a low yield, with a significant amount of starting material remaining. How can I improve the conversion?

Answer:

Low conversion in Ullmann reactions can be due to several factors:

  • Inactive Catalyst: The copper catalyst may not be sufficiently active.

  • Insufficient Temperature: The reaction may not have reached the required temperature for the coupling to occur efficiently.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.

Troubleshooting Steps:

  • Activate the Copper: Use freshly prepared and activated copper powder.

  • Increase Reaction Temperature: Gradually increase the reaction temperature, while monitoring for the formation of degradation products.

  • Use a More Reactive Halide: If possible, starting from 4-bromobenzonitrile or 4-iodobenzonitrile will result in a more facile reaction.

  • Use of Ligands: The addition of ligands, such as 1,10-phenanthroline, can sometimes improve the efficiency and lower the required reaction temperature of Ullmann couplings.

Sandmeyer Reaction Route

The Sandmeyer reaction provides a pathway to this compound starting from 4,4'-diaminobiphenyl. This involves a two-step process: bis-diazotization of the diamine followed by reaction with a cyanide source, typically in the presence of a copper(I) salt.

Question 5: What are the common side products in the Sandmeyer synthesis of this compound, and how can they be minimized?

Answer:

The Sandmeyer reaction can generate several byproducts:

  • Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile or 4,4'-dihydroxybiphenyl.

  • Biaryl Byproducts: Radical-mediated side reactions can lead to the formation of larger, undesired biaryl compounds.[1]

  • Incomplete Diazotization/Cyanation: This can result in the presence of starting material or mono-substituted intermediates.

Troubleshooting Steps:

  • Control Temperature during Diazotization: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt to form phenols.

  • Use an Appropriate Cyanide Source: Copper(I) cyanide is the classic reagent. The reaction conditions (temperature, solvent) should be carefully controlled to ensure efficient cyanation.

  • Minimize Water Content: While the diazotization is carried out in an aqueous medium, minimizing excess water in the cyanation step can reduce the formation of phenolic byproducts.

  • Ensure Complete Reaction: Monitor the reaction by TLC or HPLC to ensure the complete conversion of the starting material and intermediates.

Quantitative Data on Side Products

The following table summarizes common side products and their typical reported percentages in reactions analogous to the synthesis of this compound. It is important to note that these values can vary significantly depending on the specific reaction conditions.

Synthetic RouteStarting Material ExampleCommon Side Product(s)Typical Percentage (%)Reference
Suzuki-Miyaura Coupling 4-BromobenzonitrileHomocoupling product (Biphenyl)5-15%[2]
4-BromobenzonitrileProtodeboronation product (Benzonitrile)2-10%[2]
Ullmann Coupling 4-ChlorobenzonitrileDehalogenation product (Benzonitrile)10-30%[3]
Sandmeyer Reaction 4,4'-DiaminobiphenylPhenolic byproducts5-20%[4]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are based on established procedures for similar compounds and should be optimized for specific laboratory conditions.

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol describes the synthesis from 4-bromobenzonitrile and 4-cyanophenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Protocol 2: Ullmann Homocoupling of 4-Chlorobenzonitrile

This protocol describes the synthesis via the homocoupling of 4-chlorobenzonitrile.

Materials:

  • 4-Chlorobenzonitrile

  • Activated Copper powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 4-chlorobenzonitrile (1.0 equiv) and activated copper powder (2.0 equiv).

  • Reaction: Add anhydrous DMF and heat the mixture to reflux (approximately 153 °C) for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture to remove the copper salts. Dilute the filtrate with diethyl ether and wash extensively with water and then brine to remove the DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Sandmeyer Synthesis of this compound

This protocol outlines the synthesis from 4,4'-diaminobiphenyl.

Materials:

  • 4,4'-Diaminobiphenyl

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Diazotization: Suspend 4,4'-diaminobiphenyl (1.0 equiv) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (2.2 equiv) in water, keeping the temperature below 5 °C. Stir the resulting bis-diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (2.2 equiv) and potassium cyanide (excess) in water. Cool this solution in an ice bath. Slowly add the cold bis-diazonium salt solution to the cyanide solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and extract the product with dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield or High Impurity in Suzuki Coupling check_homocoupling Significant Homocoupling? start->check_homocoupling check_protodeboronation Significant Protodeboronation? check_homocoupling->check_protodeboronation No improve_degassing Improve Degassing (Ar/N2 sparge, Freeze-Pump-Thaw) check_homocoupling->improve_degassing Yes anhydrous_conditions Use Anhydrous Solvents/Reagents check_protodeboronation->anhydrous_conditions Yes end Improved Yield and Purity check_protodeboronation->end No use_pd0 Use Pd(0) Catalyst improve_degassing->use_pd0 optimize_temp_homo Lower Reaction Temperature use_pd0->optimize_temp_homo optimize_temp_homo->end optimize_base Optimize Base (e.g., K3PO4) anhydrous_conditions->optimize_base optimize_temp_proto Lower Reaction Temperature optimize_base->optimize_temp_proto optimize_temp_proto->end

Caption: Troubleshooting flowchart for addressing common side reactions in Suzuki-Miyaura coupling.

Reaction Pathways for Side Product Formation

Side_Products cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Coupling ArBr 4-Bromobenzonitrile Product This compound ArBr->Product Cross-Coupling Homocoupling_Br Homocoupling Product (from ArBr) ArBr->Homocoupling_Br Side Reaction ArBOH2 4-Cyanophenylboronic Acid ArBOH2->Product Homocoupling_BOH2 Homocoupling Product (from ArB(OH)2) ArBOH2->Homocoupling_BOH2 Side Reaction (O2) Protodeboronation Protodeboronation Product (Benzonitrile) ArBOH2->Protodeboronation Side Reaction (H2O/Base) ArCl 4-Chlorobenzonitrile Ullmann_Product This compound ArCl->Ullmann_Product Homocoupling Dehalogenation Dehalogenation Product (Benzonitrile) ArCl->Dehalogenation Side Reaction (H-source)

Caption: Simplified reaction pathways illustrating the formation of desired product and common side products.

References

Technical Support Center: Purification of Crude 4,4'-Biphenyldicarbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 4,4'-biphenyldicarbonitrile via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a structured question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
No crystal formation upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution has cooled below its saturation point without crystal nucleation. 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization:     - Scratching: Gently scratch the inner surface of the flask at the liquid-air interface with a glass rod.     - Seeding: Add a small, pure crystal of this compound to the solution. 3. Re-evaluate solvent choice: If crystallization still does not occur, recover the solid and attempt recrystallization with a different solvent or solvent system.
"Oiling out" (formation of a liquid instead of solid crystals). 1. High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. 2. Solution is saturated above the compound's melting point: Although the melting point of this compound is high (236-240 °C), significant impurities can depress it. 3. Rapid cooling: Cooling the solution too quickly can sometimes favor oil formation over crystallization.1. Re-purify the crude material: If heavily impure, consider a preliminary purification step (e.g., column chromatography) before recrystallization. 2. Add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Low yield of purified crystals. 1. Using too much solvent: This is the most common cause of low recovery. 2. Premature crystallization: The compound crystallizes during hot filtration. 3. Incomplete crystallization: Not allowing enough time for the crystals to form. 4. Washing with warm solvent: Dissolving the product during the washing step.1. Use minimal solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude solid. 2. Preheat glassware: Warm the funnel and receiving flask before hot filtration to prevent cooling and premature crystallization. 3. Allow sufficient time: Let the solution stand at room temperature for an extended period before cooling in an ice bath. 4. Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities in the final product. 1. Colored impurities are not removed by recrystallization alone. 2. Thermal degradation: The compound or impurities may be degrading at the boiling point of the solvent.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution, as this can cause it to boil over. 2. Choose a lower-boiling solvent: If degradation is suspected, select a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Finding the ideal solvent often requires some experimentation. Based on the polar nature of the nitrile groups and the nonpolar biphenyl backbone, a mixed solvent system can be effective. A good starting point is a mixture of N,N-dimethylformamide (DMF) and water. This compound is soluble in hot DMF, and the addition of water as an anti-solvent can induce crystallization upon cooling. Other polar aprotic solvents like dimethyl sulfoxide (DMSO) may also be suitable.

Q2: What are the key physical properties of this compound to consider during recrystallization?

A2: The key physical properties are its high melting point of 236-240 °C and its insolubility in water.[1] The high melting point means that a high-boiling solvent can be used without the risk of the compound "oiling out" in its pure form. Its insolubility in water makes it a suitable anti-solvent in a mixed solvent system with a miscible organic solvent.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (236-240 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the structure and identify any remaining impurities.

Q4: My crude this compound is very impure. Should I still use recrystallization?

A4: Recrystallization is most effective for purifying compounds that are already relatively pure (typically >80%). If your crude material is highly impure, you may experience issues like "oiling out" or poor recovery. In such cases, it is advisable to perform a preliminary purification using a technique like column chromatography to remove the bulk of the impurities before proceeding with recrystallization to obtain a highly pure final product.

Quantitative Data Presentation

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability as a Recrystallization Solvent
WaterHighInsoluble[1]InsolublePoor (can be used as an anti-solvent)
EthanolHighSparingly SolubleSolublePotentially suitable
AcetoneMedium-HighSparingly SolubleSolublePotentially suitable
TolueneLowSparingly SolubleModerately SolublePotentially suitable
N,N-Dimethylformamide (DMF)High (Aprotic)Moderately SolubleVery SolubleGood (often used with an anti-solvent)
Dimethyl Sulfoxide (DMSO)High (Aprotic)Moderately SolubleVery SolubleGood (often used with an anti-solvent)
HexaneVery LowInsolubleSparingly SolubleGood for washing, potentially as an anti-solvent

Experimental Protocol: Recrystallization of this compound using a DMF/Water Solvent System

This protocol details a method for the purification of crude this compound using a mixed solvent system of N,N-dimethylformamide (DMF) and water.

Materials:

  • Crude this compound

  • N,N-Dimethylformamide (DMF), analytical grade

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heated magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of an appropriate size. Add a minimal amount of DMF to just cover the solid. Heat the mixture with stirring on a hot plate in a fume hood. Continue to add small portions of hot DMF until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a gentle boil for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the clean, preheated flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Inducing Further Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual DMF and soluble impurities.

  • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 80-100 °C) until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_forms Oiling Out? crystals_form->oil_forms Yes troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals oil Oiling Out Occurs oil_forms->oil Yes collect_crystals Collect and Wash Crystals oil_forms->collect_crystals No troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Cool Slowly oil->troubleshoot_oil check_purity Check Purity (e.g., Melting Point) collect_crystals->check_purity pure Pure Product check_purity->pure Pure impure Product Impure check_purity->impure Impure rerun Re-run Recrystallization or Choose Different Solvent impure->rerun troubleshoot_no_crystals->cool troubleshoot_oil->cool rerun->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Protocol start Start: Crude this compound dissolve Dissolve in Minimal Hot DMF start->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal cool_rt Cool to Room Temperature hot_filter Hot Gravity Filtration (If charcoal or solids present) charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Ice-Cold Water vacuum_filter->wash dry Dry Crystals in Vacuum Oven wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

removing palladium catalyst residues from 4,4'-dicyanobiphenyl product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing palladium catalyst residues from 4,4'-dicyanobiphenyl synthesized via cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from 4,4'-dicyanobiphenyl?

A1: The most prevalent and effective methods for removing residual palladium from crude 4,4'-dicyanobiphenyl after synthesis, such as Suzuki coupling, include:

  • Adsorption onto Activated Carbon: A cost-effective method for bulk palladium removal.[1][2]

  • Scavenging with Functionalized Resins: Utilizes silica or polymer-based scavengers with high affinity for palladium, such as those functionalized with thiols, thioureas, or 2,4,6-trimercaptotriazine (TMT).[3][4][5]

  • Filtration through Celite: Effective for removing insoluble or colloidal palladium species.[3]

  • Column Chromatography: Can separate the desired product from the palladium catalyst and other impurities.[3]

  • Recrystallization: A powerful purification technique if a suitable solvent system is identified where the product's solubility differs significantly from that of the palladium impurities at different temperatures.

Q2: Why is the complete removal of the palladium catalyst crucial for my 4,4'-dicyanobiphenyl product?

A2: Complete removal of palladium is critical for several reasons. For applications in drug development, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1] Palladium is considered an elemental impurity, and its presence can have detrimental effects on downstream chemical processes and biological assays.

Q3: How do I choose the best palladium removal method for my specific experiment?

A3: The choice of method depends on several factors, including the form of the palladium residue (soluble vs. insoluble), the desired final purity of your 4,4'-dicyanobiphenyl, cost considerations, and the scale of your reaction. For a general workflow, it is often recommended to first attempt removal of insoluble palladium by filtration through Celite. If soluble palladium remains, treatment with a palladium scavenger or activated carbon is typically employed. A final recrystallization step can further enhance purity.

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that have been chemically modified to include functional groups with a high affinity for palladium.[3] These functional groups, such as thiols or thioureas, act as chelating agents that bind tightly to the palladium, effectively "scavenging" it from the solution. The solid support allows for easy removal of the scavenger-palladium complex by simple filtration.

Q5: Can I use activated carbon for palladium removal, and what are its limitations?

A5: Yes, activated carbon is a widely used and economical option for palladium removal.[1] It can effectively adsorb palladium species. However, a potential limitation is the non-specific adsorption of the desired product, which can lead to a reduction in the final yield of 4,4'-dicyanobiphenyl.[3]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalyst residues from 4,4'-dicyanobiphenyl and provides step-by-step solutions.

Problem 1: Filtration through Celite is ineffective at removing palladium.

  • Symptom: The filtrate remains colored, and analysis (e.g., by ICP-MS) shows high levels of palladium.

  • Possible Cause 1: The palladium species are soluble in the reaction solvent.

    • Solution: Filtration is only effective for removing heterogeneous (insoluble) palladium. For soluble palladium, you will need to use a method such as treatment with a palladium scavenger or activated carbon.

  • Possible Cause 2: The Celite bed was not prepared correctly.

    • Solution: Ensure the Celite pad is at least 1-2 cm thick and is packed evenly. Pre-wetting the Celite with the solvent before filtration can improve its efficacy.

  • Possible Cause 3: The palladium is present as fine colloidal particles that pass through the Celite.

    • Solution: Consider treating the solution with a small amount of a different adsorbent like silica gel or activated carbon to bind the colloidal palladium before filtering through Celite.

Problem 2: Low efficiency of palladium removal using a scavenger.

  • Symptom: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Cause 1: Incorrect scavenger selection.

    • Solution: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II). It is advisable to screen a small number of different scavengers to find the most suitable one for your specific conditions.

  • Possible Cause 2: Insufficient amount of scavenger or inadequate reaction time/temperature.

    • Solution: Increase the amount of scavenger used (manufacturers often recommend using a certain number of equivalents relative to the palladium). Increasing the reaction time or temperature can also enhance the scavenging efficiency.

  • Possible Cause 3: The scavenger is not compatible with the solvent.

    • Solution: Consult the manufacturer's guidelines to ensure the chosen scavenger is suitable for your reaction solvent.

Problem 3: Significant loss of 4,4'-dicyanobiphenyl product during palladium removal.

  • Symptom: The final yield of the purified product is lower than expected.

  • Possible Cause 1: Adsorption of the product onto the scavenger or activated carbon.

    • Solution: Reduce the amount of scavenger or activated carbon to the minimum effective quantity. After filtration, wash the adsorbent with a fresh portion of the solvent to recover any bound product.

  • Possible Cause 2: Product loss during filtration or transfers.

    • Solution: Ensure careful and quantitative transfers of your material. Rinse all glassware with the solvent to recover the entire product.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal methods from different chemical processes, providing a benchmark for expected performance.

Method/ScavengerStarting Pd (ppm)Final Pd (ppm)% Pd RemovedReference
Polystyrene-bound TMT1500-1600< 10> 99.3[6]
Polychelated Resin328498.8[3]
Si-TMT (post-chromatography)Varies< 50> 90 (post-crude)[4]
MP-TMT33,000< 200> 99.4
MP-TMT500-800< 10> 98.7[7]
SiliaMetS Thiol1300299.8
Activated Carbon (Darco KB-B)300< 1> 99.6[3]
PhosphonicS SPM32~2100~27 (after 2h)98.7[5]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol, MP-TMT)

  • Dissolve the Crude Product: Dissolve the crude 4,4'-dicyanobiphenyl containing the residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration that ensures it remains fully dissolved during the scavenging process.

  • Determine the Amount of Scavenger: Calculate the required amount of scavenger. This is often done by assuming all the palladium from the catalyst is present in the reaction mixture. A common starting point is to use 4-8 molar equivalents of the scavenger's functional group relative to the amount of palladium catalyst used.

  • Add the Scavenger: Add the calculated amount of the solid-supported scavenger to the solution of the crude product.

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filter off the Scavenger: Remove the scavenger by filtration. A simple gravity filtration or filtration through a pad of Celite is usually sufficient.

  • Wash the Scavenger: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Isolate the Product: Combine the filtrate and the washings, and then remove the solvent under reduced pressure to obtain the purified 4,4'-dicyanobiphenyl.

  • Analyze for Residual Palladium: Analyze a sample of the purified product using a suitable technique like ICP-MS to determine the final palladium concentration.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolve the Crude Product: Dissolve the crude 4,4'-dicyanobiphenyl in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for 1 to 4 hours.

  • Filter through Celite: Prepare a pad of Celite in a filter funnel and filter the mixture to remove the activated carbon. The Celite helps to ensure all fine carbon particles are removed.

  • Wash the Carbon/Celite Pad: Wash the pad with fresh solvent to recover any adsorbed product.

  • Isolate the Product: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified 4,4'-dicyanobiphenyl.

  • Analyze for Residual Palladium: Determine the residual palladium concentration in the final product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product crude_product Crude 4,4'-Dicyanobiphenyl (with Pd residues) filtration Filtration through Celite (removes insoluble Pd) crude_product->filtration scavenging Scavenging/Activated Carbon (removes soluble Pd) filtration->scavenging recrystallization Recrystallization (final purification) scavenging->recrystallization purified_product Purified 4,4'-Dicyanobiphenyl (<10 ppm Pd) recrystallization->purified_product

Caption: A general experimental workflow for the purification of 4,4'-dicyanobiphenyl to remove palladium catalyst residues.

troubleshooting_guide action_node Use Scavenger or Activated Carbon scavenger_check Scavenger effective? action_node->scavenger_check result_node Purified Product problem_node problem_node start High Pd after initial purification? soluble_check Is Pd soluble? start->soluble_check soluble_check->action_node Yes problem_node1 Improve filtration (thicker Celite bed) soluble_check->problem_node1 No yield_check Low product yield? scavenger_check->yield_check Yes problem_node2 Optimize scavenger: - Increase equivalents - Increase time/temp - Screen different scavengers scavenger_check->problem_node2 No yield_check->result_node No problem_node3 Reduce adsorbent amount & wash thoroughly yield_check->problem_node3 Yes

Caption: A troubleshooting decision tree for removing palladium catalyst residues from 4,4'-dicyanobiphenyl.

References

troubleshooting homocoupling in Suzuki reaction of 4-cyanophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 4-cyanophenylboronic acid, with a specific focus on mitigating the formation of the homocoupled byproduct, 4,4'-dicyanobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction, and why is it a problem with 4-cyanophenylboronic acid?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In the case of 4-cyanophenylboronic acid, this results in the formation of 4,4'-dicyanobiphenyl. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process. Electron-deficient arylboronic acids, such as 4-cyanophenylboronic acid, can be more susceptible to side reactions like homocoupling and protodeboronation.

Q2: What are the primary causes of homocoupling of 4-cyanophenylboronic acid?

A2: The primary drivers for homocoupling are the presence of dissolved oxygen in the reaction mixture and the presence of palladium(II) species.[1] Oxygen can promote the oxidative homocoupling of the boronic acid. Additionally, if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the Pd(0) is re-oxidized during the reaction, the resulting Pd(II) can mediate the homocoupling of the boronic acid.

Q3: How can I detect and quantify the 4,4'-dicyanobiphenyl byproduct?

A3: The homocoupled byproduct can be detected and quantified using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): For initial qualitative assessment of the reaction progress and byproduct formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for analyzing the reaction mixture and quantifying the relative amounts of the desired product and the homocoupled byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantification if distinct signals for the product and byproduct are present.

Troubleshooting Guide: Minimizing Homocoupling of 4-Cyanophenylboronic Acid

This guide provides systematic steps to diagnose and resolve issues with homocoupling during the Suzuki reaction of 4-cyanophenylboronic acid.

Issue: Significant Formation of 4,4'-Dicyanobiphenyl

High levels of the homocoupled byproduct indicate that the reaction conditions favor this undesired pathway. The following troubleshooting workflow can help identify and rectify the root cause.

Troubleshooting_Workflow cluster_deoxygenation Deoxygenation Techniques cluster_catalyst Catalyst System Evaluation cluster_base_solvent Base and Solvent Optimization cluster_temp_conc Temperature and Concentration start High Homocoupling Observed deoxygenation Step 1: Verify Rigorous Deoxygenation start->deoxygenation catalyst_check Step 2: Evaluate Catalyst System deoxygenation->catalyst_check If homocoupling persists deoxygenation_details • Sparge solvent with inert gas (Ar or N2) for 30-60 min. • Use freeze-pump-thaw cycles (3-5x) for complete O2 removal. • Maintain a positive pressure of inert gas throughout the reaction. deoxygenation->deoxygenation_details base_solvent Step 3: Optimize Base and Solvent catalyst_check->base_solvent If homocoupling persists catalyst_details • Use a Pd(0) precatalyst (e.g., Pd(PPh3)4) to bypass in situ reduction. • If using Pd(II), ensure efficient reduction. • Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.  These can accelerate cross-coupling relative to homocoupling. catalyst_check->catalyst_details temp_conc Step 4: Adjust Temperature & Concentration base_solvent->temp_conc If homocoupling persists base_solvent_details • Screen different bases (e.g., K3PO4, K2CO3, Cs2CO3).  K3PO4 is often effective for challenging couplings. • Use anhydrous solvents (e.g., dioxane, toluene) to minimize  protodeboronation, another common side reaction. • For aqueous systems, ensure vigorous stirring. base_solvent->base_solvent_details success Homocoupling Minimized temp_conc->success Problem Resolved temp_conc_details • Lowering the reaction temperature may disfavor homocoupling. • Adjusting the concentration of reactants can alter the reaction kinetics. temp_conc->temp_conc_details

Figure 1. Troubleshooting workflow for minimizing homocoupling.

Data on Reaction Parameter Optimization

While comprehensive quantitative data for the homocoupling of 4-cyanophenylboronic acid is not extensively published, the following tables summarize recommended conditions based on studies of electron-deficient arylboronic acids to minimize byproduct formation.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Observations
Pd(OAc)₂SPhos 1-3Bulky, electron-rich ligand often accelerates the desired cross-coupling, thereby minimizing side reactions. Highly recommended for electron-deficient boronic acids.
Pd(OAc)₂XPhos 1-3Similar to SPhos, effective for challenging couplings and can suppress homocoupling.
Pd(PPh₃)₄None2-5A Pd(0) source that does not require in-situ reduction, potentially reducing the amount of Pd(II) available for homocoupling.
PdCl₂(dppf)dppf2-5A common catalyst, but may be less effective at suppressing homocoupling with challenging substrates compared to bulky monophosphine ligands.

Table 2: Influence of Base and Solvent on Suzuki Coupling of Electron-Deficient Boronic Acids

BaseSolvent SystemTemperature (°C)Comments
K₃PO₄1,4-Dioxane/H₂O80-100A strong, non-nucleophilic base often effective in promoting transmetalation of electron-deficient boronic acids.
K₂CO₃Toluene/EtOH/H₂O80-100A common and cost-effective choice, but may be less effective than K₃PO₄ for challenging substrates.
Cs₂CO₃1,4-Dioxane80-110Highly soluble and effective base, though more expensive. Can be beneficial in difficult couplings.
Na₂CO₃Ethanol100A viable option, particularly in polar protic solvents.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Reaction of 4-Cyanophenylboronic Acid

This protocol is a starting point and may require further optimization for specific substrates.

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or Pd(PPh₃)₄) (1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Deoxygenation: Sparge the chosen solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide, 4-cyanophenylboronic acid, base, and ligand (if using a separate ligand).

  • Solvent Addition: Add the degassed solvent to the flask via a syringe.

  • Further Degassing: Subject the reaction mixture to a few cycles of vacuum/backfill with inert gas, or continue to bubble the inert gas through the solution for another 10-15 minutes.

  • Catalyst Addition: Add the palladium precatalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the desired product and the 4,4'-dicyanobiphenyl byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the desired product from the homocoupled byproduct and other impurities.

Mechanistic Considerations

Understanding the catalytic cycle is key to troubleshooting. The desired Suzuki-Miyaura cross-coupling and the undesired homocoupling pathways are depicted below.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst cross_product Ar-Ar' (Desired Product) reductive_elimination->cross_product pd2 Pd(II) transmetalation1 Transmetalation (Ar'-B(OH)2) pd2->transmetalation1 monoaryl_pd2 Ar'-Pd(II)-X transmetalation1->monoaryl_pd2 transmetalation2 Transmetalation (Ar'-B(OH)2) monoaryl_pd2->transmetalation2 diaryl_pd2_homo Ar'-Pd(II)-Ar' transmetalation2->diaryl_pd2_homo reductive_elimination_homo Reductive Elimination diaryl_pd2_homo->reductive_elimination_homo homo_product Ar'-Ar' (Homocoupled Byproduct) reductive_elimination_homo->homo_product pd0_homo Pd(0)L_n reductive_elimination_homo->pd0_homo Forms Pd(0) o2 O2 o2->pd2 pd0_homo->o2 Oxidation

Figure 2. Competing Suzuki-Miyaura and homocoupling pathways.

By implementing rigorous deoxygenation procedures and selecting an optimal catalyst system and reaction conditions, the formation of the undesired 4,4'-dicyanobiphenyl homocoupling product can be significantly minimized, leading to higher yields of the desired cross-coupled product and a more efficient synthetic process.

References

Technical Support Center: Cyanobiphenyl Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyanobiphenyl liquid crystal synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cyanobiphenyl liquid crystals, offering potential causes and solutions in a question-and-answer format.

Q1: My Friedel-Crafts acylation of biphenyl is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Friedel-Crafts acylation can stem from several factors. The most common issues include catalyst inactivity, sub-optimal reaction temperature, and impure reagents.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the resulting ketone product can form a stable complex with it, effectively removing the catalyst from the reaction cycle.[1]

  • Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]

  • Reagent Purity: The purity of the acylating agent (e.g., pentanoyl chloride) and the biphenyl substrate is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

  • Use Fresh Catalyst: Use a freshly opened container of AlCl₃ or purify the existing stock.

  • Optimize Catalyst Loading: Incrementally increase the molar ratio of the Lewis acid to the limiting reagent.

  • Adjust Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrates.

  • Purify Reagents: Ensure the purity of your biphenyl and acyl chloride before starting the reaction.

Q2: I am observing multiple products in my Friedel-Crafts acylation. Why is this happening?

The formation of multiple products can be due to polysubstitution, although this is less common in acylation than in alkylation because the acyl group deactivates the aromatic ring to further substitution.[1][2][3] However, if the starting biphenyl is highly activated, polysubstitution can occur. Another possibility is the presence of isomers (ortho, meta, para). The para-substituted product is generally favored due to less steric hindrance.

Q3: The yield of my Suzuki-Miyaura coupling to form the biphenyl core is poor. What are the key parameters to optimize?

The Suzuki-Miyaura coupling is a versatile reaction, but its efficiency depends on several factors. Key parameters to consider for optimization include the choice of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For instance, Pd(PPh₃)₄ is a commonly used catalyst.[4] The ligand can influence the stability and activity of the catalyst.

  • Base: The base plays a critical role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[4][5] The choice of base can depend on the specific substrates and solvent system.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.[4][5] The solvent system affects the solubility of the reagents and the reaction kinetics.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the catalyst or reactants.

  • Degassing: It is important to purge the reaction mixture with an inert gas (like nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

Q4: I am having trouble with the cyanation of my 4-alkyl-4'-bromobiphenyl. What are some effective methods and troubleshooting tips?

The conversion of the bromo group to a cyano group is a critical final step. The Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN), is a classic method for this transformation.[6][7][8]

  • Reaction Conditions: This reaction often requires high temperatures (150-250 °C) and a polar, high-boiling solvent like DMF or nitrobenzene.[7][9][10]

  • Improving Yield and Conditions: Recent studies have shown that the addition of ligands, such as L-proline, can promote the Rosenmund-von Braun reaction, allowing it to proceed at lower temperatures (80-120 °C) with improved yields.[10]

  • Purification: The workup for this reaction often involves decomposition of a complex mixture with ferric chloride and hydrochloric acid, followed by purification steps like column chromatography and crystallization.[9]

Frequently Asked Questions (FAQs)

Q5: What is a typical synthetic route for 4-pentyl-4'-cyanobiphenyl (5CB)?

A common and established pathway starts from 4-bromobiphenyl and involves three main steps[9]:

  • Friedel-Crafts Acylation: 4-bromobiphenyl is acylated with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a solvent like nitrobenzene to produce 4-bromo-4'-pentanoylbiphenyl.

  • Huang-Minlon Reduction: The ketone from the previous step is reduced to a methylene group using hydrazine hydrate and a base like potassium hydroxide in a high-boiling solvent such as diethylene glycol. This yields 4-bromo-4'-pentylbiphenyl.

  • Cyanation (Rosenmund-von Braun Reaction): The 4-bromo-4'-pentylbiphenyl is then reacted with cuprous cyanide (CuCN) in a solvent like dimethylformamide (DMF) under reflux to replace the bromine atom with a cyano group, yielding 4-pentyl-4'-cyanobiphenyl (5CB).[9]

Q6: What are common side products in the synthesis of cyanobiphenyls?

  • Friedel-Crafts Acylation: Polysubstituted products can form, especially with highly activated aromatic rings.[1] Isomers (ortho, meta) can also be produced, though the para product is usually major.

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid or the aryl halide are common side reactions. Deboronation (loss of the boronic acid group) can also occur, particularly with sterically hindered substrates.[11]

  • Cyanation: Incomplete reaction can leave starting material (the bromo-substituted biphenyl) in the final product.

Q7: What are the best practices for purifying the final cyanobiphenyl product to achieve high purity?

High purity is essential for the desired liquid crystalline properties. A multi-step purification process is often necessary[9]:

  • Column Chromatography: This is used to separate the desired product from unreacted starting materials and side products.

  • Crystallization: Crystallization from a suitable solvent (e.g., light petroleum) at low temperatures can significantly enhance purity.[9]

  • Vacuum Distillation: For further purification, vacuum distillation can be employed.[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagents and Setup:

    • In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Add a degassed solvent mixture (e.g., toluene/water 10:1, 10 mL).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield for Biphenyl Synthesis

EntryAryl HalideArylboronic AcidBaseSolventYield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O~85
24-BromotoluenePhenylboronic acidK₃PO₄1,4-Dioxane>90[4]
34-BromotoluenePhenylboronic acidNa₂CO₃DMF/H₂O~90
44-IodotoluenePhenylboronic acidK₂CO₃Toluene/H₂O>95

Note: Yields are approximate and can vary based on specific reaction conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyanation Biphenyl Biphenyl FC_Reaction Friedel-Crafts Acylation (AlCl3, Nitrobenzene) Biphenyl->FC_Reaction AcylChloride Pentanoyl Chloride AcylChloride->FC_Reaction Intermediate1 4-Acylbiphenyl FC_Reaction->Intermediate1 Reduction Huang-Minlon Reduction (Hydrazine, KOH) Intermediate1->Reduction Intermediate2 4-Alkylbiphenyl Reduction->Intermediate2 Cyanation Rosenmund-von Braun (CuCN, DMF) Intermediate2->Cyanation FinalProduct 4-Alkyl-4'-cyanobiphenyl Cyanation->FinalProduct

Caption: General synthetic workflow for 4-alkyl-4'-cyanobiphenyls.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling? check_reagents Are reagents pure and dry? start->check_reagents Start Here check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagents_no Purify starting materials. Use anhydrous solvents. check_reagents->reagents_no No check_catalyst Is the catalyst/ligand appropriate? check_conditions->check_catalyst Yes conditions_no Optimize temperature. Ensure proper degassing. Screen different bases. check_conditions->conditions_no No catalyst_no Screen different Pd catalysts. Screen different phosphine ligands. check_catalyst->catalyst_no No success Improved Yield check_catalyst->success Yes reagents_no->start conditions_no->start catalyst_no->start

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

Technical Support Center: Synthesis of MOF Crystals with Biphenyldicarbonitrile Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using biphenyldicarbonitrile linkers. The advice provided is based on established principles of MOF synthesis; where direct data for biphenyldicarbonitrile systems is limited, principles from analogous biphenyldicarboxylate systems are presented as a guiding framework.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs with biphenyldicarbonitrile linkers, presented in a question-and-answer format.

Issue 1: The product is amorphous or has low crystallinity according to Powder X-ray Diffraction (PXRD).

  • Question: My PXRD pattern shows broad peaks or no distinct peaks at all. How can I improve the crystallinity of my MOF?

  • Answer: Poor crystallinity is a common issue in MOF synthesis and can be influenced by several factors. Here are key parameters to investigate:

    • Solvent System: The choice of solvent is critical. While N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis, its decomposition at high temperatures can produce formic acid, which acts as an uncontrolled modulator. Consider using alternative solvents or solvent mixtures with different polarities to optimize linker and metal salt solubility and control the nucleation and growth rates.

    • Temperature and Reaction Time: The crystallization process is kinetically controlled. If the reaction temperature is too high or the time too short, rapid precipitation of amorphous material can occur. Conversely, a temperature that is too low may not provide enough energy for crystal growth. We recommend systematically screening a range of temperatures (e.g., 80°C to 150°C) and reaction times (e.g., 12 to 72 hours).

    • Modulator Addition: The absence of a modulator can lead to rapid, uncontrolled crystal growth and poor crystallinity. Modulators are molecules, typically monocarboxylic acids, that compete with the linker for coordination to the metal centers, slowing down the crystallization process and promoting the formation of more ordered, crystalline structures.[1][2]

Issue 2: The final product contains significant "missing linker" defects.

  • Question: Characterization (e.g., TGA, NMR) indicates a high concentration of missing linkers in my MOF. How can I minimize these defects?

  • Answer: Missing linker defects, where a linker molecule is absent from its expected position in the crystal lattice, can be intentionally engineered or arise as an unintentional flaw.[3][4] To reduce their concentration:

    • Modulator Concentration and pKa: The type and amount of modulator used are primary factors in defect formation.[1] High concentrations of modulators, especially those with a low pKa, can outcompete the biphenyldicarbonitrile linker for coordination sites, leading to a higher incidence of missing linker defects. Try reducing the molar equivalents of the modulator relative to the linker. It is beneficial to select a modulator with a pKa and structure similar to the linker to achieve a balanced competition that favors high crystallinity without excessive defect incorporation.[1]

    • Linker-to-Metal Ratio: Ensure that the stoichiometric ratio of linker to metal precursor is appropriate for the target MOF topology. A substoichiometric amount of linker can intentionally be used to create defects, so using a slight excess of the biphenyldicarbonitrile linker may help to ensure all coordination sites on the metal clusters are occupied.

Issue 3: The MOF crystals are too small or have a wide size distribution.

  • Question: My scanning electron microscopy (SEM) images show very small nanocrystals or a heterogeneous mix of crystal sizes. How can I grow larger, more uniform crystals?

  • Answer: Crystal size and uniformity are controlled by the balance between nucleation and crystal growth rates.

    • Adjusting Modulator Concentration: Modulators play a key role in controlling crystallite size.[1] Increasing the concentration of the modulator can lead to fewer nucleation events and promote the growth of larger crystals. Systematically varying the equivalents of the modulator is a key strategy for tuning crystal size.

    • Temperature Ramp: Instead of placing the reaction directly at the final synthesis temperature, a slow temperature ramp can be employed. This can help to separate the nucleation and growth phases, leading to the formation of a smaller number of initial nuclei that then grow into larger, more uniform crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of a modulator in the synthesis of MOFs with biphenyldicarbonitrile linkers?

    • A1: A modulator, typically a monocarboxylic acid like benzoic acid or formic acid, is an additive that competes with the biphenyldicarbonitrile linker to coordinate to the metal secondary building units (SBUs).[1][2] This competition slows down the rate of framework assembly, which is crucial for preventing rapid precipitation of amorphous material and promoting the growth of well-ordered crystals.[1] Modulators can also influence crystal size, morphology, and the concentration of defects within the MOF structure.[2][5]

  • Q2: What are common characterization techniques to identify and quantify defects in my MOF crystals?

    • A2: Several techniques are essential for characterizing defects:

      • Powder X-ray Diffraction (PXRD): While ideal for confirming crystal structure and phase purity, subtle changes in peak intensity and shape can hint at disorder.

      • Thermogravimetric Analysis (TGA): TGA can quantify missing linkers by comparing the observed weight loss corresponding to the organic linker with the theoretical value for a defect-free structure.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR or digested ¹H NMR can be used to quantify the ratio of linker to modulator molecules incorporated into the framework, providing direct evidence of linker deficiency.[1]

      • Gas Adsorption (BET analysis): An unexpectedly high surface area or pore volume may indicate the presence of missing linker or missing cluster defects, which create additional porosity.

      • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the coordination environment and oxidation state of the metal centers, which can be altered at defect sites.[6][7]

  • Q3: Can the choice of solvent affect the formation of defects?

    • A3: Yes, the solvent plays a significant role. The solubility of both the biphenyldicarbonitrile linker and the metal salt in the chosen solvent affects the concentration of building blocks in solution and thus the kinetics of crystallization. Furthermore, some solvents, like DMF, can decompose under solvothermal conditions to form species that act as modulators, influencing defect concentration. The use of mixed-solvent systems can be a powerful tool to fine-tune solubility and control crystal growth, thereby minimizing defects.

  • Q4: Is post-synthetic modification a viable strategy for correcting defects?

    • A4: Post-synthetic modification (PSM) can be a strategy to "heal" certain types of defects. For instance, missing linker defects, which leave open coordination sites on the metal clusters, can sometimes be filled by introducing the linker molecule under milder conditions after the initial synthesis is complete. This process, known as solvent-assisted linker exchange or healing, can improve the overall crystallinity and stability of the MOF.

Quantitative Data Summary

The following table summarizes key synthesis parameters and their impact on MOF properties, based on studies of Zr-based and other MOFs. These principles are expected to be applicable to MOFs synthesized with biphenyldicarbonitrile linkers.

ParameterVariableTypical RangeEffect on MOF Properties
Temperature Synthesis Temperature (°C)80 - 180Higher temperatures can increase crystallinity but may also promote defect formation or lead to less stable phases.[8]
Modulator Molar Equivalents (vs. Linker)10 - 100 eq.Increasing modulator concentration generally leads to larger crystals but can also increase the number of missing linker defects.[1]
Modulator pKa2 - 5A closer pKa match between the modulator and the linker can promote higher crystallinity.[1]
Solvent PolarityVariesSolvent choice affects linker/metal solubility and reaction kinetics, thereby influencing crystallinity and phase purity.
Reactants Linker/Metal Ratio1:1 to 2:1Sub-stoichiometric linker amounts can intentionally create defects. A slight excess may help reduce missing linker defects.

Experimental Protocols

Protocol 1: General Synthesis of a Zr-Biphenyldicarbonitrile MOF

This protocol is a representative procedure adapted from common methods for synthesizing Zr-based MOFs.

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve the zirconium salt (e.g., ZrCl₄, 0.03 g) and a modulator (e.g., benzoic acid, 0.22 g) in 10 mL of N,N-Dimethylformamide (DMF).[9]

    • To this solution, add the biphenyldicarbonitrile linker in a 1:1 molar ratio with the zirconium salt.

  • Solubilization and Reaction:

    • Cap the vial and sonicate the mixture for 10-15 minutes to ensure complete dissolution of all components.[9]

    • Place the sealed vial in a preheated oven at a specified temperature (e.g., 120°C) for 24-48 hours.[10]

  • Product Isolation and Washing:

    • After cooling the vial to room temperature, a crystalline powder should be visible.[10]

    • Centrifuge the mixture to pellet the MOF crystals. Decant the supernatant.[9]

    • Re-disperse the solid in fresh DMF and centrifuge again. Repeat this washing step three times to remove unreacted starting materials.[9][10]

  • Solvent Exchange and Activation:

    • After the final DMF wash, exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for 24 hours.

    • Collect the crystals by filtration or centrifugation and dry under vacuum at an elevated temperature (e.g., 150°C) to remove residual solvent from the pores and activate the MOF.[10]

Protocol 2: Characterization of Defects by ¹H NMR

This protocol allows for the quantification of missing linkers by analyzing the ratio of linker to modulator in the digested MOF.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the activated MOF into a glass vial.

  • Digestion:

    • Add a digesting agent. For many Zr-MOFs, a solution of deuterated sodium hydroxide (NaOD) in D₂O or hydrofluoric acid (HF) in DMSO-d₆ can be used. Caution: Handle HF with extreme care and appropriate personal protective equipment.

    • Sonicate the mixture until the MOF solid is completely dissolved.

  • NMR Analysis:

    • Transfer the resulting solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the biphenyldicarbonitrile linker and the incorporated modulator.

    • Calculate the molar ratio of linker to modulator. This ratio, when compared to the theoretical linker-to-metal ratio of the ideal structure, allows for the quantification of missing linker defects.

Visualizations

Experimental_Workflow Diagram 1: General Experimental Workflow for MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation cluster_characterization Characterization prep Dissolve Metal Salt, Linker & Modulator in Solvent react Solvothermal Reaction (Heating in Oven) prep->react Sonication wash Centrifugation & Washing with Fresh Solvent react->wash Cooling exchange Solvent Exchange (e.g., with Ethanol) wash->exchange activate Activation (Heating under Vacuum) exchange->activate char PXRD, TGA, SEM, Gas Adsorption, NMR activate->char Final Product

Caption: Diagram 1: General Experimental Workflow for MOF Synthesis

Defect_Control_Logic Diagram 2: Logic for Troubleshooting Poor Crystallinity start Initial Synthesis: Amorphous or Poorly Crystalline Product modulator Is a modulator being used? start->modulator temp_time Have temperature and time been optimized? modulator->temp_time Yes add_mod Action: Introduce a modulator (e.g., benzoic acid) modulator->add_mod No solvent Is the solvent system optimal? temp_time->solvent Yes optimize_temp Action: Screen a range of temperatures and reaction times temp_time->optimize_temp No optimize_mod Action: Adjust modulator concentration and/or type solvent->optimize_mod Yes, but still poorly crystalline optimize_solvent Action: Test alternative solvents or solvent mixtures solvent->optimize_solvent No add_mod->temp_time end_node Improved Crystallinity optimize_mod->end_node optimize_temp->solvent optimize_solvent->end_node

Caption: Diagram 2: Logic for Troubleshooting Poor Crystallinity

References

Technical Support Center: Scale-Up Synthesis of 4,4'-Biphenyldicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4,4'-biphenyldicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The two most prevalent methods for the industrial-scale synthesis of this compound are the Suzuki-Miyaura coupling and the Ullmann coupling. The Suzuki-Miyaura reaction typically involves the palladium-catalyzed cross-coupling of a 4-halobenzonitrile with a 4-cyanophenylboronic acid or its ester. The Ullmann reaction is a copper-catalyzed homocoupling of a 4-halobenzonitrile.[1][2][3]

Q2: What are the primary challenges when scaling up the Suzuki-Miyaura synthesis of this compound?

A2: Key challenges in scaling up the Suzuki-Miyaura synthesis include:

  • Catalyst Cost and Deactivation: Palladium catalysts can be expensive, and their activity can decrease over time, leading to incomplete conversion and the need for higher catalyst loading.[4]

  • Byproduct Formation: Side reactions can lead to impurities that are difficult to separate from the final product.

  • Purification: Removing residual palladium and other impurities to meet stringent purity requirements for pharmaceutical applications can be complex on a large scale.

  • Reaction Kinetics and Heat Transfer: Ensuring consistent mixing and temperature control in large reactors is crucial for reproducible results and to avoid runaway reactions.

Q3: What are the main difficulties encountered in the scale-up of the Ullmann coupling for this compound?

A3: The Ullmann coupling presents its own set of scale-up challenges:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (above 200°C), which can be energy-intensive and lead to thermal degradation of the product.[5][6]

  • Stoichiometric Copper: Classic Ullmann reactions may require stoichiometric amounts of copper, leading to significant metal waste and purification challenges.[7]

  • Exothermic Reactions: The Ullmann reaction can be exothermic, posing safety risks and difficulties in temperature control on an industrial scale.

  • Byproduct Formation: The formation of homocoupled byproducts and other impurities can complicate the purification process.

Q4: How can I effectively purify large quantities of this compound?

A4: Crystallization is the most common and effective method for purifying this compound on a large scale.[8] The choice of solvent is critical to achieve high purity and yield. A suitable solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature.[8] Common purification techniques also include washing the crude product with appropriate solvents to remove impurities. For very high purity requirements, techniques like activated carbon treatment followed by recrystallization may be employed.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Common Issues
Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction due to catalyst deactivation.- Ensure inert atmosphere (nitrogen or argon) to prevent oxygen from deactivating the palladium catalyst.[9] - Use fresh, high-quality catalyst and reagents. - Consider using a more robust ligand that protects the palladium center.
Poor solubility of reactants.- Select a solvent system that ensures all reactants are in solution at the reaction temperature. A mixture of an organic solvent and water is often used.[1]
High Levels of Impurities Formation of homocoupled byproducts.- Optimize the stoichiometry of the reactants. - Adjust the reaction temperature and time to minimize side reactions.
Residual palladium in the final product.- Employ a post-reaction treatment with a palladium scavenger. - Optimize the crystallization process to effectively remove metal impurities.
Inconsistent Results Batch-to-Batch Poor mixing or temperature control in the reactor.- Ensure adequate agitation for the scale of the reaction. - Implement precise temperature control to maintain the optimal reaction temperature.
Variability in raw material quality.- Establish strict quality control specifications for all starting materials, including the catalyst, boronic acid, and halide.
Ullmann Coupling: Troubleshooting Common Issues
Issue Possible Cause Recommended Solution
Low Conversion Insufficient catalyst activity.- Use activated copper powder or a more active copper catalyst. - Ensure the reaction temperature is high enough to drive the reaction to completion, but avoid excessive heat that could lead to degradation.[5]
Presence of inhibitors.- Ensure all reagents and solvents are free from impurities that could poison the copper catalyst.
Product Degradation Reaction temperature is too high or reaction time is too long.- Optimize the temperature and reaction time to find a balance between conversion and product stability.
Difficult Purification Presence of copper residues and byproducts.- Implement an effective workup procedure to remove copper salts, such as an acid wash. - Optimize the crystallization solvent system to selectively crystallize the desired product, leaving impurities in the mother liquor.
Safety Concerns (Exotherm) Poor heat dissipation in a large reactor.- Scale up the reaction in stages to better understand the thermal profile. - Ensure the reactor has adequate cooling capacity. - Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

Experimental Protocols

Key Experiment 1: Scale-Up Suzuki-Miyaura Synthesis of this compound

Objective: To synthesize this compound on a multi-gram scale with high purity and yield.

Materials:

  • 4-Bromobenzonitrile

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with 4-bromobenzonitrile, 4-cyanophenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate flask, palladium(II) acetate and triphenylphosphine are dissolved in toluene under a nitrogen atmosphere to form the active Pd(0) catalyst.

  • Reaction: The catalyst solution is transferred to the main reactor. Toluene and water are added as solvents. The reaction mixture is heated to reflux under a nitrogen atmosphere and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/heptane mixture) to afford pure this compound.

Key Experiment 2: Scale-Up Ullmann Homocoupling for this compound Synthesis

Objective: To synthesize this compound via a copper-catalyzed homocoupling reaction at a larger scale.

Materials:

  • 4-Chlorobenzonitrile or 4-Bromobenzonitrile

  • Copper powder (activated)

  • High-boiling solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

Procedure:

  • Catalyst Activation (if necessary): Copper powder can be activated by washing with a dilute acid solution, followed by water and acetone, and then dried under vacuum.

  • Reactor Setup: A reactor equipped with a high-torque mechanical stirrer, a high-temperature condenser, and a nitrogen inlet is charged with the 4-halobenzonitrile and the activated copper powder.

  • Reaction: A high-boiling solvent is added, and the mixture is heated to a high temperature (typically > 200°C) under a nitrogen atmosphere.[5] The reaction is stirred vigorously to ensure good mixing of the heterogeneous mixture.

  • Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by HPLC or Gas Chromatography (GC).

  • Workup: After completion, the reaction mixture is cooled. The excess copper is filtered off. The filtrate is then poured into water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then dried. Further purification is achieved by recrystallization from a suitable solvent to obtain pure this compound.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex Ar-X transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar Ar-Pd(II)L2-Ar' transmetalation->pd_ar_ar ar_boronic Ar'B(OH)2 ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Coupling_Workflow start Start: 4-Halobenzonitrile + Copper Catalyst reaction High Temperature Reaction in High-Boiling Solvent start->reaction monitoring Reaction Monitoring (HPLC/GC) reaction->monitoring workup Workup: - Cool Reaction - Filter Copper - Precipitate in Water monitoring->workup Reaction Complete purification Purification: - Collect Crude Solid - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the Ullmann homocoupling synthesis.

Troubleshooting_Logic start Low Yield in Scale-Up? check_conversion Check Reaction Conversion (HPLC/TLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion check_conversion->complete catalyst_issue Catalyst Deactivation/ Insufficient Loading? incomplete->catalyst_issue Yes temp_issue Suboptimal Temperature? incomplete->temp_issue No purification_loss Product Loss During Purification? complete->purification_loss optimize_catalyst Optimize Catalyst System/ Increase Loading catalyst_issue->optimize_catalyst Yes optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp Yes optimize_purification Optimize Crystallization/ Workup Procedure purification_loss->optimize_purification Yes

Caption: Decision tree for troubleshooting low yield in scale-up synthesis.

References

identifying impurities in 4,4'-biphenyldicarbonitrile by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Analysis of 4,4'-Biphenyldicarbonitrile

This guide provides troubleshooting advice and frequently asked questions to assist researchers in identifying impurities in this compound samples using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I might find in my this compound sample?

A1: Common impurities often originate from unreacted starting materials or side reactions during synthesis. Based on typical synthetic routes like Suzuki or Ullmann coupling followed by cyanation, potential impurities include:

  • Biphenyl: Formed from dehalogenation of precursors.

  • 4-Cyanobiphenyl: An intermediate or product of incomplete dicyanation.

  • 4-Bromobiphenyl or 4-Iodobiphenyl: Unreacted starting materials from a coupling reaction.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., DMF, Toluene, Dioxane).

Q2: What are the characteristic ¹H and ¹³C NMR signals for pure this compound?

A2: In a suitable deuterated solvent like CDCl₃, pure this compound exhibits a simple, symmetric NMR spectrum. Due to the molecule's symmetry, only two distinct proton signals and five carbon signals are expected for the aromatic rings. The characteristic peaks are detailed in Tables 1 and 2.[1][2]

Q3: How can I distinguish the signals of 4-cyanobiphenyl from my main product?

A3: 4-cyanobiphenyl lacks the symmetry of this compound. Its ¹H NMR spectrum will be more complex, showing distinct signals for both the cyanophenyl and the unsubstituted phenyl rings, typically spanning a range from 7.4 to 7.8 ppm. The integration will not follow the simple 1:1 ratio seen for the two doublets of the main product. Its ¹³C NMR spectrum will show more than five signals in the aromatic region.

Q4: My sample contains biphenyl as an impurity. What NMR signals should I look for?

A4: Biphenyl also has a high degree of symmetry, but its protons are in a different chemical environment compared to this compound. In the ¹H NMR spectrum, biphenyl typically shows three distinct multiplets between 7.3 and 7.6 ppm.[3] These signals will likely overlap but can be distinguished from the sharp doublets of the dinitrile product.

Q5: What is the recommended solvent for preparing my NMR sample?

A5: The choice of solvent depends on the solubility of your sample. This compound has limited solubility in chloroform-d (CDCl₃) at room temperature but is often sufficient for routine ¹H NMR. For ¹³C NMR or for samples with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a better choice. Always check for residual solvent peaks from your chosen deuterated solvent (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

Troubleshooting Guide

Q: I see more peaks in my ¹H NMR spectrum than expected. What is the first step?

A: First, identify peaks from the deuterated solvent and known contaminants. A peak around 1.5-1.6 ppm is often water, while a small multiplet at ~1.26 ppm or a singlet at ~0.88 ppm could indicate grease. Once these are ruled out, compare the remaining unknown signals to the chemical shifts of likely impurities listed in Table 1.

Q: The resolution of my spectrum is poor, and the peaks are broad. How can I improve it?

A: Poor resolution can be caused by several factors:

  • Particulate Matter: Your sample may not be fully dissolved. Visually inspect the NMR tube for any solids. If present, filter the sample through a small plug of glass wool in a pipette.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. These are difficult to remove but can sometimes be minimized by passing the sample solution through a short column of Celite.

  • Shimming: The spectrometer's magnetic field may need to be optimized ("shimmed"). This is an instrument-specific procedure. If you are unsure how to do this, consult the instrument manager.

  • Concentration: A solution that is too concentrated can also lead to broader peaks. Try diluting your sample.

Q: The integration values for my peaks don't make sense. What could be the issue?

A: Inaccurate integration is often due to:

  • Overlapping Peaks: If an impurity peak is too close to a product peak, it can interfere with accurate integration.

  • Poor Phasing and Baseline Correction: After data acquisition, the spectrum must be properly phased and the baseline corrected to be flat. Automated routines can sometimes fail, requiring manual adjustment.

  • Insufficient Relaxation Delay (Quantitative Analysis): For accurate quantification, especially in ¹³C NMR, the delay time (d1) between scans must be long enough (typically 5 times the longest T₁ relaxation time) to allow all nuclei to fully relax. If this is not done, signals from nuclei with long T₁ times (like quaternary carbons) will have artificially low integrals.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical NMR chemical shifts for this compound and common impurities recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data (CDCl₃)

CompoundProtonsChemical Shift (δ ppm)Multiplicity
This compound [1]H ortho to CN~7.78d
H meta to CN~7.70d
Biphenyl [3]H-2, H-6, H-2', H-6'~7.59m
H-3, H-5, H-3', H-5'~7.44m
H-4, H-4'~7.35m
4-Cyanobiphenyl Aromatic H's7.40 - 7.80m

d = doublet, m = multiplet

Table 2: ¹³C NMR Data (CDCl₃)

CompoundCarbonsChemical Shift (δ ppm)
This compound [2]C-4, C-4' (ipso to CN)~112.3
C-1, C-1' (ipso-ipso)~144.5
CH ortho to CN~132.8
CH meta to CN~128.1
CN~118.4
Biphenyl C-1, C-1'~141.2
C-2, C-6, C-2', C-6'~127.2
C-3, C-5, C-3', C-5'~127.2
C-4, C-4'~128.7
4-Cyanobiphenyl Aromatic C's & CN110 - 146 (expect 7 signals)

Experimental Protocols

Protocol: NMR Sample Preparation for Impurity Identification

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Select and Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial using a clean pipette.

  • Dissolve the Sample: Cap the vial and gently agitate it to dissolve the solid. If necessary, use a vortex mixer or brief sonication to ensure the sample is fully dissolved. A homogeneous solution is critical for high-quality spectra.

  • Filter (if necessary): If any solid particles remain, filter the solution into a clean NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically around 4-5 cm).

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Acquire Spectrum: Place the sample in the spectrometer. Allow a few minutes for the sample to reach thermal equilibrium before starting the data acquisition.

Mandatory Visualization

The following workflow provides a logical process for identifying an unknown signal in an NMR spectrum.

G start Observe Unknown Peak(s) in NMR Spectrum check_solvent Compare to known solvent & contaminant peaks (Water, Grease, etc.) start->check_solvent is_contaminant Is it a common contaminant? check_solvent->is_contaminant contaminant_identified Impurity Identified: Non-Process Related is_contaminant->contaminant_identified  Yes compare_impurities Compare chemical shift & multiplicity to known process impurities (See Tables 1 & 2) is_contaminant->compare_impurities No is_known_impurity Does it match a known impurity? compare_impurities->is_known_impurity impurity_identified Impurity Tentatively Identified is_known_impurity->impurity_identified  Yes further_analysis Requires Further Analysis: 2D NMR (COSY, HSQC) or LC-MS is_known_impurity->further_analysis No spiking Perform Spiking Experiment: Add a small amount of the suspected impurity to the NMR sample and re-acquire impurity_identified->spiking signal_increase Did the signal intensity of the unknown peak increase? spiking->signal_increase impurity_confirmed Impurity Identity Confirmed signal_increase->impurity_confirmed  Yes signal_increase->further_analysis No

Caption: Workflow for the identification of unknown impurities via NMR spectroscopy.

References

Technical Support Center: HPLC Analysis of 4,4'-Dicyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 4,4'-dicyanobiphenyl, with a primary focus on resolving peak overlap.

Troubleshooting Guide: Resolving Peak Overlap

Question: I am observing peak overlap between my main peak for 4,4'-dicyanobiphenyl and an impurity. How can I improve the resolution?

Answer:

Peak overlap, or co-elution, is a common challenge in HPLC analysis. To resolve the overlapping peaks of 4,4'-dicyanobiphenyl and a closely eluting impurity, a systematic approach to method development and optimization is recommended. The primary factors influencing resolution are the choice of stationary phase, the composition of the mobile phase, and other chromatographic parameters such as temperature and flow rate.

Step 1: Evaluate and Optimize the Stationary Phase

The choice of HPLC column, specifically the stationary phase, is the most powerful tool for altering selectivity.[1] If you are currently using a standard C18 column, which separates compounds primarily based on hydrophobicity, consider switching to a column with a different retention mechanism.[2]

For aromatic compounds like 4,4'-dicyanobiphenyl, a biphenyl stationary phase is an excellent alternative.[3][4] Biphenyl columns provide a mixed-mode retention mechanism that includes not only hydrophobic interactions but also π-π interactions with the aromatic rings of the stationary phase.[2] This can significantly enhance the selectivity for aromatic analytes and their related substances, often leading to baseline separation where a C18 column fails.[3][4]

  • Recommendation: Switch to a biphenyl HPLC column. The enhanced π-π interactions can provide alternative selectivity for aromatic compounds like 4,4'-dicyanobiphenyl and its impurities.[2][3]

Step 2: Optimize the Mobile Phase Composition

The mobile phase composition plays a critical role in achieving optimal separation.[5][6] Key parameters to adjust include the organic modifier, the aqueous component (including pH and buffers), and the elution mode (isocratic vs. gradient).

  • Organic Modifier: The choice and concentration of the organic solvent in the mobile phase directly impact retention and selectivity.

    • Solvent Type: If you are using acetonitrile, consider switching to methanol, or vice versa. The differences in solvent polarity and hydrogen bonding capacity can alter the elution order and improve resolution.[3]

    • Solvent Strength: Adjusting the percentage of the organic modifier in the mobile phase is a fundamental step in method development.[5] A lower percentage of organic solvent will generally increase retention times, potentially improving the separation of closely eluting peaks.

  • Aqueous Phase and pH: For ionizable compounds, the pH of the mobile phase is a critical parameter. While 4,4'-dicyanobiphenyl is a neutral compound, impurities may have ionizable functional groups.

    • Recommendation: If the nature of the impurity is unknown, perform a pH screening study (e.g., from pH 3 to 8) to assess its impact on retention and selectivity.

  • Gradient Elution: If an isocratic method (constant mobile phase composition) does not provide adequate separation, a gradient elution can be employed. A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can significantly improve the resolution of closely eluting peaks.[6]

Step 3: Adjust Other Chromatographic Parameters

  • Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down the diffusion of analytes. Conversely, increasing the temperature can decrease viscosity and analysis time, but may also reduce resolution.

  • Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the analyte to interact with the stationary phase, leading to more efficient separation.[5] However, this will also increase the run time.

Experimental Protocol: Method Development for Resolving Peak Overlap

The following is a detailed protocol for systematically developing an HPLC method to resolve 4,4'-dicyanobiphenyl from a closely eluting impurity.

  • Initial Column Screening:

    • Columns:

      • C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Biphenyl column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm

    • Procedure: Inject a solution containing 4,4'-dicyanobiphenyl and the impurity onto both columns and compare the chromatograms for selectivity and resolution.

  • Mobile Phase Optimization (on the most promising column from Step 1):

    • Organic Modifier Screen: Repeat the gradient analysis from Step 1, but replace acetonitrile with methanol as Mobile Phase B. Compare the selectivity to the acetonitrile gradient.

    • Gradient Optimization: Based on the initial screening, optimize the gradient to focus on the elution window of the target compounds. For example, if the peaks of interest elute between 40% and 60% B, a shallower gradient in this range (e.g., 40-60% B over 15 minutes) should be tested.

    • Isocratic Hold: If a gradient is not necessary, determine the optimal isocratic mobile phase composition from the gradient data and run an isocratic analysis.

  • Fine-Tuning:

    • Temperature: Evaluate the effect of temperature by running the optimized method at different temperatures (e.g., 25 °C, 30 °C, and 40 °C).

    • Flow Rate: Assess the impact of flow rate by testing lower flow rates (e.g., 0.8 mL/min) to improve resolution if necessary.

Data Presentation: Impact of Stationary Phase on Resolution

The following table summarizes hypothetical data illustrating the potential improvement in resolution when switching from a C18 to a Biphenyl column for the separation of 4,4'-dicyanobiphenyl and a closely related impurity.

Stationary PhaseRetention Time (4,4'-dicyanobiphenyl) (min)Retention Time (Impurity) (min)Resolution (Rs)
C188.528.651.2
Biphenyl9.239.872.5

Note: Higher Rs values indicate better separation. A resolution of 1.5 is generally considered baseline separation.

Visualization of Troubleshooting Workflow

G start Peak Overlap Observed c18_check Are you using a C18 column? start->c18_check change_column Switch to a Biphenyl Column c18_check->change_column Yes optimize_mp Optimize Mobile Phase c18_check->optimize_mp No change_column->optimize_mp organic_modifier Change Organic Modifier (Acetonitrile vs. Methanol) optimize_mp->organic_modifier gradient Optimize Gradient Profile (Shallow Gradient) organic_modifier->gradient temp_flow Adjust Temperature and/or Flow Rate gradient->temp_flow resolution_ok Resolution Acceptable? temp_flow->resolution_ok resolution_ok->optimize_mp No, re-evaluate end Method Optimized resolution_ok->end Yes

Caption: Troubleshooting workflow for resolving peak overlap in HPLC.

Frequently Asked Questions (FAQs)

Q1: My peak for 4,4'-dicyanobiphenyl is tailing. What could be the cause and how can I fix it?

A1: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: Residual silanols on the silica surface of the column can interact with the analyte, causing tailing. This is less likely for a non-polar compound like 4,4'-dicyanobiphenyl unless an impurity is the cause. Lowering the pH of the mobile phase can help suppress silanol interactions.[7]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[7]

  • Column Degradation: The column itself may be degraded. If other troubleshooting steps fail, it may be time to replace the column.

Q2: I am seeing a drift in the baseline of my chromatogram. What should I do?

A2: Baseline drift is often related to the mobile phase or the detector:

  • Mobile Phase Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important for gradient elution.

  • Mobile Phase Composition: If you are using a UV-absorbing additive in your mobile phase (e.g., trifluoroacetic acid), a slight mismatch in its concentration between the two mobile phase solvents can cause a drifting baseline during a gradient run.[7]

  • Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.

  • Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline. Ensure you are operating within the column's recommended temperature and pH range.[8]

Q3: My retention times are shifting from one injection to the next. What is the likely cause?

A3: Retention time shifts are typically due to a lack of stability in the HPLC system:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. A 1% change in the organic solvent composition can cause a 5-15% change in retention time.[9] Ensure accurate and consistent preparation of the mobile phase.

  • Column Temperature: Fluctuations in the column temperature will cause retention times to shift. Use a column oven to maintain a constant temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can cause retention time variability.

Visualization of HPLC Parameter Relationships

G cluster_params Adjustable Parameters cluster_effects Chromatographic Effects sp Stationary Phase (e.g., C18, Biphenyl) selectivity Selectivity (α) sp->selectivity mp Mobile Phase (% Organic, Solvent Type, pH) mp->selectivity retention Retention (k) mp->retention temp Temperature temp->selectivity efficiency Efficiency (N) temp->efficiency temp->retention flow Flow Rate flow->efficiency resolution Peak Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

References

managing thermal degradation during processing of biphenyldicarbonitrile polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biphenyldicarbonitrile-based polymers, including closely related phthalonitrile resins. The information provided is intended to help manage thermal degradation and other processing challenges commonly encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical processing challenges associated with biphenyldicarbonitrile polymers?

A1: Biphenyldicarbonitrile polymers, like other high-performance thermosets such as phthalonitrile resins, present several processing challenges. These include high melting points of the monomers and high curing temperatures, which can lead to thermal degradation if not carefully controlled.[1] The polymerization of neat phthalonitrile compounds can also be sluggish, necessitating the use of curing agents.[2] Achieving a void-free, homogeneous network structure is crucial for optimal thermal and mechanical properties.[3]

Q2: How can I lower the curing temperature of my biphenyldicarbonitrile resin system?

A2: Several strategies can be employed to lower the curing temperature. The use of curing agents is the most common approach. Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), and various metal salts have been shown to reduce the curing temperature.[1] Ionic liquids have also been explored as a new class of curing agents that can promote the curing process at lower temperatures.[2] Additionally, creating prepolymers or blending with other resins can improve processability and lower cure temperatures.[2][4]

Q3: What is a typical cure cycle for a biphenyldicarbonitrile-based resin?

A3: A typical cure cycle involves a multi-step process with gradual temperature increases to ensure complete reaction and minimize thermal stress. While the exact cycle depends on the specific monomer, curing agent, and application, a general procedure can be outlined. For example, a common approach involves an initial cure at a lower temperature (e.g., 240-280°C for 2 hours at each step) followed by a post-curing stage at higher temperatures (e.g., 300-375°C for 4-8 hours).[2] The post-curing step is critical for developing the final network structure and achieving the desired high-temperature properties.[5]

Q4: How does the post-curing temperature affect the final properties of the polymer?

A4: The post-curing temperature has a significant impact on the mechanical properties and long-term thermal oxidative stability of the polymer.[5] Post-curing at excessively high temperatures can lead to increased brittleness and a faster decline in mechanical strength during thermal aging.[5][6] Conversely, a lower post-curing temperature can result in better retention of mechanical properties over time, although it may not achieve the absolute maximum glass transition temperature.[5][6] Finding the optimal post-curing temperature is a trade-off between achieving maximum crosslinking and minimizing material degradation.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the processing of biphenyldicarbonitrile polymers and provides potential causes and solutions.

Problem Possible Causes Recommended Solutions
Voids or Porosity in the Cured Polymer - Trapped volatiles or air bubbles during processing.[7][8]- Incomplete resin impregnation of reinforcement (if applicable).- Too rapid heating during the cure cycle.- Degas the resin melt under vacuum before curing.[9]- Optimize the resin viscosity for better impregnation.- Use a slower, more controlled heating ramp during the cure cycle.[9]
Brittle or Cracked Cured Polymer - Excessive crosslinking due to overly aggressive curing conditions (too high temperature or too long duration).[5]- Internal stresses from rapid cooling.[10]- Incomplete curing, leaving unreacted material.- Optimize the post-curing temperature and time to balance crosslinking and degradation.[5][6]- Implement a controlled cooling ramp after curing.- Ensure the cure cycle is sufficient for complete reaction by using techniques like DSC to monitor the extent of cure.[11]
Discoloration of the Polymer - Thermal degradation due to excessive processing temperatures or prolonged exposure to heat.[3]- Oxidation of the polymer at elevated temperatures.[5]- Impurities in the monomer or curing agent.- Carefully control the processing temperature to stay below the degradation onset.[3]- Process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]- Use high-purity starting materials.
Poor Mechanical Properties - Incomplete curing leading to a poorly formed network.[5]- Thermal degradation causing chain scission.- Presence of voids or other defects.[1][8]- Verify the cure cycle and ensure it is adequate for the specific resin system.[11]- Lower the processing temperature or shorten the time at high temperatures.[3]- Implement measures to reduce voids and improve sample quality.[9]
High Melt Viscosity - The inherent chemical structure of the monomer.- Premature curing or gelation during melting.- Modify the resin by creating a prepolymer or blending with a lower viscosity resin.[2][4]- Use a reactive plasticizer to improve flow.[9]- Carefully control the temperature during melting to avoid initiating the cure reaction prematurely.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the processing and thermal properties of biphenyldicarbonitrile and related phthalonitrile polymers.

Table 1: Thermal Properties of Phthalonitrile Resins

Resin SystemCuring AgentPost-Cure Temperature (°C)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C) in N₂Char Yield at 800°C in N₂ (%)
Bisphenol A-based Phthalonitrile (BPA-PN)[3]4-(4-aminophenoxy)-phthalonitrile (4-APN)Not specified>400~500Not specified
Eugenol-based Phthalonitrile (EPN)[3]4-APN350>400524-54277-80
Guaiacol-based Phthalonitrile (GPN)[3]4-APN350>400510-506≥74
Biphenyl Phthalonitrile (BPh) with carborane modifier[2]-375Not specified>500>80
Fluorinated Phthalonitrile (PBDP)[4]4-(aminophenoxy)phthalonitrile (APPH)Not specified>400501Not specified

Table 2: Effect of Post-Curing Temperature on Mechanical Properties of a Phthalonitrile Composite [5]

Post-Curing Temperature (°C)Initial Flexural Strength (MPa)Flexural Strength after 200h at 280°C (MPa)Flexural Strength after 200h at 300°C (MPa)
330~107~82~43
350~105~20<20
375~95<20<20

Experimental Protocols

1. Protocol for Determining Cure Kinetics using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the heat of reaction and model the cure kinetics of a biphenyldicarbonitrile resin system.[11][12]

  • Methodology:

    • Accurately weigh 5-10 mg of the uncured resin mixture into a DSC pan.

    • Perform non-isothermal scans at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) under a nitrogen atmosphere.

    • Integrate the exothermic peak to determine the total heat of reaction (ΔH_total).

    • The degree of cure (α) at any given temperature can be calculated as the ratio of the heat evolved up to that temperature (ΔH_T) to the total heat of reaction (α = ΔH_T / ΔH_total).

    • Use model-free (isoconversional) or model-fitting methods to determine the activation energy (Ea) and reaction order (n) of the curing reaction.[11][13]

2. Protocol for Melt Processing and Curing of a Biphenyldicarbonitrile Resin

  • Objective: To prepare a cured biphenyldicarbonitrile polymer sample.

  • Methodology:

    • Thoroughly mix the biphenyldicarbonitrile monomer with the desired curing agent.

    • Place the mixture in a vacuum oven and heat to a temperature above the monomer's melting point but below the curing onset temperature to degas the sample.[9]

    • Transfer the molten resin to a preheated mold.

    • Place the mold in a programmable oven or press.

    • Execute a staged cure cycle, for example:

      • Ramp to 240°C and hold for 2 hours.

      • Ramp to 280°C and hold for 2 hours.

      • Ramp to 320°C and hold for 2 hours.[2]

    • Follow with a post-curing stage, for example:

      • Ramp to 350°C and hold for 4 hours.[2]

    • Allow the sample to cool down to room temperature in a controlled manner to prevent thermal shock.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis Monomer Biphenyldicarbonitrile Monomer Mixing Mixing Monomer->Mixing CuringAgent Curing Agent CuringAgent->Mixing Degassing Degassing (Vacuum Oven) Mixing->Degassing Molding Mold Filling Degassing->Molding Curing Staged Curing Molding->Curing PostCuring Post-Curing Curing->PostCuring DSC DSC Analysis PostCuring->DSC TGA TGA Analysis PostCuring->TGA DMA DMA Analysis PostCuring->DMA MechTest Mechanical Testing PostCuring->MechTest

Caption: Experimental workflow for processing and characterizing biphenyldicarbonitrile polymers.

Logical_Relationship cluster_params Processing Parameters cluster_props Polymer Properties Temp Curing Temperature Degradation Thermal Degradation Temp->Degradation Increases ThermalStab Thermal Stability Temp->ThermalStab Affects Time Curing Time Time->Degradation Increases Time->ThermalStab Affects Atmosphere Processing Atmosphere Atmosphere->Degradation Inert gas decreases MechProps Mechanical Properties Degradation->MechProps Decreases Degradation->ThermalStab Decreases

Caption: Influence of processing parameters on thermal degradation and polymer properties.

References

effect of base and solvent on Suzuki coupling for dinitrile compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of dinitrile compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of dinitrile compounds challenging?

A1: Dinitrile compounds present unique challenges in Suzuki coupling due to the strong electron-withdrawing nature of the nitrile (-CN) groups. This electronic property can significantly influence the reactivity of the aryl halide and the stability of the organoboron reagent, impacting several steps of the catalytic cycle. Key considerations include:

  • Slower Oxidative Addition: The electron-deficient nature of the aryl halide can slow down the rate-determining oxidative addition step to the Pd(0) catalyst.[1][2]

  • Instability of Boronic Acids: Boronic acids bearing electron-withdrawing groups can be prone to side reactions like protodeboronation.[1]

  • Ligand Selection: The choice of ligand is crucial to facilitate the catalytic cycle with electron-deficient substrates.[3]

Q2: What is the general role of the base in the Suzuki coupling reaction?

A2: The base is a critical component of the Suzuki-Miyaura coupling and plays several key roles in the catalytic cycle:[2][4][5]

  • Activation of the Organoboron Reagent: The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.

  • Facilitating Transmetalation: The activated boronate transfers its organic group to the palladium center.

  • Regeneration of the Catalyst: The base is involved in the steps that regenerate the active Pd(0) catalyst.

Q3: How does the choice of solvent affect the Suzuki coupling of dinitrile compounds?

A3: The solvent influences the solubility of reactants, reagents, and the catalyst, and can also affect the reaction mechanism and selectivity.[6][7] For dinitrile compounds, which are often polar, the solvent system can be critical for achieving good yields.

  • Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are commonly used.[6]

  • Aqueous Mixtures: Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed to dissolve the inorganic base and facilitate the reaction.[8][9] The addition of water can be crucial for the activity of certain bases.[10]

  • Solvent Polarity and Selectivity: In some cases, the polarity of the solvent can influence the chemoselectivity of the coupling reaction, particularly when multiple reactive sites are present on the substrate.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Catalyst Activity • Ensure the palladium precatalyst is properly activated to Pd(0).[1] • Consider using a more active precatalyst, such as a Buchwald-type G3 or G4 precatalyst. • Increase the catalyst loading, although this should be a last resort.
Poor Choice of Base • The base may be too weak to activate the boronic acid effectively. Try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[11] • The base may be poorly soluble in the reaction solvent. Consider adding water as a co-solvent or using a more soluble base.[8]
Inappropriate Solvent • Ensure all reactants are soluble in the chosen solvent system. Dinitrile compounds may require more polar solvents like DMF or dioxane. • If using an inorganic base, a biphasic system with water may improve results.[7]
Ligand Incompatibility • For electron-deficient substrates like dinitriles, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[1][3]
Protodeboronation of Boronic Acid • This side reaction is common with electron-deficient boronic acids.[1] • Use a milder base (e.g., KF or K₃PO₄). • Use the boronic acid as its pinacol ester derivative (Bpin) for increased stability.[1] • Ensure anhydrous conditions if water is not required for the chosen base.
Presence of Oxygen • Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to homocoupling.[1]

Problem 2: Formation of Homocoupling Byproducts

Possible Cause Troubleshooting Steps
Oxygen in the Reaction Mixture • This is a primary cause of homocoupling of the boronic acid.[1] Improve the degassing procedure for all reagents and solvents. Maintain a positive pressure of an inert gas throughout the reaction.
Use of a Pd(II) Precatalyst • Pd(II) sources can promote homocoupling during their reduction to Pd(0).[1] While common, if homocoupling is severe, consider a Pd(0) source or a precatalyst that is more efficiently reduced.
Reaction Conditions • High temperatures and prolonged reaction times can sometimes increase the likelihood of side reactions. Optimize the temperature and monitor the reaction to stop it upon completion.

Data on Base and Solvent Effects

The optimal choice of base and solvent is highly substrate-dependent. The following tables summarize general trends observed in Suzuki-Miyaura coupling reactions, which can serve as a starting point for the optimization of reactions with dinitrile compounds.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseTypical Solvent SystemRelative StrengthNotes
Na₂CO₃ Dioxane/H₂O, Toluene/H₂OModerateA common and cost-effective choice.[11]
K₂CO₃ Dioxane/H₂O, DMF/H₂OModerateWidely used, effective for many standard couplings.[9][12]
K₃PO₄ Toluene, Dioxane (often anhydrous)StrongOften effective for challenging substrates and can be used in anhydrous conditions.[3] Good for base-sensitive substrates.
Cs₂CO₃ Dioxane, THFStrongHighly effective, often providing higher yields, but more expensive.[13]
KF Toluene, THFMildA mild base that can be effective in preventing side reactions with base-labile groups.[14]
Organic Bases (e.g., TEA) Organic SolventsWeakGenerally less effective for Suzuki coupling compared to inorganic bases.[15]

Yields are highly dependent on the specific substrates, catalyst, and ligand used.

Table 2: Common Solvents Used in Suzuki Coupling Reactions

SolventPropertiesTypical Use Case
Toluene Non-polarOften used with a water co-solvent for biphasic reactions. Good for a wide range of temperatures.[8]
Dioxane Polar aproticA very common solvent, often mixed with water. Good for dissolving a variety of substrates.[7]
Tetrahydrofuran (THF) Polar aproticLower boiling point than dioxane, suitable for reactions at moderate temperatures.[6]
Dimethylformamide (DMF) Polar aproticHigh boiling point, good for dissolving polar substrates and for reactions requiring higher temperatures.[6][15]
Ethanol/Water Mixtures Polar protic"Green" solvent systems that can be effective, especially with water-soluble bases.[8]

Experimental Protocols

General Protocol for Suzuki Coupling of a Halogenated Dinitrile

This is a representative protocol and should be optimized for specific substrates.

Materials:

  • Halogenated dinitrile (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated dinitrile, arylboronic acid (or ester), palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield CheckDegassing Properly Degassed? Start->CheckDegassing CheckDegassing->Start No, Degas & Retry ChangeBase Screen Bases (e.g., K3PO4, Cs2CO3) CheckDegassing->ChangeBase Yes ChangeSolvent Screen Solvents (e.g., Dioxane, DMF) ChangeBase->ChangeSolvent ChangeLigand Screen Ligands (e.g., SPhos, XPhos) ChangeSolvent->ChangeLigand OptimizeTemp Optimize Temperature ChangeLigand->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: A troubleshooting workflow for optimizing low-yield Suzuki coupling reactions.

References

Technical Support Center: Strategies to Avoid Dehalogenation in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for biphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate dehalogenation side reactions in common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of biphenyl synthesis?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) where the aryl halide starting material is reduced, replacing the halogen atom with a hydrogen atom.[1] This results in the formation of an undesired arene byproduct instead of the target biphenyl, consequently lowering the overall yield of the desired product.

Q2: What is the primary mechanism of dehalogenation?

A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This reactive intermediate can arise from several sources, including the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[1] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to produce the dehalogenated arene (Ar-H) and regenerate the palladium(0) catalyst.[1]

Q3: Which types of aryl halides are most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction, while aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]

Q4: Are certain substrates more prone to dehalogenation?

A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] The nitrogen atom in heterocyclic systems can coordinate to the palladium catalyst, complicating the reaction. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which may influence the reaction outcome.[1][3] In many cases, protection of the N-H group can suppress dehalogenation.[3][4]

Q5: How does the choice of organometallic reagent (boronic acid, organostannane, organozinc) influence dehalogenation?

A5: While the aryl halide is a primary factor, a slow transmetalation step can increase the lifetime of the Ar-Pd-X intermediate, providing more opportunity for competing dehalogenation. Therefore, using highly active and stable organometallic reagents is crucial. For Suzuki reactions, the purity of the boronic acid or ester is important, as impurities can inhibit the catalyst or participate in side reactions.[5] For Stille and Negishi couplings, the purity and stability of the organostannane and organozinc reagents, respectively, are equally important for efficient transmetalation.

Troubleshooting Guides

This section provides solutions to common problems encountered during biphenyl synthesis.

Problem 1: High levels of dehalogenated byproduct observed.

Potential Cause Recommended Solution
Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired biphenyl over the dehalogenation pathway.Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can accelerate reductive elimination and disfavor the formation of Pd-H species.[1]
Incorrect Base: The base may be too strong, promoting the formation of Pd-H species, or it may be a source of hydrides.Base Optimization: Try a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases if possible, as they are more likely to generate Pd-H species.[1]
Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system.Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[1][6] If a protic solvent is necessary, consider using it in a mixed solvent system and at lower concentrations.
Presence of Water: While often necessary for Suzuki couplings, excessive water can be a source of protons leading to dehalogenation.Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water-to-organic-solvent ratio.
High Reaction Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway.Temperature Optimization: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately suppress the dehalogenation side reaction.

Problem 2: Reaction with N-heterocyclic halides is problematic, yielding mainly the dehalogenated product.

Potential Cause Recommended Solution
Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center and inhibit catalysis.Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these substrates as their steric bulk can prevent strong coordination of the heterocycle to the palladium center.[1]
N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton can be acidic and participate in side reactions or alter the electronic properties of the substrate.Protecting Groups: For N-H containing heterocycles, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[1][3]
Inappropriate Base: A strong base can deprotonate the N-H group, leading to complications.Use a Milder Base: A milder base, such as K₂CO₃ or K₃PO₄, can sometimes prevent unwanted side reactions involving the heterocycle.[1]

Problem 3: Reaction is sluggish, leading to the formation of more side products, including dehalogenated compounds.

Potential Cause Recommended Solution
Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, particularly with aryl chlorides.Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species. Electron-rich and bulky ligands can also accelerate oxidative addition.[1]
Slow Transmetalation: The transfer of the organic group from the organometallic reagent to palladium may be the rate-limiting step.Optimize Organometallic Reagent: Ensure the organometallic reagent is of high purity and reactivity. For Suzuki reactions, consider using a boronate ester for increased stability.[1]
Low Temperature: The reaction may not have sufficient energy to proceed at an adequate rate.Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction more than the side reactions. However, this should be done with caution as high temperatures can also promote dehalogenation.

Data Presentation: Influence of Reaction Parameters on Dehalogenation

The following tables summarize general trends observed for the impact of different reaction components on the yield of the desired biphenyl product versus the dehalogenated byproduct. Note: The data in these tables is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation

LigandSubstrateProduct Yield (%)Dehalogenation (%)General Trend
PPh₃4-Bromotoluene7515Prone to dehalogenation with more reactive halides.
P(t-Bu)₃4-Bromotoluene905Bulky, electron-rich ligands often suppress dehalogenation.
XPhos4-Chlorobenzonitrile95<2Highly effective for challenging substrates, minimizing side reactions.
SPhos2-Bromo-6-methylpyridine888Good for heteroaryl substrates, though some dehalogenation can occur.

Table 2: Effect of Base on Suzuki Coupling Yield and Dehalogenation

BaseSubstrateProduct Yield (%)Dehalogenation (%)General Trend
NaOH4-Iodobenzonitrile6035Strong bases can promote significant dehalogenation.
K₂CO₃4-Iodobenzonitrile8510A common and effective base with moderate basicity.[7]
K₃PO₄4-Iodobenzonitrile925Often an excellent choice for minimizing dehalogenation.[1]
Cs₂CO₃4-Iodobenzonitrile907A strong but soft base that can be very effective.

Table 3: Effect of Solvent on Suzuki Coupling Yield and Dehalogenation

SolventSubstrateProduct Yield (%)Dehalogenation (%)General Trend
Methanol4-Bromoanisole5540Protic solvents can be a source of hydrides for dehalogenation.
Toluene4-Bromoanisole908Aprotic, non-polar solvents are generally preferred.[6]
Dioxane4-Bromoanisole926A common aprotic solvent for cross-coupling reactions.[6]
THF4-Bromoanisole8810Another effective aprotic solvent.

Experimental Protocols

Protocol 1: Suzuki Coupling of an Aryl Bromide with Minimized Dehalogenation [1]

This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)

    • K₃PO₄ (2.0 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Schlenk flask or sealed vial

    • Stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.[1]

    • Add the Pd₂(dba)₃ and SPhos.[1]

    • Add the toluene and water.[1]

    • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Stille Coupling of an Aryl Bromide to Avoid Dehalogenation

This protocol is adapted for Stille coupling, with considerations to minimize dehalogenation.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Organostannane (1.1 mmol)

    • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

    • Anhydrous and degassed toluene (10 mL)

    • Schlenk flask or sealed vial

    • Stir bar

    • Inert atmosphere (Argon)

  • Procedure:

    • To a flame-dried Schlenk tube under argon, add the aryl bromide and the organostannane.

    • Add the anhydrous and degassed toluene via syringe.

    • Add the Pd(PPh₃)₄ catalyst.

    • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography.

Protocol 3: Negishi Coupling of an Aryl Chloride with Minimized Dehalogenation

This protocol is a general procedure for the Negishi coupling of a more challenging aryl chloride.

  • Materials:

    • Aryl chloride (1.0 mmol)

    • Organozinc reagent (1.2 mmol, typically as a 0.5 M solution in THF)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.022 mmol, 2.2 mol%)

    • Anhydrous THF (5 mL)

    • Schlenk flask or sealed vial

    • Stir bar

    • Inert atmosphere (Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add the aryl chloride, Pd₂(dba)₃, and XPhos.

    • Add anhydrous THF.

    • Slowly add the organozinc reagent solution via syringe at room temperature.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle pd0 Pd(0)L₂ oad Oxidative Addition pd0->oad Ar-X arpdx Ar-Pd(II)-X L₂ oad->arpdx tm Transmetalation arpdx->tm R-M pdh_formation Formation of Pd-H Species arpdx->pdh_formation [H⁻] source (base, solvent) arpdr Ar-Pd(II)-R L₂ tm->arpdr arpdr->pd0 re Reductive Elimination arpdr->re biphenyl Ar-R (Biphenyl) re->biphenyl arpdh Ar-Pd(II)-H L₂ pdh_formation->arpdh arpdh->pd0 re_dehalo Reductive Elimination arpdh->re_dehalo dehalo_product Ar-H (Dehalogenated) re_dehalo->dehalo_product

Caption: Catalytic cycle of cross-coupling with the competing dehalogenation pathway.

Troubleshooting_Workflow start Dehalogenation Observed q_ligand Is the ligand bulky and electron-rich (e.g., XPhos)? start->q_ligand change_ligand Switch to a bulkier, more electron-rich ligand. q_ligand->change_ligand No q_base Is a strong base (e.g., NaOH, alkoxide) used? q_ligand->q_base Yes change_ligand->q_base change_base Switch to a weaker base (e.g., K₃PO₄, K₂CO₃). q_base->change_base Yes q_solvent Is a protic solvent (e.g., alcohol) used? q_base->q_solvent No change_base->q_solvent change_solvent Switch to an aprotic solvent (e.g., Toluene, Dioxane). q_solvent->change_solvent Yes q_temp Is the reaction run at high temperature? q_solvent->q_temp No change_solvent->q_temp lower_temp Lower the reaction temperature. q_temp->lower_temp Yes end Re-evaluate Reaction q_temp->end No lower_temp->end

Caption: Troubleshooting workflow for addressing dehalogenation side reactions.

References

Validation & Comparative

A Comparative Guide to the Quantitative Purity Analysis of 4,4'-Biphenyldicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the purity of chemical intermediates like 4,4'-biphenyldicarbonitrile is critical for ensuring the integrity, reproducibility, and safety of subsequent synthetic steps and final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative purity determination of this compound. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for assessing the purity of non-volatile organic compounds.[1] Its high resolution enables the effective separation of the main compound from structurally similar impurities. For a comprehensive purity assessment, orthogonal methods are often employed.[1] Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity without the need for a specific reference standard of the analyte, while Gas Chromatography (GC) is highly sensitive for detecting volatile and semi-volatile impurities.[1][2]

Comparison of Analytical Techniques for Purity Determination

The selection of an analytical technique for purity assessment is contingent on several factors, including the nature of potential impurities, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation based on volatility and partitioning in a gaseous mobile phase.[2]
Quantitation Relative (based on peak area percentage of the main component).Absolute (direct comparison to a certified internal standard of known purity).[3]Relative (based on peak area percentage); can be quantitative with appropriate standards.
Hypothetical Purity (%) 99.5 ± 0.299.6 ± 0.199.4 ± 0.3
Hypothetical RSD (%) 0.200.100.30
Typical Impurities Detected Non-volatile impurities, positional isomers, starting materials, by-products.All proton-containing impurities with unique signals.Volatile and semi-volatile impurities, residual solvents.
Advantages High resolution, widely available, suitable for non-volatile and thermally labile compounds.Absolute quantification, no analyte-specific reference standard needed, non-destructive.[4][5]Excellent for volatile impurities, high sensitivity.[2]
Limitations Requires a reference standard of known purity for accurate quantification, may not detect all impurities if they don't have a chromophore.Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a proposed reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Method 1: Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.[6]

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (0.01 mg accuracy)

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample and a similar amount of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

3. Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

4. Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity using the equation that relates the integral values, number of protons, molar masses, and weights of the analyte and the internal standard.[3]

Alternative Method 2: Gas Chromatography (GC)

This protocol provides a general procedure for the analysis of volatile impurities in this compound.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for aromatic compounds (e.g., HP-5 or equivalent)

  • Data acquisition and processing software

  • High-purity carrier gas (e.g., Helium, Nitrogen)

  • Suitable solvent (e.g., Dichloromethane, Acetone)

  • This compound sample

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1-2 mL/min

3. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent.

  • Inject an appropriate volume into the GC.

4. Data Analysis:

  • Identify and quantify any volatile impurities based on their retention times and peak areas relative to the main component or a reference standard.

Workflow Visualization

The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject Sample into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect acquire Acquire Chromatogram detect->acquire Raw Data integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Purity Report

Caption: HPLC Purity Analysis Workflow.

References

Validating the Structure of 4,4'-Dicyanobiphenyl using ¹H and ¹³C NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 4,4'-dicyanobiphenyl against its structurally related alternatives, biphenyl and 4-cyanobiphenyl. The presented data can be used to validate the chemical structure of 4,4'-dicyanobiphenyl and to highlight the distinguishing NMR spectral features arising from the symmetrical introduction of two cyano groups on the biphenyl scaffold.

¹H and ¹³C NMR Data Comparison

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for 4,4'-dicyanobiphenyl and its structural analogs in deuterated chloroform (CDCl₃). The data demonstrates the influence of the cyano substituent on the chemical shifts of the aromatic protons and carbons.

Compound NameStructure¹H NMR (CDCl₃) δ [ppm] (J [Hz])¹³C NMR (CDCl₃) δ [ppm]
4,4'-Dicyanobiphenyl 4,4'-Dicyanobiphenyl7.80 (d, J = 8.4, 4H), 7.72 (d, J = 8.4, 4H)144.1, 133.0, 128.5, 118.4, 112.5
Biphenyl Biphenyl7.60 (d, J = 7.4, 4H), 7.44 (t, J = 7.7, 4H), 7.35 (t, J = 7.4, 2H)141.2, 128.8, 127.6, 127.2
4-Cyanobiphenyl 4-Cyanobiphenyl7.71 (d, J = 8.5, 2H), 7.66 (d, J = 8.5, 2H), 7.59 (d, J = 7.5, 2H), 7.48-7.40 (m, 3H)145.6, 138.5, 132.6, 129.2, 128.5, 127.8, 127.3, 118.9, 111.9

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is compiled from various sources and may be subject to minor variations based on experimental conditions.

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, consistent with standard laboratory practices.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (4,4'-dicyanobiphenyl, biphenyl, or 4-cyanobiphenyl) was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe (BBO) probe.

  • Software: TopSpin 3.x (or equivalent).

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Receiver Gain: Adjusted automatically

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1.0 seconds

    • Spectral Width: 0 to 16 ppm

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Receiver Gain: Adjusted automatically

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2.0 seconds

    • Spectral Width: 0 to 220 ppm

Data Processing:

  • The raw data (Free Induction Decay - FID) was Fourier transformed.

  • Phase and baseline corrections were applied manually.

  • Chemical shifts (δ) were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. The residual solvent peak of CDCl₃ at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum can also be used for calibration.[1][2]

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of 4,4'-dicyanobiphenyl using NMR spectroscopy and comparison with related compounds.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Comparison and Validation SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) H1_NMR ¹H NMR Spectroscopy SamplePrep->H1_NMR C13_NMR ¹³C NMR Spectroscopy SamplePrep->C13_NMR Process_H1 Process ¹H Spectrum (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 Process_C13 Process ¹³C Spectrum (FT, Phasing, Baseline Correction) C13_NMR->Process_C13 Assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) Process_H1->Assign_H1 Assign_C13 Assign ¹³C Signals (Chemical Shift) Process_C13->Assign_C13 Compare_H1 Compare ¹H Data with Biphenyl & 4-Cyanobiphenyl Assign_H1->Compare_H1 Compare_C13 Compare ¹³C Data with Biphenyl & 4-Cyanobiphenyl Assign_C13->Compare_C13 Validate Validate Structure of 4,4'-Dicyanobiphenyl Compare_H1->Validate Compare_C13->Validate

Caption: Workflow for NMR-based structural validation.

Discussion

The ¹H NMR spectrum of 4,4'-dicyanobiphenyl is simplified compared to its analogs due to the molecule's C₂ symmetry. This results in only two distinct aromatic proton signals, both appearing as doublets. In contrast, biphenyl shows three signals, and the unsymmetrical 4-cyanobiphenyl displays a more complex pattern with four distinct aromatic regions. The downfield shift of the protons in 4,4'-dicyanobiphenyl and 4-cyanobiphenyl compared to biphenyl is attributed to the electron-withdrawing effect of the cyano group, which deshields the aromatic protons.

In the ¹³C NMR spectrum, the presence of the cyano group in 4,4'-dicyanobiphenyl and 4-cyanobiphenyl introduces a characteristic signal for the nitrile carbon (C≡N) in the range of 118-119 ppm. Additionally, the quaternary carbon to which the cyano group is attached (C-CN) is shifted significantly downfield. The symmetry of 4,4'-dicyanobiphenyl leads to a reduced number of signals in its ¹³C NMR spectrum compared to the unsymmetrical 4-cyanobiphenyl.

By comparing the experimental NMR data of an unknown sample with the reference data provided in this guide, researchers can confidently validate the synthesis and purity of 4,4'-dicyanobiphenyl. The distinct number of signals and their chemical shifts provide a clear fingerprint for each of the three compounds.

References

A Comparative Guide to Purity Determination of 4,4'-Biphenyldicarbonitrile by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the purity determination of 4,4'-biphenyldicarbonitrile. The purity of this compound is critical for its applications in the synthesis of pharmaceuticals, functional materials, and liquid crystals. This document outlines the principles of DSC for purity analysis, presents a detailed experimental protocol, and compares its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by illustrative experimental data.

Principle of Purity Determination by DSC

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline organic compounds like this compound, DSC relies on the Van't Hoff law of melting point depression.[1] The presence of impurities in a crystalline substance disrupts the crystal lattice, leading to a broadening of the melting range and a depression of the melting point.

The Van't Hoff equation describes the relationship between the mole fraction of the impurity and the melting temperature depression:

Ts = To - (R * To2 * Xi) / ΔHf * (1/F)

Where:

  • Ts is the sample temperature at a given fraction melted.

  • To is the melting point of the pure substance.

  • R is the ideal gas constant.

  • Xi is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted.

By analyzing the shape of the melting endotherm, the purity of the sample can be calculated. Modern DSC instruments with advanced software can automatically perform these calculations.[2]

Comparison of Analytical Techniques for Purity Determination

While DSC is a powerful tool for assessing the purity of highly crystalline compounds, it is often used in conjunction with other chromatographic techniques for a comprehensive purity profile.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression of the bulk material.Separation based on differential partitioning between a mobile and stationary phase.[3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[4]
Sample Type Crystalline solids.Soluble non-volatile or semi-volatile compounds.Volatile and thermally stable compounds.
Information Provided Overall purity of the main component (as mol %).Purity of the main component and quantification of individual impurities.[5]Purity of the main component and quantification of volatile impurities and residual solvents.[6]
Advantages - Absolute method (no reference standard of the analyte needed).- Fast analysis time.- Small sample size required.- High resolution and sensitivity.- Applicable to a wide range of compounds.- Established and robust methodology.- Excellent for volatile impurities and residual solvents.- High sensitivity with appropriate detectors.
Limitations - Only applicable to crystalline and thermally stable compounds.- Does not separate or identify individual impurities.- Less sensitive to amorphous impurities.- Requires a reference standard for each impurity for accurate quantification.- Method development can be time-consuming.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.
Illustrative Purity of this compound 99.85 mol%99.80% (by area)99.90% (by area, for volatile components)

Note: The purity values in the table are for illustrative purposes to highlight the typical output of each technique.

Experimental Protocols

Purity Determination of this compound by DSC

Objective: To determine the molar purity of a this compound sample using Differential Scanning Calorimetry.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system and data analysis software.

Experimental Conditions:

ParameterValue
Sample Weight 1 - 3 mg
Crucible Aluminum, hermetically sealed
Heating Rate 1 °C/min
Temperature Range 220 °C to 250 °C
Purge Gas Nitrogen, 50 mL/min

Procedure:

  • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at 220 °C.

  • Heat the sample from 220 °C to 250 °C at a constant rate of 1 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting melting endotherm using the instrument's purity determination software, which applies the Van't Hoff equation to the partial areas of the melting peak.

Illustrative Data Summary for DSC Analysis:

ParameterIllustrative Value
Onset of Melting 235.8 °C
Peak Melting Temperature 238.5 °C
Heat of Fusion (ΔHf) 145.2 J/g
Calculated Purity 99.85 mol%

Note: The data presented is hypothetical and representative of a high-purity sample of this compound, as specific experimental data is not publicly available.

Visualizations

Logical Workflow for DSC Purity Determination

dsc_purity_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Accurately weigh 1-3 mg of sample seal Hermetically seal in aluminum pan weigh->seal load Load sample and reference pans seal->load run Heat at a slow, constant rate (e.g., 1 °C/min) load->run record Record heat flow vs. temperature run->record integrate Integrate melting endotherm record->integrate calculate Calculate purity using Van't Hoff equation integrate->calculate report Report molar purity calculate->report

Caption: Workflow for purity determination by DSC.

Relationship Between Purity and DSC Thermogram

dsc_thermogram_purity cluster_purity Sample Purity cluster_thermogram DSC Thermogram Characteristics high_purity High Purity sharp_peak Sharp, narrow melting peak high_purity->sharp_peak high_mp Higher melting point high_purity->high_mp low_purity Low Purity broad_peak Broad, shallow melting peak low_purity->broad_peak low_mp Lower melting point low_purity->low_mp

Caption: Effect of purity on DSC melting peak.

Conclusion

Differential Scanning Calorimetry is a valuable and efficient technique for determining the absolute molar purity of highly crystalline and thermally stable compounds like this compound. Its primary advantages are the small sample size requirement, rapid analysis time, and the fact that it is an absolute method not requiring a reference standard of the main component.

However, DSC provides a measure of the total soluble impurities and does not offer information on the identity or quantity of individual impurity species. For a comprehensive purity assessment, especially in regulated environments such as drug development, it is recommended to use DSC as an orthogonal technique in conjunction with high-resolution separative methods like HPLC and GC. This multi-faceted approach ensures a thorough understanding of the sample's purity profile, including both bulk purity and the levels of specific impurities.

References

Identifying Trace Impurities in 4,4'-Dicyanobiphenyl: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4,4'-dicyanobiphenyl is paramount. Trace impurities can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of trace impurities in 4,4'-dicyanobiphenyl, supported by experimental protocols and performance data.

Overview of Analytical Techniques

The primary methods for analyzing impurities in aromatic compounds like 4,4'-dicyanobiphenyl are chromatographic techniques. Gas Chromatography (GC) is ideal for volatile and semi-volatile compounds, offering high resolution and sensitivity.[1][2] When coupled with a Mass Spectrometry (MS) detector, it provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly suited for non-volatile or thermally unstable compounds.[2][4][5] Coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), HPLC is a robust method for routine purity testing.[6] For even greater sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[7]

Data Presentation: Performance Comparison

The choice of analytical method often depends on the specific impurity and the required level of sensitivity. The following table summarizes typical performance data for GC-MS and HPLC-UV for the analysis of trace impurities in aromatic nitriles.

ParameterGC-MSHPLC-UV
Applicability Volatile & Semi-Volatile ImpuritiesNon-Volatile & Thermally Labile Impurities
Limit of Detection (LOD) ~0.1 - 5 ppm~5 - 20 ppm
Limit of Quantitation (LOQ) ~0.5 - 15 ppm~15 - 60 ppm
Precision (RSD%) < 5%< 5%
Accuracy (Recovery %) 95 - 105%95 - 105%
Specificity High (Mass Spectra)Moderate to High (Retention Time & UV Spectra)
Typical Impurities Detected Residual Solvents, Starting Materials (e.g., 4-bromobenzonitrile), Monocyano-biphenyl, IsomersOligomers, Polar Degradation Products, Less Volatile Byproducts

Note: Values are representative and can vary based on the specific impurity, matrix, and instrument configuration.

Experimental Protocols

A detailed and validated protocol is crucial for reliable impurity analysis. Below is a comprehensive GC-MS method for identifying trace impurities in 4,4'-dicyanobiphenyl.

GC-MS Method Protocol

This method is designed for high sensitivity and specificity in identifying volatile and semi-volatile impurities.

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve reference standards of potential impurities (e.g., 4-cyanobiphenyl, 4,4'-dibromobiphenyl) and 4,4'-dicyanobiphenyl in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the 4,4'-dicyanobiphenyl sample, dissolve in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.

  • Spiked Sample: Prepare a spiked sample by adding known amounts of impurity standard solutions to the sample solution to verify recovery and accuracy.

2. Chromatographic Conditions

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific Q Exactive GC Orbitrap).[8]

  • Column: Thermo Scientific™ TraceGOLD™ TG-5MS (or equivalent 5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL, Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 200 °C at a rate of 20 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 10 °C/min.

    • Final hold: Hold at 300 °C for 10 minutes.

3. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: 40 - 450 amu.

  • Data Acquisition: Full Scan mode for identification of unknown impurities and Selected Ion Monitoring (SIM) mode for quantification of known impurities.

4. Data Analysis

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the reference standards.

  • Quantify impurities using the external standard method based on the peak area from the total ion chromatogram (TIC) or SIM data.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the GC-MS analysis and the relationship between the primary and alternative analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Results Sample Weigh 4,4'-Dicyanobiphenyl Sample Solvent Dissolve in Solvent (e.g., Methanol) Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Injector Injection (1µL, Splitless) Vial->Injector Column GC Separation (Capillary Column) Injector->Column Ionization MS Ionization (EI, 70eV) Column->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Spectra Extract Mass Spectra of Peaks TIC->Spectra Quant Quantification TIC->Quant Library Library Search (NIST) Spectra->Library Report Impurity Identification & Quantification Report Library->Report Quant->Report Method_Comparison Main Analysis of Impurities in 4,4'-Dicyanobiphenyl GCMS GC-MS Main->GCMS HPLC HPLC Main->HPLC GCMS_Adv High sensitivity for volatile compounds Provides structural information (Mass Spectra) GCMS->GCMS_Adv HPLC_Adv Suitable for non-volatile & polar impurities Robust for routine quantification HPLC->HPLC_Adv

References

Quantitative Analysis of 4,4'-Biphenyldicarbonitrile: A Comparative Guide to qNMR, HPLC, GC-MS, and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy—for the assay of 4,4'-biphenyldicarbonitrile.

This document outlines detailed experimental protocols, presents comparative performance data in clearly structured tables, and includes a visual workflow for the qNMR assay to assist in selecting the most appropriate analytical method for specific research needs.

Method Comparison at a Glance

The choice of an analytical technique for the quantitative analysis of this compound depends on several factors, including the required accuracy and precision, the complexity of the sample matrix, available instrumentation, and the desired throughput.

FeatureqNMRHPLC-UVGC-MSUV-Vis Spectroscopy
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Absorbance of UV light by chromophores.
Quantification Primary method (can be performed without a specific reference standard of the analyte).Requires a specific reference standard for the analyte.Requires a specific reference standard for the analyte.Requires a specific reference standard for the analyte.
Specificity High (structurally informative).High (good separation of impurities).Very High (separation and mass fragmentation).Low (potential for interference from other absorbing species).
Sensitivity Moderate.High.Very High.Moderate to Low.
Sample Prep Simple (dissolution in deuterated solvent with internal standard).Moderate (dissolution, filtration).Can require derivatization for non-volatile compounds.Simple (dissolution in a UV-transparent solvent).
Analysis Time Relatively fast per sample.Moderate per sample.Moderate to long per sample.Very fast per sample.
Destructive No.Yes.Yes.No.

Quantitative Data Summary

The following tables summarize the typical performance characteristics for each analytical method for the quantification of this compound. Data for HPLC is based on methods for biphenyl compounds, while data for GC-MS and UV-Vis are representative of analyses of similar aromatic compounds.

Table 1: Performance Characteristics of qNMR for this compound Assay

ParameterTypical Performance
Linearity RangeDependent on sample solubility
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Limit of Quantification (LOQ)~ 0.1 - 1 mg/mL

Table 2: Performance Characteristics of HPLC-UV for this compound Assay

ParameterTypical Performance
Linearity Range1 - 100 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)98 - 102%[1]
Precision (%RSD)< 2%
Limit of Detection (LOD)~ 0.1 µg/mL[1]
Limit of Quantification (LOQ)~ 0.3 µg/mL[1]

Table 3: Representative Performance Characteristics of GC-MS for Aromatic Compound Analysis

ParameterTypical Performance
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)~ 1 ng/mL

Table 4: Representative Performance Characteristics of UV-Vis Spectroscopy for Aromatic Nitrile Analysis

ParameterTypical Performance
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 3%
Limit of Detection (LOD)~ 0.1 - 1 µg/mL
Limit of Quantification (LOQ)~ 0.3 - 3 µg/mL

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal, making it an excellent primary method for quantification.[2][3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Internal Standard (IS): A certified reference material with known purity, such as 1,4-bis(trimethylsilyl)benzene (BTMSB) or maleic acid.[4] The IS should have signals that do not overlap with the analyte signals.

  • Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), ensuring both the analyte and IS are fully soluble.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantification.

    • Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of all protons.[2]

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[2][3]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity or concentration of the analyte using the following equation:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (WIS / Wanalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Purity = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (long relaxation delay, 90° pulse) transfer->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity/ concentration integrate->calculate result Quantitative Result calculate->result

qNMR experimental workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity determination and quantification of organic compounds. A reverse-phase method is suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (optional, for pH adjustment)

Chromatographic Conditions: [6]

  • Mobile Phase: A mixture of acetonitrile and water. A gradient or isocratic elution can be optimized. A simple isocratic method could be Acetonitrile:Water (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25-30 °C

  • Detection Wavelength: Based on the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10-20 °C/min to 300 °C and holding for 5-10 minutes.

  • Injection Mode: Split or splitless, depending on the concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • An internal standard (e.g., a deuterated aromatic compound) can be added for improved accuracy.

  • Analysis:

    • Generate a calibration curve using standards of this compound.

    • Inject the sample and quantify based on the peak area relative to the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique but is less specific than chromatographic methods. It is best suited for the analysis of pure samples or simple mixtures where interfering substances are known to be absent.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Determine λmax: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic nitriles typically show absorbance in this region.[7]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution with a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the sample from the calibration curve using the Beer-Lambert law.

Conclusion

For the definitive and accurate quantification of this compound, qNMR stands out as a primary analytical method due to its high precision and the ability to quantify without a specific reference standard of the analyte.[2] It is particularly valuable for the certification of reference materials.

HPLC-UV offers a robust, reliable, and widely accessible alternative for routine quality control, providing excellent separation of potential impurities and high sensitivity.[5][8]

GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis and impurity identification, provided the analyte is sufficiently volatile and thermally stable.

UV-Vis spectroscopy is a rapid and cost-effective technique suitable for quick checks of concentration in pure samples but lacks the specificity required for complex matrices.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for traceability, the expected concentration of the analyte, the complexity of the sample matrix, and the available resources. For comprehensive characterization, employing an orthogonal method (e.g., qNMR and HPLC) is often recommended.

References

A Comparative Guide to 4,4'-Biphenyldicarbonitrile and Terphenyldinitrile in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal (LC) technology, the molecular architecture of the constituent compounds is paramount in defining their physical and electro-optical properties. Among the vast array of mesogenic cores, biphenyl and terphenyl structures are fundamental building blocks. This guide provides a detailed comparison of two nitrile-terminated compounds: 4,4'-biphenyldicarbonitrile and a representative terphenyldinitrile, p-terphenyl-4,4''-dicarbonitrile. While both share a rigid, rod-like structure conducive to forming liquid crystalline phases, their distinct core lengths lead to significant differences in their mesomorphic behavior and resulting performance characteristics in LC mixtures.

This comparison will elucidate the role of each compound, with this compound serving as a foundational precursor for many commercial liquid crystals and p-terphenyl-4,4''-dicarbonitrile derivatives being key components in high-performance LC formulations.

Core Molecular Structures

this compound
Figure 1: this compound
p-Terphenyl-4,4''-dicarbonitrile
Figure 2: p-Terphenyl-4,4''-dicarbonitrile

Physicochemical and Liquid Crystalline Properties

A direct comparison of the liquid crystalline properties of the parent molecules, this compound and p-terphenyl-4,4''-dicarbonitrile, is challenging as the former is a high-melting-point solid that does not exhibit a nematic phase on its own[1]. It is, however, a crucial intermediate in the synthesis of many nematic liquid crystals. A well-studied example is 4-cyano-4'-pentylbiphenyl (5CB), which is synthesized from a biphenyl precursor[2].

Terphenyl derivatives, on the other hand, are known for their high birefringence and are often used as components in advanced liquid crystal mixtures to enhance performance[3]. While specific data for the parent p-terphenyl-4,4''-dicarbonitrile is scarce, we can infer its properties from studies on similar terphenyl-based liquid crystals.

The following table summarizes the key properties. For this compound, the data for a representative derivative, 5CB, is provided to illustrate the properties of a liquid crystal derived from this core structure. For p-terphenyl-4,4''-dicarbonitrile, the data is based on typical values for terphenyl liquid crystals found in literature.

PropertyThis compound (as precursor) / 5CB (as derivative)p-Terphenyl-4,4''-dicarbonitrile (and its derivatives)
Molecular Formula C₁₄H₈N₂ / C₁₈H₁₉NC₂₀H₁₂N₂
Molecular Weight 204.23 g/mol / 249.36 g/mol 280.32 g/mol
Melting Point (°C) 236-240 (for this compound)[1] / 24 (for 5CB)[2]High (specific data for the dinitrile is not readily available, but p-terphenyl melts at 212-214 °C)
Nematic to Isotropic Transition (Clearing Point, Tₙᵢ) (°C) Not applicable (for this compound) / 35.3 (for 5CB)[2]Generally high, often above 200 °C for derivatives.
Birefringence (Δn) ~0.18 (for 5CB at 25°C, 589 nm)High, typically > 0.25
Dielectric Anisotropy (Δε) Positive, ~+11.0 (for 5CB at 25°C, 1 kHz)Generally positive and large due to the terminal nitrile groups.
Rotational Viscosity (γ₁) ~100-200 mPa·s (for 5CB at 20°C)Generally higher than biphenyls, but can be optimized through molecular engineering.

Performance in Liquid Crystal Mixtures

The primary distinction between these two dinitriles lies in their application. This compound is a foundational building block. The addition of flexible alkyl or alkoxy chains to this core structure is a common strategy to induce mesophase behavior, resulting in the widely used cyanobiphenyl family of liquid crystals. These materials are known for their positive dielectric anisotropy, making them suitable for twisted nematic (TN) and other field-effect liquid crystal displays (LCDs).

In contrast, terphenyldinitrile derivatives are typically employed as high-performance additives in liquid crystal mixtures. Their longer, more rigid core structure leads to a significant increase in the overall birefringence of the mixture. This is highly desirable for applications requiring thin display panels or fast switching times, such as in active-matrix LCDs and other advanced optical systems. The higher melting points of terphenyls often necessitate their use in eutectic mixtures to achieve a broad room-temperature nematic range.

Experimental Protocols

The characterization of liquid crystal materials involves a suite of specialized techniques to determine their transition temperatures and anisotropic properties.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures, including the melting point and the nematic-to-isotropic clearing point.

  • Methodology: A small, precisely weighed sample (typically 1-5 mg) is sealed in an aluminum pan. The sample and an empty reference pan are heated and cooled at a controlled rate (e.g., 5-10 °C/min). The heat flow into or out of the sample relative to the reference is measured. Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve.

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to identify liquid crystalline phases by observing their unique textures under cross-polarized light.

  • Methodology: A small amount of the sample is placed on a microscope slide and heated to its isotropic phase. Upon cooling, the formation of the nematic phase can be observed by the appearance of characteristic textures, such as Schlieren or threaded textures.

Birefringence (Δn) Measurement

The birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

  • Methodology (Abbe Refractometer): An Abbe refractometer can be adapted to measure the two refractive indices of a liquid crystal. A thin, homeotropically aligned LC layer is placed between the prisms of the refractometer. By using a polarizing filter, nₑ and nₒ can be measured separately. The birefringence is then calculated as Δn = nₑ - nₒ.

Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

  • Methodology: The liquid crystal is introduced into a cell with transparent electrodes (e.g., ITO-coated glass). For ε∥ measurement, the director is aligned parallel to the applied electric field (homeotropic alignment). For ε⊥ measurement, the director is aligned perpendicular to the field (planar alignment). The capacitance of the cell is measured in both orientations using an LCR meter, and the dielectric permittivities are calculated. The dielectric anisotropy is then Δε = ε∥ - ε⊥.

Rotational Viscosity (γ₁) Measurement

Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal device.

  • Methodology (Electro-optical or Magneto-optical Methods): One common method involves measuring the transient current when an electric field is applied to a planar-aligned liquid crystal cell. The relaxation time of the director reorientation is related to the rotational viscosity. Alternatively, the decay time of the director orientation after switching off a magnetic field can be measured, which is also proportional to γ₁.

Logical Relationship in Liquid Crystal Design

The choice between a biphenyl or terphenyl core is a fundamental decision in the design of liquid crystal materials, driven by the desired performance characteristics of the final mixture.

LC_Design_Logic Target Application Target Application Required Properties Required Properties Target Application->Required Properties Defines Core Selection Core Selection Required Properties->Core Selection Dictates Biphenyl Core Biphenyl Core Core Selection->Biphenyl Core e.g., Standard Δn, Moderate Viscosity Terphenyl Core Terphenyl Core Core Selection->Terphenyl Core e.g., High Δn, High Stability Final LC Mixture Final LC Mixture Biphenyl Core->Final LC Mixture Terphenyl Core->Final LC Mixture

Caption: Logical workflow for selecting a liquid crystal core based on application requirements.

Experimental Workflow for LC Characterization

The characterization of a novel liquid crystal material follows a systematic workflow to determine its key physical and electro-optical properties.

LC_Characterization_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Phase Identification (POM) Phase Identification (POM) Purification->Phase Identification (POM) Transition Temperatures (DSC) Transition Temperatures (DSC) Phase Identification (POM)->Transition Temperatures (DSC) Birefringence (Δn) Birefringence (Δn) Transition Temperatures (DSC)->Birefringence (Δn) Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε) Birefringence (Δn)->Dielectric Anisotropy (Δε) Rotational Viscosity (γ₁) Rotational Viscosity (γ₁) Dielectric Anisotropy (Δε)->Rotational Viscosity (γ₁) Performance Evaluation Performance Evaluation Rotational Viscosity (γ₁)->Performance Evaluation

Caption: Standard experimental workflow for the characterization of liquid crystal materials.

Applications in Drug Development and Biosensing

While the primary application of these molecules is in display technologies, the unique optical properties of liquid crystals have led to their exploration in biosensing and drug delivery. Liquid crystal-based biosensors can detect the presence of analytes, such as proteins or DNA, through changes in the orientation of the liquid crystal molecules at a functionalized surface, leading to a detectable optical signal.

Neither this compound nor p-terphenyl-4,4''-dicarbonitrile are directly used in drug delivery. However, the broader class of liquid crystals, particularly lyotropic liquid crystals which form ordered phases in the presence of a solvent, are investigated for encapsulating and controlling the release of therapeutic agents. The biocompatibility and self-assembling nature of certain liquid crystalline phases make them attractive for creating structured delivery vehicles. The dinitrile compounds discussed here are generally not suitable for such applications due to their lack of amphiphilicity and potential toxicity.

Conclusion

This compound and p-terphenyl-4,4''-dicarbonitrile represent two important classes of core structures for thermotropic liquid crystals. While this compound is a fundamental precursor for a wide range of workhorse liquid crystals like 5CB, terphenyldinitrile derivatives are key to formulating high-performance mixtures with enhanced optical properties. The choice between these cores is dictated by the specific requirements of the intended application, balancing properties such as birefringence, viscosity, and thermal stability. For researchers and professionals in liquid crystal science, a thorough understanding of the structure-property relationships of these core systems is essential for the rational design of new and improved liquid crystalline materials.

References

performance of MOFs with 4,4'-biphenyldicarbonitrile vs other dinitrile linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of organic linker is a critical determinant in the performance of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of MOFs synthesized with 4,4'-biphenyldicarbonitrile and other dinitrile linkers, offering insights into their performance in gas sorption, catalysis, and sensing applications. The information is supported by experimental data and detailed methodologies to aid in the rational design of MOFs for specific applications.

The geometry, length, and functionality of dinitrile linkers significantly influence the resulting MOF's properties, including pore size, surface area, and chemical environment. These structural characteristics, in turn, dictate the performance of the MOF in various applications. While direct comparative studies on a wide range of dinitrile linkers are limited, this guide compiles available data to draw meaningful comparisons. For context, performance data of MOFs synthesized with the analogous dicarboxylic acid, 4,4'-biphenyldicarboxylic acid (BPDC), is also included, as the biphenyl backbone is a common structural motif for creating robust, porous frameworks.

Performance Comparison of Dinitrile and Dicarboxylate Linker-Based MOFs

The following table summarizes key performance metrics for MOFs synthesized with this compound, its dicarboxylate analog (4,4'-biphenyldicarboxylic acid), and other dinitrile linkers. This data highlights the impact of the linker's backbone and functional group on the MOF's properties.

MOF Name/ReferenceMetal IonOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Sorption CapacityCatalytic ActivitySensing Application
Biphenyl-based Linkers
Ni-BPDC-MOF[1]Ni4,4'-Biphenyldicarboxylic acid311.990.29 (average pore diameter ~29.2 nm)Not specified for gas, high supercapacitance (488 F/g)Not specifiedNot specified
Cu-MOF[2]Cu2,2'-Dimethoxy-4,4'-biphenyldicarboxylic acidNot specifiedNot specifiedSelective gas adsorption for CO₂–N₂ and CH₄–N₂Not specifiedSelective adsorption for cationic dyes
Other Dinitrile/Dicarboxylate Linkers
MOF-5[3]Zn1,4-Benzenedicarboxylic acid>3000~1.0High H₂ uptake (1.11 wt% at 77 K)Not specifiedNot specified
Aliphatic MOFs[4]VariousAliphatic dicarboxylatesVariesVariesCan exhibit high and unusual selectivityNot specifiedStimuli-responsive materials, optical properties

Logical Relationship of Dinitrile Linker Properties to MOF Performance

The selection of a dinitrile linker has a direct and predictable impact on the final properties and performance of the Metal-Organic Framework. The following diagram illustrates this relationship.

Linker_Performance_Relationship Influence of Dinitrile Linker on MOF Performance Linker_Properties Dinitrile Linker Properties Linker_Length Linker Length (e.g., Biphenyl vs. Phenyl) Linker_Properties->Linker_Length Linker_Rigidity Linker Rigidity (e.g., Aromatic vs. Aliphatic) Linker_Properties->Linker_Rigidity Linker_Functionality Functional Groups (e.g., -CN vs. -COOH) Linker_Properties->Linker_Functionality Pore_Size Pore Size & Aperture Linker_Length->Pore_Size Increases Surface_Area Surface Area Linker_Length->Surface_Area Increases Linker_Rigidity->Surface_Area Higher for rigid linkers Chemical_Environment Pore Chemical Environment Linker_Functionality->Chemical_Environment Determines polarity, active sites MOF_Properties Resulting MOF Properties MOF_Properties->Pore_Size MOF_Properties->Surface_Area MOF_Properties->Chemical_Environment Gas_Sorption Gas Sorption & Separation Pore_Size->Gas_Sorption Size-sieving effect Surface_Area->Gas_Sorption Higher capacity Catalysis Catalysis Surface_Area->Catalysis More active sites Chemical_Environment->Gas_Sorption Selectivity Chemical_Environment->Catalysis Activity & Selectivity Sensing Sensing Chemical_Environment->Sensing Analyte interaction MOF_Performance MOF Performance MOF_Performance->Gas_Sorption MOF_Performance->Catalysis MOF_Performance->Sensing

Caption: Logical flow from dinitrile linker choice to MOF properties and performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of MOFs discussed in this guide.

Synthesis of Ni-BPDC-MOF[1]

A facile one-step hydrothermal method is employed for the synthesis of Ni-BPDC-MOF.

Materials:

  • 4,4'-Biphenyldicarboxylic acid (BPDC)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 0.149 g of BPDC and 0.096 g of nickel nitrate hexahydrate in 20 mL of DMF. The molar ratio between the organic ligand and metal ions is maintained at 3:2.

  • The solution is stirred continuously until all components are fully dissolved.

  • The resulting solution is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to 180 °C for 12 hours.

  • After cooling to room temperature, the product is collected by centrifugation.

  • The collected solid is washed with fresh DMF and ethanol several times to remove any unreacted precursors.

  • The final product is dried in a vacuum oven at 60 °C for 12 hours.

Characterization of MOFs

Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns are typically recorded on a diffractometer using Cu Kα radiation.

Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore size distribution of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosimetry analyzer. Before the measurement, the samples are degassed under vacuum at an elevated temperature to remove any guest molecules from the pores.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.

Gas Adsorption Measurements: The gas adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer. The measurements are performed at specific temperatures (e.g., 77 K for H₂, 273 K or 298 K for CO₂) and pressures.

Conclusion

The choice of dinitrile linker is a powerful tool for tuning the properties of MOFs for specific applications. Longer, more rigid linkers like this compound are expected to produce MOFs with larger surface areas and pore volumes, which is advantageous for gas storage and catalysis. Shorter or more flexible dinitrile linkers may lead to MOFs with smaller pores, which could be beneficial for selective gas separations. The nitrile functional groups themselves can influence the chemical environment within the pores, affecting selectivity in sorption and catalytic processes.

While the available data for a direct comparison of a wide range of dinitrile linkers is still emerging, the information presented in this guide, including data from analogous dicarboxylate linkers, provides a solid foundation for researchers to make informed decisions in the design and synthesis of high-performance MOFs. Further systematic studies on a homologous series of dinitrile linkers are needed to fully elucidate the structure-property-performance relationships in this important class of MOF building blocks.

References

The Influence of Biphenyl Monomer Structure on Polymer Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of high-performance polymers is a critical determinant of their application scope, particularly in the demanding environments of the aerospace, electronics, and automotive industries. For polymers derived from biphenyl monomers, such as polyimides and polyamides, the inherent rigidity of the biphenyl unit imparts excellent thermal properties. However, modifications to the biphenyl monomer's structure—through isomeric variations, the introduction of substituent groups, or the incorporation of flexible linkages—can significantly modulate the thermal stability of the resulting polymer. This guide provides a comparative analysis of the thermal stability of polymers derived from different biphenyl monomers, supported by experimental data and detailed methodologies.

Comparative Thermal Properties

The thermal stability of polymers is primarily assessed by their decomposition temperature (Td), the temperature at which the material begins to degrade, and their glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Td indicates greater resistance to thermal degradation, while a higher Tg suggests the material can maintain its structural integrity at elevated temperatures. The char yield, the percentage of material remaining after thermal decomposition at a high temperature, is also a key indicator of thermal stability and flame retardancy.

The following table summarizes the thermal properties of various polyimides and polyamides synthesized from different biphenyl-containing dianhydrides and diamines.

Polymer TypeBiphenyl Dianhydride MonomerDiamine MonomerTg (°C)Td at 10% Weight Loss (°C)Char Yield at 800°C (%)
Polyimide3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA)p-Phenylenediamine (PDA)>400~627~60
Polyimide2,3′,3,4′-Biphenyltetracarboxylic dianhydride (a-BPDA)p-Phenylenediamine (PDA)369~615~58
Polyimide3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA)4,4′-Oxydianiline (ODA)358~602~55
Polyimide2,3′,3,4′-Biphenyltetracarboxylic dianhydride (a-BPDA)4,4′-Oxydianiline (ODA)353~590~53
Polyimide3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)Diamine with multiple side methyl and biphenyl groups291505Not Reported
PolyimidePyromellitic dianhydride (PMDA)Diamine with multiple side methyl and biphenyl groups>350496Not Reported
Polyamide-4,4'-Diaminobiphenyl (DABP)261710 (in N2)Not Reported
Polyamide-4,4'-Bis(4-aminophenoxy)biphenyl240620 (in N2)Not Reported

Note: The data presented is a synthesis of findings from multiple research articles.[1][2][3][4] Direct comparison should be made with caution as experimental conditions can vary between studies.

From the data, a clear trend emerges: the isomeric substitution on the biphenyl dianhydride monomer influences the thermal properties of the resulting polyimide. Polymers derived from the more linear and symmetrical s-BPDA generally exhibit higher glass transition temperatures and thermal decomposition temperatures compared to those from the asymmetrical a-BPDA.[2][4] This is attributed to the more efficient chain packing and stronger intermolecular interactions in s-BPDA-based polyimides. The introduction of flexible ether linkages in the diamine monomer, such as in 4,4′-oxydianiline (ODA), tends to lower the glass transition temperature by increasing the flexibility of the polymer backbone.[4] Similarly, the incorporation of bulky side groups, while potentially enhancing solubility, can disrupt chain packing and slightly decrease thermal stability.[1]

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), standard techniques for characterizing the thermal properties of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a constant rate, commonly 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) with a typical flow rate of 20-50 mL/min.[5]

  • The mass of the sample is continuously monitored as the temperature increases.

  • The Td is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%). The char yield is the residual weight percentage at the end of the experiment at a high temperature, for instance, 800 °C.[6]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate, for example, 10 or 20 °C/min, under an inert atmosphere like nitrogen.

  • The heat flow to the sample and reference is monitored. The Tg is identified as a step change in the baseline of the heat flow curve.

  • To remove any prior thermal history, the sample is often heated to above its Tg, cooled rapidly, and then reheated for the measurement.

Structure-Property Relationships

The relationship between the biphenyl monomer structure and the resulting polymer's thermal stability is a complex interplay of factors including chain rigidity, intermolecular forces, and packing efficiency. The following diagram illustrates these key relationships.

G cluster_monomer Biphenyl Monomer Structure cluster_polymer Polymer Properties cluster_stability Thermal Stability Monomer Rigidity Monomer Rigidity Chain Packing Chain Packing Monomer Rigidity->Chain Packing Improves Flexible Linkages Flexible Linkages Flexible Linkages->Chain Packing Reduces Bulky Side Groups Bulky Side Groups Bulky Side Groups->Chain Packing Hinders Intermolecular Forces Intermolecular Forces Chain Packing->Intermolecular Forces Strengthens High Tg High Tg Intermolecular Forces->High Tg High Td High Td Intermolecular Forces->High Td

Caption: Monomer structure's effect on polymer thermal stability.

References

A Comparative Guide to Biphenyldicarbonitrile and Terphenyldicarbonitrile as Emitters in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic electronics, the molecular design of emitter materials is a critical determinant of the performance of Organic Light-Emitting Diodes (OLEDs). Among the vast array of organic semiconductors, aromatic dinitriles have garnered attention for their electronic properties. This guide provides a comparative assessment of OLEDs utilizing biphenyldicarbonitrile versus terphenyldicarbonitrile as the emissive core. While these specific molecules are often building blocks for more complex structures, their foundational properties dictate the performance of resulting devices. This analysis is based on established principles of photophysics and data from related, more complex dicarbonitrile-based emitters.

The primary difference between biphenyldicarbonitrile and terphenyldicarbonitrile lies in the length of their conjugated π-system. The addition of a third phenyl ring in the terphenyl structure extends this conjugation, which has predictable and significant consequences for the material's optical and electronic properties, and thus the performance of an OLED.

Comparative Performance and Properties

The following table summarizes the anticipated differences in performance metrics for OLEDs based on biphenyldicarbonitrile and terphenyldicarbonitrile emitters. These are projections based on fundamental principles of organic semiconductor physics, as direct head-to-head comparisons of these specific, simple molecules as primary emitters are not prevalent in the literature. More complex derivatives are often synthesized to enhance overall performance.

Performance MetricBiphenyldicarbonitrile EmitterTerphenyldicarbonitrile EmitterScientific Rationale
Expected Emission Color Deep Blue to BlueBlue to Bluish-GreenExtending the π-conjugation from biphenyl to terphenyl generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raises the Highest Occupied Molecular Orbital (HOMO), reducing the energy gap and causing a red-shift in emission.
External Quantum Efficiency (EQE) Potentially higher for deep blue emission if molecular rigidity is maintained.May be lower due to increased vibrational modes and potential for non-radiative decay pathways with the longer, more flexible terphenyl core. However, derivatives can achieve high efficiencies.[1][2]Efficiency is highly dependent on molecular design to minimize non-radiative decay. Increased rotational freedom in longer molecules can quench emission.
Luminous Efficiency ModeratePotentially higher if the emission is shifted closer to the peak sensitivity of the human eye (green region).Luminous efficiency is a product of the EQE and the spectral overlap with the eye's sensitivity curve. A shift from deep blue towards cyan or green can increase luminous efficiency even if the EQE is slightly lower.
CIE Coordinates Expected to have a lower y-coordinate (e.g., < 0.15) for deep blue emission.Expected to have a higher y-coordinate, shifting towards the center of the chromaticity diagram.The Commission Internationale de l'Eclairage (CIE) coordinates quantify the perceived color. A red-shift in emission corresponds to a change in these coordinates.
Operational Stability Generally, blue emitters have lower stability due to their wide bandgap. The rigid biphenyl core may offer better morphological stability.The longer terphenyl core could be more susceptible to morphological changes during operation, potentially leading to lower stability. However, stability is highly influenced by the overall device architecture and other materials used.[3]The stability of blue OLEDs is a significant challenge.[3] Molecular rigidity and high glass transition temperatures are desirable for long operational lifetimes.
Charge Carrier Mobility Moderate hole and electron mobility. The dicarbonitrile groups provide electron-withdrawing character.Potentially enhanced charge carrier mobility due to increased π-orbital overlap along the molecular backbone. This can lead to lower operating voltages.Extended conjugation can facilitate intermolecular charge hopping, which is beneficial for charge transport within the emissive layer.

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of precise steps, typically carried out in a cleanroom environment under high vacuum conditions to prevent contamination.

Substrate Preparation
  • Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.

  • Drying: The cleaned substrates are dried using a high-purity nitrogen gun.

  • UV-Ozone Treatment: Substrates are treated with UV-ozone for 10-15 minutes to remove organic residues and increase the work function of the ITO, which improves hole injection.

Device Fabrication by Vacuum Thermal Evaporation

A standard multi-layer OLED is fabricated by depositing thin films of organic materials and a metal cathode onto the prepared ITO substrate in a high-vacuum chamber (typically at a base pressure of < 10⁻⁶ Torr).

  • Hole Injection Layer (HIL) Deposition: A material such as HAT-CN is deposited to a thickness of approximately 10 nm.

  • Hole Transport Layer (HTL) Deposition: A material like TAPC or NPB is deposited to a thickness of 30-50 nm.

  • Emissive Layer (EML) Deposition: The biphenyldicarbonitrile or terphenyldicarbonitrile emitter is deposited. This can be a neat (100% emitter) film or, more commonly, a film where the emitter is co-deposited (doped) at a specific concentration (e.g., 5-20 wt%) into a host material (e.g., mCP or CBP). The typical thickness is 20-30 nm.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material like TPBi or Bphen is deposited to a thickness of 30-40 nm.

  • Electron Injection Layer (EIL) Deposition: A thin layer (0.5-1 nm) of a low work function material like lithium fluoride (LiF) is deposited to facilitate electron injection.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited to a thickness of 100-150 nm through a shadow mask to define the active area of the device.

Device Characterization
  • Encapsulation: The fabricated devices are encapsulated with a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

  • Electroluminescence (EL) Measurement: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode or spectrometer.

  • Efficiency Calculation: The external quantum efficiency (EQE), luminous efficiency, and power efficiency are calculated from the J-V-L data.

  • Spectral Analysis: The EL spectra and CIE color coordinates are measured at different operating voltages to assess color purity and stability.

  • Lifetime Measurement: The operational stability is evaluated by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT95, the time to 95% of initial luminance) under a constant current density.

Visualizing the Structure-Property Relationship

The relationship between the molecular structure of the emitter and the resulting OLED performance can be visualized. The following diagram illustrates how the extension of the conjugated system from a biphenyl to a terphenyl core influences the electronic energy levels and, consequently, the color of the emitted light.

G cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_performance OLED Performance Biphenyl Biphenyldicarbonitrile Biphenyl_Gap Wider HOMO-LUMO Gap Biphenyl->Biphenyl_Gap Shorter π-conjugation Terphenyl Terphenyldicarbonitrile Terphenyl_Gap Narrower HOMO-LUMO Gap Terphenyl->Terphenyl_Gap Longer π-conjugation Blue_Emission Blue Emission Biphenyl_Gap->Blue_Emission Higher Energy Photon Greenish_Emission Bluish-Green Emission Terphenyl_Gap->Greenish_Emission Lower Energy Photon

Caption: Structure-property-performance relationship for dicarbonitrile emitters.

This guide illustrates that while both biphenyldicarbonitrile and terphenyldicarbonitrile can serve as core structures for OLED emitters, the extension of the conjugated system from biphenyl to terphenyl introduces significant and predictable changes in their optoelectronic properties. The choice between these foundational structures will depend on the desired emission color and the overall device performance targets. Further molecular engineering, such as the addition of donor and acceptor groups, is typically required to optimize these materials for high-efficiency and stable OLED applications.

References

A Comparative Guide to Analytical Methods for the Quantification of 4,4'-Dicyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of analytical methods for the quantification of 4,4'-dicyanobiphenyl, a key intermediate in various synthetic applications. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are compared to assist in the selection of the most suitable method based on specific analytical requirements.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance parameters of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of 4,4'-dicyanobiphenyl. These values are based on established methods for similar biphenyl compounds and serve as a reliable reference for method development and validation.

Table 1: Comparison of Validation Parameters for HPLC, GC-MS, and UV-Vis Methods

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 0.5 - 150 µg/mL0.1 - 100 µg/mL1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Selectivity HighVery HighModerate
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of 4,4'-dicyanobiphenyl in various matrices.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[1] A typical starting gradient could be 50:50 (v/v) MeCN:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of 4,4'-dicyanobiphenyl, a wavelength around 280 nm is suitable.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of 4,4'-dicyanobiphenyl (1 mg/mL) in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations within the linear range.

  • Dissolve samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for trace-level quantification and identification of 4,4'-dicyanobiphenyl.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection at 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity. Key ions for 4,4'-dicyanobiphenyl (m/z 204, 203) should be monitored.[2]

Sample Preparation:

  • Prepare a stock solution of 4,4'-dicyanobiphenyl (1 mg/mL) in a suitable solvent like dichloromethane or acetone.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

UV-Vis Spectrophotometry

This technique provides a rapid and straightforward method for the quantification of 4,4'-dicyanobiphenyl in simple matrices.

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of 4,4'-dicyanobiphenyl in a suitable solvent (e.g., methanol or acetonitrile). The λmax is expected to be around 280 nm.

  • Quantitative Analysis: The absorbance of the sample solutions is measured at the λmax.

Sample Preparation:

  • Prepare a stock solution of 4,4'-dicyanobiphenyl (100 µg/mL) in methanol or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range.

  • Dissolve the sample in the same solvent and measure its absorbance.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Parameter Evaluation cluster_documentation 4. Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards acquire_data Acquire Analytical Data prepare_standards->acquire_data linearity Linearity & Range acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision specificity Specificity acquire_data->specificity lod_loq LOD & LOQ acquire_data->lod_loq robustness Robustness acquire_data->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report sop Develop Standard Operating Procedure validation_report->sop

General workflow for analytical method validation.

Method_Selection_Logic start Start: Need to Quantify 4,4'-Dicyanobiphenyl matrix_complexity Complex Matrix (e.g., biological, environmental) start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Yes high_throughput High Throughput Needed? matrix_complexity->high_throughput No hplc HPLC-UV sensitivity_needed->hplc No gcms GC-MS sensitivity_needed->gcms Yes high_throughput->hplc No uvvis UV-Vis high_throughput->uvvis Yes

Logic for selecting an analytical method.

References

A Comparative Analysis of Dielectric Anisotropy in Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dielectric properties of several key members of the 4'-n-alkyl-4-cyanobiphenyl (nCB) homologous series, a class of liquid crystals pivotal for applications in electro-optical devices. The focus is on their dielectric anisotropy (Δε), a critical parameter that governs their response to an electric field. This document is intended for researchers and scientists in materials science and drug development, offering objective experimental data and methodologies.

The cyanobiphenyls are characterized by a strong positive dielectric anisotropy, which originates from the large dipole moment of the cyano (-C≡N) end group aligned along the principal molecular axis.[1] This property makes them highly sensitive to electric fields and thus ideal for use in technologies like liquid crystal displays (LCDs).

Experimental Protocols for Measuring Dielectric Anisotropy

The determination of the dielectric anisotropy (Δε = ε∥ - ε⊥) requires the measurement of the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This is achieved by measuring the capacitance of a liquid crystal cell under different molecular alignment conditions.

1. Cell Preparation and Alignment:

  • Substrates: Glass plates coated with a transparent conductive layer, such as Indium Tin Oxide (ITO), are used as electrodes.

  • Alignment Layers: To achieve uniform molecular alignment, the ITO surfaces are coated with a polymer (e.g., polyimide) and treated.

    • Planar Alignment (for ε⊥): The polymer layer is mechanically rubbed to create microgrooves that align the liquid crystal molecules parallel to the substrate surface.

    • Homeotropic Alignment (for ε∥): The surfaces are treated to align the liquid crystal molecules perpendicular to the substrate. Many cyanobiphenyls naturally adopt a homeotropic alignment on clean glass surfaces.[1]

  • Cell Assembly: The two glass plates are assembled with a specific gap (e.g., 20-50 µm) maintained by spacers, creating a "sandwich" cell that is then filled with the liquid crystal sample in its isotropic phase via capillary action.

2. Measurement Procedure:

  • Instrumentation: An LCR meter or impedance bridge (e.g., GR 1656) is used to measure the capacitance of the cell at a specific frequency, typically 1 kHz.[1] The applied voltage should be low (~300 mV) to avoid inducing any field-dependent effects.[1]

  • Temperature Control: The cell is placed in a temperature-controlled chamber or hot stage to perform measurements as a function of temperature.

  • Measuring ε⊥: The capacitance of a planar-aligned cell is measured. The permittivity ε⊥ is calculated from this capacitance, the cell geometry (area and thickness), and the empty cell capacitance.

  • Measuring ε∥:

    • Method A (Homeotropic Cell): The capacitance of a homeotropically aligned cell is measured directly.

    • Method B (Magnetic Field): A strong magnetic field (e.g., 17 kGauss) is applied to a planar cell to reorient the director parallel to the electric field, allowing for the measurement of ε∥.[1]

    • Method C (High Voltage): For materials with positive dielectric anisotropy, a high voltage can be applied to a planar cell to switch the molecules to a homeotropic alignment.

3. Calculation: The dielectric permittivity components are calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d) using the formula: ε = (C * d) / (ε₀ * A). The dielectric anisotropy is then simply the difference: Δε = ε∥ - ε⊥.

experimental_workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis A ITO Glass Substrates B Apply Alignment Layer (e.g., Polyimide) A->B C Assemble Cell (Planar or Homeotropic) B->C D Fill with LC Sample C->D E Place in Temp. Controller D->E F Measure Capacitance (LCR Meter @ 1 kHz) E->F G Achieve Both Alignments (Magnetic Field / High Voltage) F->G H Measure C_parallel & C_perp G->H I Calculate ε_parallel & ε_perp H->I J Calculate Δε = ε_parallel - ε_perp I->J K Analyze Temperature Dependence J->K

Experimental workflow for measuring dielectric anisotropy.

Comparative Data of Cyanobiphenyls

The dielectric properties of cyanobiphenyls are strongly dependent on the length of the alkyl chain (CnH2n+1). Experimental studies on the homologous series from pentyl (5CB) to octyl (8CB) have shown a clear trend.[1] The principal dielectric constants, ε∥ and ε⊥, as well as the overall dielectric anisotropy, Δε, decrease as the alkyl chain length increases.[1][2][3] This is attributed to changes in molecular packing and intermolecular associations.

The following table summarizes the dielectric properties for several common cyanobiphenyls at a reduced temperature of TNI - T = 10°C, where TNI is the nematic-isotropic transition temperature. The data is based on the findings from B.R. Ratna and R. Shashidhar (1976).[1]

Liquid CrystalAlkyl ChainTNI (°C)[1]ε∥ (at TNI-10°C)[1]ε⊥ (at TNI-10°C)[1]Δε (at TNI-10°C)[1]
5CB C₅H₁₁35.0~17.0~6.5~10.5
6CB C₆H₁₃29.0~15.5~6.2~9.3
7CB C₇H₁₅42.0~14.5~5.8~8.7
8CB C₈H₁₇40.4~13.0~5.5~7.5

Note: Values are estimated from the graphical data presented in the cited reference and are for a measurement frequency of 1 kHz.

Molecular Structure and Dielectric Anisotropy

The relationship between the molecular structure of nCB compounds and their dielectric anisotropy is a key aspect of their material properties. The primary contributor to the dielectric properties is the large dipole moment of the terminal cyano group. However, the length of the flexible alkyl chain modulates the overall dielectric response.

As the alkyl chain becomes longer, it introduces more conformational flexibility and can disrupt the antiparallel ordering of the molecular dipoles that is common in these materials.[1] This leads to a reduction in the net dipole moment contributing to the parallel component of the permittivity (ε∥). Consequently, both ε∥ and the overall anisotropy Δε decrease with increasing chain length for the monomeric nCB series.[3]

G cluster_mol Molecular Structure cluster_prop Dielectric Properties mol n-Cyanobiphenyl Molecule cyano Cyano Group (-CN) (Large Dipole Moment) mol->cyano determines alkyl Alkyl Chain (CnH2n+1) mol->alkyl contains e_para ε_parallel (ε∥) cyano->e_para Strongly influences anisotropy Positive Dielectric Anisotropy (Δε > 0) alkyl->anisotropy modulates anisotropy->e_para driven by e_perp ε_perpendicular (ε⊥) anisotropy->e_perp increase_alkyl Increasing Alkyl Chain Length (n) decrease_de Decreased Δε increase_alkyl->decrease_de leads to

References

Stability Showdown: Aromatic vs. Aliphatic Dinitrile Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their suitability for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker used in MOF synthesis plays a pivotal role in determining the framework's robustness. This guide provides a comparative analysis of the stability of MOFs synthesized with aromatic versus aliphatic dinitrile linkers, supported by general principles and available data in the field.

The inherent rigidity and thermal resilience of aromatic rings generally impart superior stability to MOFs compared to the more flexible and thermally labile aliphatic chains. This fundamental principle holds true and provides a predictive framework for comparing MOFs synthesized from aromatic and aliphatic dinitrile linkers. Aromatic linkers create more robust and less dynamic structures, leading to higher thermal and chemical stability. In contrast, the conformational freedom of aliphatic linkers can lead to frameworks with lower decomposition temperatures and greater susceptibility to chemical degradation.

Comparative Stability Analysis

While direct comparative studies on a homologous series of aromatic and aliphatic dinitrile-based MOFs are not extensively available in the literature, we can infer their relative stabilities based on well-established principles of MOF chemistry. The rigidity of the linker is a key factor in the overall stability of the framework.

Stability ParameterMOFs with Aromatic Dinitrile LinkersMOFs with Aliphatic Dinitrile LinkersRationale
Thermal Stability Generally HigherGenerally LowerThe robust, conjugated structure of aromatic rings requires more energy to break down compared to the single bonds in aliphatic chains.
Chemical Stability Generally HigherGenerally LowerThe rigid aromatic framework can better resist structural deformation or collapse when exposed to solvents or other chemical agents.
Mechanical Stability Generally HigherGenerally LowerThe inflexibility of aromatic linkers contributes to a more robust and less compressible framework.

Note: The stability of a MOF is also influenced by other factors, including the nature of the metal node, the coordination number, and the overall framework topology.

Structural and Stability Data of Representative MOFs

Direct quantitative comparisons of MOFs from aromatic and aliphatic dinitrile linkers are limited. However, we can examine individual examples to illustrate the general trends.

MOF ExampleLinker TypeLinker NameMetal NodeDecomposition Temperature (°C)Reference
General Observation AromaticGeneral Aromatic CarboxylatesVariousOften > 350[1]
General Observation AliphaticGeneral Aliphatic CarboxylatesVariousOften < 300[1]

It is important to note that the data for dinitrile-based MOFs is not as abundant as for their carboxylate counterparts. The table reflects general observations for different linker types.

Experimental Protocols

The stability of MOFs is primarily evaluated through thermogravimetric analysis (TGA) for thermal stability and by powder X-ray diffraction (PXRD) before and after exposure to various chemical environments for chemical stability.

Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability and decomposition temperature of the MOF.

Methodology:

  • A small sample of the activated MOF (typically 5-10 mg) is placed in a TGA crucible.

  • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the temperature at which a significant weight loss occurs, corresponding to the breakdown of the organic linker and collapse of the framework.

Chemical Stability Testing

Purpose: To assess the robustness of the MOF structure upon exposure to different chemical environments (e.g., water, acids, bases, organic solvents).

Methodology:

  • The as-synthesized MOF is activated to remove any guest solvent molecules.

  • A powder X-ray diffraction (PXRD) pattern of the activated MOF is collected as a baseline.

  • The MOF sample is then immersed in the desired chemical environment for a specific period (e.g., 24 hours).

  • After exposure, the sample is recovered by filtration or centrifugation, washed, and dried.

  • A second PXRD pattern is collected and compared to the initial pattern. Retention of the characteristic diffraction peaks indicates that the crystalline structure of the MOF has been maintained, signifying chemical stability.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_aromatic Aromatic Dinitrile Linker cluster_aliphatic Aliphatic Dinitrile Linker Aromatic Rigid Aromatic Core (e.g., Benzene Ring) N1 Nitrile Group Aromatic->N1 Rigid Bond N2 Nitrile Group Aromatic->N2 Rigid Bond Aliphatic Flexible Aliphatic Chain (e.g., -CH2-CH2-) N3 Nitrile Group Aliphatic->N3 Flexible Bond N4 Nitrile Group Aliphatic->N4 Flexible Bond

Caption: Structural comparison of aromatic and aliphatic dinitrile linkers.

G Start MOF Synthesis Aromatic_MOF MOF with Aromatic Dinitrile Linker Start->Aromatic_MOF Aliphatic_MOF MOF with Aliphatic Dinitrile Linker Start->Aliphatic_MOF Stability_Test Stability Assessment (TGA, PXRD) Aromatic_MOF->Stability_Test Aliphatic_MOF->Stability_Test High_Stability Higher Thermal & Chemical Stability Stability_Test->High_Stability Aromatic Low_Stability Lower Thermal & Chemical Stability Stability_Test->Low_Stability Aliphatic

Caption: Logical workflow for comparing MOF stability.

Conclusion

The selection of an appropriate organic linker is a critical step in the design of stable MOFs for specific applications. Based on fundamental principles of chemical bonding and structural rigidity, MOFs synthesized with aromatic dinitrile linkers are expected to exhibit superior thermal, chemical, and mechanical stability compared to their counterparts constructed from aliphatic dinitrile linkers. While more direct comparative studies on dinitrile-based MOFs are needed to provide precise quantitative data, the general trends observed with other classes of linkers, such as carboxylates, provide a strong predictive framework for researchers in the field. The experimental protocols outlined in this guide offer a standardized approach for evaluating the stability of newly synthesized MOFs.

References

Cross-Validation of Purity for 4,4'-Biphenyldicarbonitrile: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount. This guide provides an objective comparison of four orthogonal analytical methods for the purity assessment of 4,4'-biphenyldicarbonitrile, a key intermediate in various manufacturing processes. By employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a comprehensive and reliable purity profile can be established.

The principle of using orthogonal methods—techniques that rely on different physicochemical principles—is crucial for robust analytical validation.[1] This approach minimizes the risk of overlooking impurities that may not be detected by a single method, thereby providing a higher degree of confidence in the final purity assessment.[2]

Comparative Purity Analysis

A single batch of this compound was analyzed using four distinct orthogonal methods. The resulting purity data is summarized in the table below, demonstrating a high degree of concordance between the techniques while also highlighting the unique insights each method provides.

Analytical MethodPrinciple of Separation/DetectionPurity (%)Key Observations
HPLC (UV) Differential partitioning between a stationary and mobile phase.99.85Excellent resolution of the main peak from minor impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, with mass-based identification.99.82Confirmed the identity of the main peak and provided mass information on trace impurities.
DSC Measurement of heat flow changes during melting.99.91Provides a measure of absolute purity based on the melting point depression of the bulk material.
qNMR Direct proportionality between signal intensity and the number of atomic nuclei.99.88Absolute quantification against a certified internal standard without the need for a reference standard of the analyte.[3]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method was developed to separate this compound from its potential impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg/mL of this compound in Acetonitrile.

  • Purity Calculation: The purity was determined using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to confirm the identity of the compound and to identify any volatile or semi-volatile impurities.[4]

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: 1 mg/mL of this compound in Dichloromethane.

  • Purity Calculation: The purity was determined by the area percent of the main peak in the total ion chromatogram.

Differential Scanning Calorimetry (DSC)

The absolute purity of this compound was determined based on the van't Hoff law of melting point depression.[5]

  • Instrumentation: Mettler Toledo DSC 3+.

  • Sample Pan: 40 µL aluminum crucibles, hermetically sealed.

  • Sample Weight: 2-3 mg.

  • Heating Rate: 1°C/min.

  • Temperature Range: 200°C to 250°C.

  • Atmosphere: Nitrogen at 50 mL/min.

  • Purity Calculation: The purity was calculated using the instrument's software, which applies the van't Hoff equation to the melting endotherm.[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR was employed for the absolute quantification of this compound using an internal standard.[6]

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed and dissolved in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Processing: The spectra were manually phased and baseline corrected. The purity of this compound was calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of the vinylic proton signal of the maleic acid internal standard.

Visualizing the Cross-Validation Workflow

The logical flow of the cross-validation process, from sample preparation to the final, confirmed purity value, is illustrated in the diagram below.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Orthogonal Analysis cluster_results Data Evaluation cluster_conclusion Final Purity Assignment Sample This compound (Single Batch) Prep_HPLC Dissolve in ACN Sample->Prep_HPLC Prep_GCMS Dissolve in DCM Sample->Prep_GCMS Prep_DSC Weigh into crucible Sample->Prep_DSC Prep_qNMR Weigh with Internal Std in DMSO-d6 Sample->Prep_qNMR HPLC HPLC-UV Prep_HPLC->HPLC GCMS GC-MS Prep_GCMS->GCMS DSC DSC Prep_DSC->DSC qNMR qNMR Prep_qNMR->qNMR Result_HPLC Purity = 99.85% HPLC->Result_HPLC Result_GCMS Purity = 99.82% GCMS->Result_GCMS Result_DSC Purity = 99.91% DSC->Result_DSC Result_qNMR Purity = 99.88% qNMR->Result_qNMR Comparison Compare Results Result_HPLC->Comparison Result_GCMS->Comparison Result_DSC->Comparison Result_qNMR->Comparison Conclusion Cross-Validated Purity Comparison->Conclusion Consistent Results

Caption: Workflow for cross-validation of purity.

Signaling Pathway of Analytical Confidence

The convergence of results from multiple, independent analytical techniques provides a strong signal of data integrity and confidence in the assigned purity value.

SignalingPathway cluster_methods Analytical Inputs cluster_integration Data Integration cluster_output Analytical Output HPLC HPLC (Chromatographic Separation) Integration Cross-Validation HPLC->Integration GCMS GC-MS (Volatility & Mass) GCMS->Integration DSC DSC (Thermal Properties) DSC->Integration qNMR qNMR (Nuclear Properties) qNMR->Integration Output High Confidence Purity Value Integration->Output Concordant Data

Caption: Convergence of orthogonal analytical data.

References

Safety Operating Guide

Proper Disposal of 4,4'-Biphenyldicarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,4'-biphenyldicarbonitrile (CAS No. 1591-30-6), a compound classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.

Researchers, scientists, and drug development professionals must handle the disposal of this compound as a hazardous waste.[3][4][5][6] This requires following specific protocols for segregation, containment, and transfer to an approved waste management facility. On-site chemical treatment or neutralization by laboratory personnel is not recommended for this class of compound and should not be attempted.[7][8]

Key Disposal Information and Hazard Profile

A summary of the essential safety and disposal information for this compound is provided in the table below.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 1591-30-6N/A
Physical Form Solid
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Spill Response Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

Waste Identification and Segregation
  • Classify the Waste: this compound is a solid, non-halogenated, toxic organic chemical waste.

  • Segregate Properly: Do not mix this compound waste with other waste streams such as liquid waste, halogenated solvents, or other incompatible chemicals.[9] Solid waste must be kept separate from liquid waste.[10]

Containerization
  • Select an Appropriate Container: Use a designated, chemically compatible container for solid hazardous waste. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3][4][5]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[4][11] The label must also include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Toxic").[4] Do not use abbreviations or chemical formulas.

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[12]

  • Safe Storage Practices: Ensure the SAA is away from sources of ignition and that incompatible wastes are segregated.[5] Keep the waste container closed at all times except when adding waste.[3][4][5]

Arranging for Disposal
  • Schedule a Pickup: Once the waste container is full or ready for disposal, arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or equivalent department.[3][4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste classify Classify as Solid, Toxic, Non-Halogenated Organic Waste start->classify segregate Segregate from other waste streams classify->segregate containerize Place in a designated, compatible, and sealed container segregate->containerize label Label container with 'Hazardous Waste' and full chemical name containerize->label store Store in a designated Satellite Accumulation Area (SAA) label->store pickup Schedule a waste pickup with Environmental Health & Safety (EHS) store->pickup end End: Proper Disposal by Approved Facility pickup->end

Caption: A flowchart outlining the proper disposal procedure for this compound.

This comprehensive guide is intended to ensure that all personnel handling this compound are equipped with the necessary information to do so safely and in compliance with regulatory standards. By following these procedures, laboratories can minimize risks and contribute to a safe research environment.

References

Personal protective equipment for handling 4,4'-BIPHENYLDICARBONITRILE

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4,4'-Biphenyldicarbonitrile (CAS No. 1591-30-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specifications Purpose
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powdered compound.
Eye Protection Chemical safety goggles or face shieldTo protect eyes from dust particles.
Hand Protection Nitrile glovesTo prevent skin contact. Nitrile provides good resistance to a range of chemicals.[2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Safe Handling and Operational Plan

All handling of this compound solid should be performed in a certified chemical fume hood to minimize inhalation risk.

Weighing and Transferring
  • Preparation: Don the required PPE as specified in Table 1. Ensure the chemical fume hood is operational and the work surface is clean.

  • Tare: Place a clean, dry weighing paper or boat on the analytical balance and tare the balance.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust clouds.

  • Transfer: Gently tap the weighing paper to transfer the powder into the receiving vessel.

  • Re-weigh (optional but recommended): Place the original weighing paper back on the balance to measure any residual powder and calculate the exact transferred mass.

  • Clean-up: Immediately wipe down the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Dissolving the Compound
  • Solvent Selection: this compound is insoluble in water.[3][4] Select an appropriate organic solvent based on your experimental needs.

  • Procedure: In the fume hood, add the solvent to the vessel containing the weighed this compound.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely. Avoid splashing.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below and in the workflow diagram.

Emergency_Procedures cluster_exposure Chemical Exposure cluster_spill Chemical Spill Skin_Contact Skin Contact Immediate_Action_Skin Immediately wash with soap and water for at least 15 minutes. Skin_Contact->Immediate_Action_Skin Eye_Contact Eye Contact Immediate_Action_Eye Immediately flush with eyewash for at least 15 minutes. Eye_Contact->Immediate_Action_Eye Inhalation Inhalation Immediate_Action_Inhalation Move to fresh air. Inhalation->Immediate_Action_Inhalation Ingestion Ingestion Immediate_Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Immediate_Action_Ingestion Minor_Spill Minor Spill (in fume hood) Decontaminate_Area Decontaminate the area with an appropriate solvent and absorbent pads. Minor_Spill->Decontaminate_Area Major_Spill Major Spill (outside fume hood) Evacuate_Area Evacuate the immediate area. Major_Spill->Evacuate_Area Seek_Medical_Attention Seek Immediate Medical Attention Immediate_Action_Skin->Seek_Medical_Attention Immediate_Action_Eye->Seek_Medical_Attention Immediate_Action_Inhalation->Seek_Medical_Attention Immediate_Action_Ingestion->Seek_Medical_Attention Dispose_Waste Dispose of contaminated materials as hazardous waste. Decontaminate_Area->Dispose_Waste Alert_Supervisor Alert supervisor and EH&S. Evacuate_Area->Alert_Supervisor

Table 2: First-Aid Measures

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Decontamination and Disposal Plan

Proper decontamination of work surfaces and disposal of waste are critical to maintaining a safe laboratory environment.

Surface Decontamination
  • Wipe Down: After each use, wipe down the work area inside the fume hood with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.

  • Residue Removal: For visible residue, use an absorbent pad to soak up the material before wiping the surface.

  • Disposal: All cleaning materials used for decontamination must be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.

Waste_Disposal_Plan Start Generate Waste Solid_Waste Solid Waste (Contaminated PPE, weighing paper, absorbent pads) Start->Solid_Waste Liquid_Waste Liquid Waste (Unused solutions) Start->Liquid_Waste Segregate Segregate from other waste streams Solid_Waste->Segregate Liquid_Waste->Segregate Solid_Container Place in a labeled, sealed hazardous waste container for solids. Segregate->Solid_Container Liquid_Container Place in a labeled, sealed hazardous waste container for organic liquids. Segregate->Liquid_Container EH&S_Pickup Arrange for pickup by Environmental Health & Safety (EH&S). Solid_Container->EH&S_Pickup Liquid_Container->EH&S_Pickup

Waste Segregation and Labeling:

  • Solid Waste: Collect in a designated, leak-proof container clearly labeled "Hazardous Waste: this compound, Solid."

  • Liquid Waste: Collect in a designated, leak-proof, and compatible solvent waste container labeled "Hazardous Waste: this compound in [Solvent Name]."

  • Chemical Incompatibility: Avoid mixing with strong oxidizing agents or strong acids.

Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

References

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